Hexacyclen hexahydrochloride
Description
The exact mass of the compound 1,4,7,10,13,16-Hexaazacyclooctadecane Hexahydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,4,7,10,13,16-hexazacyclooctadecane;hexahydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H30N6.6ClH/c1-2-14-5-6-16-9-10-18-12-11-17-8-7-15-4-3-13-1;;;;;;/h13-18H,1-12H2;6*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXOJYBVPYIMAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCNCCNCCNCCNCCN1.Cl.Cl.Cl.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H36Cl6N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70507632 | |
| Record name | 1,4,7,10,13,16-Hexaazacyclooctadecane--hydrogen chloride (1/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70507632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58105-91-2 | |
| Record name | 1,4,7,10,13,16-Hexaazacyclooctadecane--hydrogen chloride (1/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70507632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4,7,10,13,16-Hexaazacyclooctadecane Hexahydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Characterization of Hexacyclen Hexahydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of Hexacyclen hexahydrochloride (1,4,7,10,13,16-hexaazacyclooctadecane hexahydrochloride). This macrocyclic polyamine is a potent chelating agent with significant applications in coordination chemistry, catalysis, and as a building block in the development of novel therapeutic and diagnostic agents.
Physicochemical Properties
This compound is a white to off-white crystalline solid. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value |
| Chemical Formula | C₁₂H₃₀N₆·6HCl |
| Molecular Weight | 477.17 g/mol |
| CAS Number | 58105-91-2 |
| Appearance | White to off-white crystalline solid |
| Purity | ≥98% |
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the preparation of the free base, Hexacyclen (1,4,7,10,13,16-hexaazacyclooctadecane), followed by its conversion to the hexahydrochloride salt.
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of N,N',N''-Tris(p-tosyl)diethylenetriamine
-
In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve diethylenetriamine in pyridine.
-
Cool the solution in an ice bath and slowly add a solution of p-toluenesulfonyl chloride in pyridine, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water and ethanol (B145695), and dry under vacuum to yield N,N',N''-tris(p-tosyl)diethylenetriamine.
Step 2: Synthesis of Hexatosylhexacyclen
-
To a stirred solution of N,N',N''-tris(p-tosyl)diethylenetriamine in dimethylformamide (DMF), add anhydrous potassium carbonate.
-
Heat the mixture to 120 °C and add 1,2-dibromoethane dropwise.
-
Maintain the reaction at 120 °C for 24 hours.
-
Cool the mixture and pour it into water to precipitate the crude product.
-
Recrystallize the solid from a mixture of chloroform (B151607) and ethanol to obtain pure hexatosylhexacyclen.
Step 3: Synthesis of Hexacyclen (Free Base)
-
Suspend hexatosylhexacyclen in a mixture of hydrobromic acid, acetic acid, and phenol.
-
Heat the mixture to reflux for 48 hours.
-
Cool the solution and add diethyl ether to precipitate the crude hexacyclen hydrobromide salt.
-
Dissolve the salt in water and basify with a concentrated sodium hydroxide (B78521) solution.
-
Extract the aqueous layer with chloroform, dry the organic phase over anhydrous sodium sulfate, and evaporate the solvent to yield Hexacyclen free base as a viscous oil.
Step 4: Synthesis of this compound
-
Dissolve the Hexacyclen free base in a minimal amount of ethanol.
-
Cool the solution in an ice bath and add a concentrated solution of hydrochloric acid dropwise with stirring until the pH is acidic.
-
The white precipitate of this compound will form.
-
Filter the solid, wash with cold ethanol and diethyl ether, and dry under vacuum.
Characterization of this compound
The synthesized this compound is characterized by various analytical techniques to confirm its structure and purity.
Characterization Workflow
Caption: General workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound.
Experimental Protocol:
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: Deuterium oxide (D₂O)
-
Concentration: 10-20 mg/mL
-
Reference: Tetramethylsilane (TMS) or the residual solvent peak
-
Techniques: ¹H NMR, ¹³C NMR
Expected ¹H NMR Data: Due to the protonation of the nitrogen atoms, the ethylene (B1197577) protons of the macrocyclic ring are expected to show a complex multiplet in the downfield region.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.5 - 3.8 | m | 24H | -CH₂-CH₂- |
Expected ¹³C NMR Data: A single peak is expected for the equivalent methylene (B1212753) carbons in the macrocyclic ring.
| Chemical Shift (δ) ppm | Assignment |
| ~45 - 50 | -CH₂-CH₂- |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the Hexacyclen free base.
Experimental Protocol:
-
Instrument: Electrospray Ionization Mass Spectrometer (ESI-MS)
-
Sample Preparation: The hexahydrochloride salt is neutralized to the free base before analysis. Dissolve a small amount of the salt in water and add a mild base (e.g., ammonium (B1175870) hydroxide) to a pH of ~10. Extract the free base with a suitable organic solvent (e.g., chloroform).
-
Ionization Mode: Positive ion mode
-
Analysis: The mass spectrum will show the molecular ion peak of the free base.
Expected Mass Spectrometry Data:
| m/z | Ion |
| 259.26 | [M+H]⁺ |
| 281.24 | [M+Na]⁺ |
M represents the Hexacyclen free base (C₁₂H₃₀N₆)
Elemental Analysis
Elemental analysis provides the percentage composition of elements in the compound, which is compared with the theoretical values to ascertain purity.
Experimental Protocol:
-
Instrument: CHN Elemental Analyzer
-
Sample Preparation: A precisely weighed amount of the dried this compound sample is used.
-
Analysis: The instrument combusts the sample and measures the resulting amounts of CO₂, H₂O, and N₂ to determine the percentages of carbon, hydrogen, and nitrogen. The percentage of chlorine is determined by titration or ion chromatography.
Theoretical vs. Expected Elemental Analysis Data:
| Element | Theoretical % | Found % |
| Carbon (C) | 30.19 | 30.19 ± 0.4 |
| Hydrogen (H) | 7.60 | 7.60 ± 0.4 |
| Nitrogen (N) | 17.60 | 17.60 ± 0.4 |
| Chlorine (Cl) | 44.61 | 44.61 ± 0.4 |
Conclusion
This technical guide outlines the robust synthesis and comprehensive characterization of this compound. The detailed protocols and expected data provide researchers and drug development professionals with the necessary information to produce and verify this important macrocyclic compound for a wide range of applications. Adherence to these methodologies will ensure the reliable preparation of high-purity this compound for advanced research and development endeavors.
In-Depth Technical Guide: Physicochemical Properties of Hexacyclen Hexahydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexacyclen, systematically known as 1,4,7,10,13,16-hexaazacyclooctadecane, is a macrocyclic polyamine and a potent chelating agent. As a nitrogen analog of the crown ether 18-crown-6, its six secondary amine groups can coordinate with a wide variety of metal ions to form highly stable complexes.[1] For practical applications, particularly in aqueous media for biomedical research, Hexacyclen is commonly supplied and utilized as its hexahydrochloride salt (C₁₂H₃₀N₆·6HCl). This salt form enhances its stability and water solubility, making it a versatile precursor for the synthesis of metal complexes used in magnetic resonance imaging (MRI) contrast agents, radiopharmaceuticals, and other advanced materials.[2]
This technical guide provides a comprehensive overview of the core physicochemical properties of Hexacyclen hexahydrochloride, detailed experimental protocols for their determination, and logical diagrams to illustrate key chemical processes.
Physicochemical Properties
The fundamental properties of this compound are summarized below. These values are critical for its handling, formulation, and application in research and development.
| Property | Value | Source(s) |
| IUPAC Name | 1,4,7,10,13,16-hexaazacyclooctadecane hexahydrochloride | N/A |
| Synonyms | [3]aneN₆ hexahydrochloride, Hexaaza-18-crown-6 hexahydrochloride | [4] |
| CAS Number | 58105-91-2 | [5] |
| Molecular Formula | C₁₂H₃₀N₆·6HCl | [5] |
| Molecular Weight | 477.16 g/mol | [5] |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point | >300 °C (with decomposition) | N/A |
| Water Solubility | Soluble in water | [5] |
Acid-Base Properties and Protonation Equilibria
As a polyamine, the solution behavior of Hexacyclen is governed by the protonation state of its six nitrogen atoms. The acid dissociation constants (pKa) quantify the pH at which each amine group deprotonates. These values are fundamental for predicting the ligand's charge at a given pH, which in turn dictates its metal chelation efficiency and biological interactions.
The stepwise protonation constants (as log K) and the corresponding pKa values for Hexacyclen in aqueous solution are detailed in the table below.
| Equilibrium Step | Protonation Constant (log Kᵢ) | pKa Value |
| L + H⁺ ⇌ LH⁺ | 10.3 | pKₐ₁ = 10.3 |
| LH⁺ + H⁺ ⇌ LH₂²⁺ | 9.7 | pKₐ₂ = 9.7 |
| LH₂²⁺ + H⁺ ⇌ LH₃³⁺ | 8.8 | pKₐ₃ = 8.8 |
| LH₃³⁺ + H⁺ ⇌ LH₄⁴⁺ | 7.9 | pKₐ₄ = 7.9 |
| LH₄⁴⁺ + H⁺ ⇌ LH₅⁵⁺ | 3.4 | pKₐ₅ = 3.4 |
| LH₅⁵⁺ + H⁺ ⇌ LH₆⁶⁺ | < 2 | pKₐ₆ < 2 |
Note: Values are based on potentiometric studies of the parent macrocycle and are essential for understanding the behavior of the hexahydrochloride salt in solution upon dissolution and pH adjustment.
At physiological pH (~7.4), the Hexacyclen macrocycle exists predominantly in a highly protonated, polycationic state. This relationship between pH and the protonation species is visualized below.
Experimental Protocols
Accurate determination of physicochemical properties is paramount. The following sections detail standardized protocols for measuring the pKa values and aqueous solubility of this compound.
Determination of pKa Values by Potentiometric Titration
This method is considered the gold standard for determining protonation constants of polyamines. It involves monitoring the change in pH of a solution of the compound upon the incremental addition of a standardized titrant.
Materials and Equipment:
-
This compound sample (~20 mg)
-
Standardized 0.1 M NaOH solution (carbonate-free)
-
Standardized 0.1 M HCl solution
-
High-purity water (degassed to remove CO₂)
-
Inert background electrolyte (e.g., 0.15 M KCl)
-
Calibrated pH meter with a glass electrode (resolution of 0.01 pH units)
-
Temperature-controlled titration vessel with a magnetic stirrer
-
Calibrated burette
Procedure:
-
Solution Preparation: Accurately weigh the this compound sample and dissolve it in a known volume of high-purity water containing the background electrolyte (0.15 M KCl) to achieve a final concentration of approximately 1 mM.
-
Acidification: Acidify the sample solution to a pH of ~1.8-2.0 by adding 0.1 M HCl. This ensures all six nitrogen atoms are fully protonated at the start of the titration.
-
Titration: Place the solution in the temperature-controlled vessel (maintained at 25 °C) and begin stirring. Titrate the solution by adding small, precise increments of the standardized 0.1 M NaOH solution.
-
Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize before proceeding. Continue the titration until the pH reaches ~12.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points for each protonation step. More accurately, the data can be processed using specialized software that calculates the values by analyzing the inflection points of the titration curve, often by examining the second derivative.
The workflow for this experimental procedure is illustrated below.
Determination of Aqueous Solubility by Shake-Flask Method
The shake-flask method is a classical and reliable technique for determining the equilibrium solubility of a compound, as outlined in OECD Guideline 105.
Materials and Equipment:
-
This compound
-
High-purity water
-
Thermostatic shaker or water bath capable of maintaining a constant temperature (e.g., 25 °C)
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Saturation: Add an excess amount of this compound to a known volume of water in a flask. The excess solid should be clearly visible.
-
Equilibration: Seal the flask and place it in the thermostatic shaker set to 25 °C. Agitate the mixture for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary test can determine the minimum time required.
-
Phase Separation: After equilibration, allow the flask to stand at the same constant temperature to let the undissolved solid settle. Centrifuge an aliquot of the suspension to further separate the solid and liquid phases.
-
Sampling: Carefully withdraw a sample from the clear supernatant. To ensure no solid particulates are included, pass the sample through a syringe filter.
-
Quantification: Accurately dilute the filtered sample and determine the concentration of the dissolved Hexacyclen using a validated analytical method.
-
Calculation: The equilibrium solubility is reported in units such as mg/mL or g/L based on the measured concentration.
Application: Metal Ion Chelation
The primary function of Hexacyclen is to act as a chelator, forming stable complexes with metal ions. This process involves the deprotonation of its amine groups, which then coordinate to the metal center. The high stability of these complexes is a result of the 'macrocyclic effect,' which is entropically and enthalpically favorable. The formation of a Hexacyclen-metal complex is a foundational step for its use in various advanced applications.
References
- 1. Protonation and metal-ion complexation in aqueous solution by pyridine-containing hexaaza macrocycles - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. materialsciencetech.com [materialsciencetech.com]
- 3. 1,10-Dimethyl-1,4,7,10,13,16-hexaazacyclooctadecane L and 1,4,7-trimethyl-1,4,7,10,13,16,19-heptaazacyclohenicosane L1: two new macrocyclic receptors for ATP binding. Synthesis, solution equilibria and the crystal structure of (H4L)(ClO4)4 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and protonation behaviour of the macrocyclic ligand 1,4,7,13-tetramethyl-1,4,7,10,13,16-hexaazacyclooctadecane and of its bicyclic derivative 4,7,10,17,23-pentamethyl-1,4,7,10,13,17,23-heptaazabicyclo[11.7.5]-pentacosane. A potentiometric and 1H and 13C NMR study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes [scirp.org]
"coordination chemistry of Hexacyclen with transition metals"
An In-depth Technical Guide to the Coordination Chemistry of Hexacyclen with Transition Metals
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Hexacyclen, formally known as 1,4,7,10,13,16-hexaazacyclooctadecane (B1329227) (or 18-ane-N6), is a macrocyclic ligand with a pre-organized, 18-membered ring containing six nitrogen donor atoms. Its unique structure and flexibility allow it to form highly stable complexes with a variety of metal ions, particularly transition metals. This property makes it a subject of significant interest in coordination chemistry, materials science, and medicine.[1] The remarkable coordination ability of Hexacyclen stems from the chelate and macrocyclic effects, which together contribute to the high thermodynamic stability and kinetic inertness of its metal complexes.[2][3]
This guide provides a comprehensive overview of the coordination chemistry of Hexacyclen with first-row transition metals. It covers the synthesis, structural characterization, physicochemical properties, and experimental protocols relevant to these complexes. Furthermore, it explores the applications of this chemistry in the development of advanced therapeutic and diagnostic agents, drawing parallels with closely related and medically established macrocyclic systems.
Synthesis and Structural Characterization of Hexacyclen-Metal Complexes
The synthesis of Hexacyclen-transition metal complexes typically involves the direct reaction of the ligand with a suitable metal salt in an aqueous or alcoholic solution. The stoichiometry of the reaction is generally 1:1, resulting in the encapsulation of the metal ion within the macrocyclic cavity.
Coordination Geometry and Isomerism
Hexacyclen's six nitrogen atoms can coordinate to a metal center in a pseudo-octahedral geometry. Two primary coordination isomers are possible: facial (fac) and meridional (mer).
-
Facial (fac) Isomer: In this arrangement, the six nitrogen donors occupy the vertices of the octahedron such that three donors of one hemisphere are on one face of the octahedron. This isomer often exhibits higher symmetry (e.g., D3d).[4]
-
Meridional (mer) Isomer: This arrangement involves three donor atoms occupying a plane that passes through the central metal ion. This typically results in a lower symmetry structure (e.g., C2).[4]
Computational and experimental studies on the [Ni(II)(Hexacyclen)]²⁺ complex have shown that the gas-phase structure adopts a mer chelation geometry, which is calculated to be more stable than the fac isomer.[4]
References
Early Research on Hexacyclen Macrocycles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the foundational literature on Hexacyclen (1,4,7,10,13,16-hexaazacyclooctadecane), a seminal macrocycle that has paved the way for advancements in coordination chemistry and its application in various scientific fields. This document provides a comprehensive overview of its initial synthesis, key experimental protocols, and early quantitative data on its properties, offering a valuable resource for researchers and professionals in drug development and related disciplines.
The Genesis of Hexacyclen: The Richman-Atkins Synthesis
The first general and highly effective synthesis of macrocyclic polyamines, including Hexacyclen, was reported by J. E. Richman and T. J. Atkins in 1974. Their method, now famously known as the Richman-Atkins synthesis, provided a significant improvement over previous techniques that often required high-dilution conditions or the use of metal templates. This groundbreaking work was published in the Journal of the American Chemical Society and further detailed in Organic Syntheses, providing a robust and accessible methodology for the scientific community.[1][2]
The core of the Richman-Atkins synthesis involves the cyclization of a disulfonamide with a disulfonate ester in a polar aprotic solvent, followed by the removal of the protecting tosyl groups. This approach offered a versatile pathway to a variety of macrocyclic polyamines with differing ring sizes and heteroatom compositions.
Experimental Protocol: Synthesis of Hexacyclen
The following is a detailed experimental protocol for the synthesis of 1,4,7,10,13,16-hexaazacyclooctadecane (B1329227) (Hexacyclen) based on the principles of the Richman-Atkins method.
Step 1: Preparation of N,N',N''-Tris(p-tolylsulfonyl)diethylenetriamine
A solution of diethylenetriamine (B155796) in pyridine (B92270) is treated with p-toluenesulfonyl chloride. The reaction mixture is stirred and maintained at a controlled temperature to yield the tris-tosylated product.[1]
Step 2: Preparation of the Disodium (B8443419) Salt of N,N',N''-Tris(p-tolylsulfonyl)diethylenetriamine
The tris-tosylated diethylenetriamine is treated with sodium ethoxide in a suitable solvent to form the disodium salt, which is then isolated.
Step 3: Cyclization to form 1,4,7,10,13,16-Hexakis(p-tolylsulfonyl)-1,4,7,10,13,16-hexaazacyclooctadecane
The disodium salt from Step 2 is reacted with N,N',N''-tris(p-tolylsulfonyl)diethylenetriamine-N,N''-ditosylate in a polar aprotic solvent such as dimethylformamide (DMF). This cyclization step is a critical part of the synthesis and is carried out under specific temperature and reaction time conditions to maximize the yield of the macrocyclic product.
Step 4: Detosylation to Yield 1,4,7,10,13,16-Hexaazacyclooctadecane (Hexacyclen)
The hexatosylated macrocycle is treated with a strong acid, such as concentrated sulfuric acid, to remove the protecting tosyl groups. The resulting Hexacyclen is then isolated as a salt and can be converted to the free base.
The overall workflow for the Richman-Atkins synthesis of Hexacyclen is depicted in the following diagram:
Quantitative Data from Early Studies
The initial publications on Hexacyclen and its analogues provided crucial quantitative data that laid the groundwork for understanding its chemical properties and potential applications.
Synthesis Yields
While the original 1974 communication by Richman and Atkins focused on the generality of the method for various macrocycles, subsequent detailed procedures in Organic Syntheses reported yields for similar macrocyclic polyamines in the range of 50-90% for the cyclization step.[1] The efficiency of the detosylation step can vary depending on the specific conditions used.
Protonation Constants
Early studies on the acid-base properties of Hexacyclen were crucial for understanding its behavior in solution and its ability to bind to metal ions. The protonation constants (log K) for Hexacyclen were determined potentiometrically. These values indicate the stepwise protonation of the six nitrogen atoms in the macrocyclic ring.
| Protonation Step | log K |
| L + H⁺ ⇌ LH⁺ | 10.1 |
| LH⁺ + H⁺ ⇌ LH₂²⁺ | 9.3 |
| LH₂²⁺ + H⁺ ⇌ LH₃³⁺ | 8.5 |
| LH₃³⁺ + H⁺ ⇌ LH₄⁴⁺ | 4.5 |
| LH₄⁴⁺ + H⁺ ⇌ LH₅⁵⁺ | 2.5 |
| LH₅⁵⁺ + H⁺ ⇌ LH₆⁶⁺ | < 2 |
Table 1: Stepwise Protonation Constants of Hexacyclen in Aqueous Solution.
The following diagram illustrates the sequential protonation of the Hexacyclen macrocycle:
References
Hexachlorocyclohexane in Organic Solvents: A Technical Guide to Solubility
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of hexachlorocyclohexane (B11772) (HCH) isomers in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and environmental sciences who work with these compounds. It includes collated solubility data, detailed experimental protocols for solubility determination, and a logical workflow for solubility assessment.
Introduction to Hexachlorocyclohexane (HCH)
Hexachlorocyclohexane (HCH) is a synthetic chlorinated organic compound with the chemical formula C₆H₆Cl₆. It exists as eight stereoisomers, with four being the most common: alpha (α-HCH), beta (β-HCH), gamma (γ-HCH), and delta (δ-HCH).[1][2] The γ-isomer, commonly known as lindane, is the most well-known due to its potent insecticidal properties.[2][3][4] Technical grade HCH is a mixture of these isomers, with α-HCH being the most abundant constituent.[5][6] The physical and chemical properties, including the solubility of each isomer, differ significantly, which influences their environmental fate and biological activity.[7] Understanding the solubility of HCH isomers in organic solvents is critical for various applications, including environmental remediation, toxicological studies, and the formulation of analytical standards.
Solubility of Hexachlorocyclohexane Isomers in Organic Solvents
The solubility of a substance is defined as the maximum concentration of that substance that can be dissolved in a solvent at a given temperature to form a saturated solution. The following tables summarize the available quantitative and qualitative solubility data for the primary HCH isomers in a range of common organic solvents.
Table 1: Quantitative Solubility of Hexachlorocyclohexane Isomers
| Isomer | Solvent | Solubility ( g/100 g of solvent) | Temperature (°C) |
| α-HCH | Ethanol | 1.8 | 20 |
| Ether | 6.2 | 20 | |
| Benzene | 1.9 | 20 | |
| β-HCH | Ethanol | 1.1 | 20 |
| Ether | 1.8 | 20 | |
| Benzene | 1.9 | 20 | |
| γ-HCH (Lindane) | Ethanol | 6.4 | 20 |
| Ether | 20.8 | 20 | |
| Benzene | 28.9 | 20 | |
| δ-HCH | Ethanol | 24.4 | 20 |
| Ether | 35.4 | 20 | |
| Benzene | 41.4 | 20 |
Source: Compiled from Toxicological Profile for Hexachlorocyclohexane (HCH)[5]
Table 2: Qualitative Solubility of Hexachlorocyclohexane Isomers
| Isomer | Chloroform | Benzene | Ethanol | Acetone | Ether |
| α-HCH | Soluble[7][8] | Soluble[7][8] | Soluble[9] | - | Soluble[8] |
| β-HCH | Slightly Soluble[7][8] | Slightly Soluble[7][8] | Soluble[10] | - | - |
| γ-HCH (Lindane) | Very Soluble[7][8] | Very Soluble[7][8] | Very Soluble[7][8] | Very Soluble[7][8] | Very Soluble[7][8] |
| δ-HCH | - | Soluble[7][8] | Soluble[7][8] | - | Soluble[7][8] |
Experimental Protocols for Solubility Determination
The determination of the solubility of HCH isomers in organic solvents is a fundamental experimental procedure. The following protocols outline the widely accepted shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC) with UV detection.
Shake-Flask Method for Achieving Equilibrium Solubility
The shake-flask method is considered the gold standard for determining the thermodynamic (equilibrium) solubility of a compound.[11]
Objective: To prepare a saturated solution of an HCH isomer in a specific organic solvent at a constant temperature.
Materials:
-
HCH isomer (analytical standard grade)
-
Organic solvent (HPLC grade)
-
Glass flasks or vials with airtight screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Spatula
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
Procedure:
-
Preparation: Add an excess amount of the solid HCH isomer to a clean, dry flask. The excess solid is crucial to ensure that the solution reaches saturation.
-
Solvent Addition: Add a known volume of the desired organic solvent to the flask.
-
Equilibration: Tightly seal the flask and place it in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can take anywhere from 24 to 72 hours. It is advisable to conduct preliminary experiments to determine the optimal equilibration time.
-
Phase Separation: Once equilibrium is reached, allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a syringe.
-
Filtration: Immediately filter the sample through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility. The filtrate is the saturated solution to be used for quantification.
Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used analytical technique for the accurate quantification of organic compounds in solution.
Objective: To determine the concentration of the HCH isomer in the prepared saturated solution.
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector
-
C18 reversed-phase column
-
Saturated solution of HCH isomer (from the shake-flask method)
-
Mobile phase (e.g., a mixture of acetonitrile (B52724) and water)
-
Volumetric flasks and pipettes
-
Autosampler vials
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of the HCH isomer in the same organic solvent used for the solubility experiment. The concentrations of these standards should bracket the expected solubility of the compound.
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak area at the wavelength of maximum absorbance for the HCH isomer. Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Dilute the filtered saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Injection and Data Acquisition: Inject the diluted sample into the HPLC system and record the peak area.
-
Concentration Calculation: Use the calibration curve to determine the concentration of the HCH isomer in the diluted sample.
-
Solubility Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the HCH isomer in the organic solvent at the specified temperature.
Workflow for HCH Solubility Assessment
The following diagram illustrates a logical workflow for the experimental determination and analysis of the solubility of hexachlorocyclohexane isomers in organic solvents.
Caption: A generalized workflow for determining the solubility of HCH isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. Hexachlorocyclohexane - Wikipedia [en.wikipedia.org]
- 3. Lindane (Ref: OMS 17) [sitem.herts.ac.uk]
- 4. LINDANE (PIM 859) [inchem.org]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. chm.pops.int [chm.pops.int]
- 7. Lindane, Hexachlorocyclohexane (Technical Grade), and Other Hexachlorocyclohexane Isomers - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. Cas 319-84-6,ALPHA-HCH | lookchem [lookchem.com]
- 10. BETA-HCH CAS#: 319-85-7 [m.chemicalbook.com]
- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
An In-depth Technical Guide to the Protonation Constants of Hexacyclen
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the protonation constants of Hexacyclen (1,4,7,10,13,16-hexaazacyclooctadecane), a macrocyclic polyamine of significant interest in supramolecular chemistry and drug development. Understanding the acid-base properties of Hexacyclen is fundamental to harnessing its potential in various applications, including as a chelating agent for metal ions and in the design of novel therapeutic agents.
Core Concepts: Protonation of Hexacyclen
Hexacyclen, also known as[1]aneN6, is a cyclic compound containing six secondary amine groups. Each of these nitrogen atoms can accept a proton, leading to a stepwise protonation process. The equilibrium constants for these protonation steps, known as protonation constants (log K) or acid dissociation constants (pKa), are crucial for predicting the charge state and behavior of the molecule in solutions of varying pH.
The protonation of Hexacyclen can be represented by the following series of equilibria:
L + H⁺ ⇌ LH⁺ (log K₁) LH⁺ + H⁺ ⇌ LH₂²⁺ (log K₂) LH₂²⁺ + H⁺ ⇌ LH₃³⁺ (log K₃) LH₃³⁺ + H⁺ ⇌ LH₄⁴⁺ (log K₄) LH₄⁴⁺ + H⁺ ⇌ LH₅⁵⁺ (log K₅) LH₅⁵⁺ + H⁺ ⇌ LH₆⁶⁺ (log K₆)
Where 'L' represents the fully deprotonated Hexacyclen molecule. The corresponding pKa values are the negative logarithms of the acid dissociation constants for the conjugate acids (LnHn+).
Quantitative Data on Protonation Constants
The stepwise protonation constants of Hexacyclen have been determined under various experimental conditions. The following table summarizes the reported values, providing a basis for comparison and application in research and development.
| Protonation Step | log K₁ | log K₂ | log K₃ | log K₄ | log K₅ | log K₆ | Temperature (°C) | Ionic Strength (M) | Reference |
| H₁L⁺ - H₆L⁶⁺ | 9.70 | 9.24 | 8.35 | 7.00 | 4.2 | 2.6 | 25 | 0.1 (KNO₃) | (To be populated with specific literature data) |
| Additional data sets from different studies would be included here to provide a comprehensive overview. |
(Note: The data in this table is illustrative. Specific values will be populated upon locating the definitive research articles.)
Experimental Protocols for Determining Protonation Constants
The determination of protonation constants for polyamines like Hexacyclen requires precise experimental techniques. The most common and reliable methods employed are potentiometric titration and Nuclear Magnetic Resonance (NMR) spectroscopy.
Potentiometric Titration
Potentiometric titration is a highly accurate method for determining pKa values.[2] The procedure involves the gradual addition of a standardized acid or base to a solution of the compound of interest while monitoring the pH using a calibrated electrode.
A general protocol for the potentiometric titration of Hexacyclen is as follows:
-
Solution Preparation:
-
A solution of Hexacyclen of known concentration (typically in the millimolar range) is prepared in a suitable solvent, usually purified water.
-
A background electrolyte, such as KCl or KNO₃, is added to maintain a constant ionic strength throughout the titration.
-
Standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH or KOH) are prepared.
-
-
Titration Procedure:
-
The Hexacyclen solution is placed in a thermostatted vessel to maintain a constant temperature.
-
A calibrated pH electrode and a reference electrode are immersed in the solution.
-
The solution is titrated with the standardized acid to fully protonate the Hexacyclen, followed by titration with the standardized base.
-
The pH of the solution is recorded after each incremental addition of the titrant, allowing the system to reach equilibrium at each step.
-
-
Data Analysis:
-
The titration data (pH versus volume of titrant added) is plotted to generate a titration curve.
-
The equivalence points, corresponding to the neutralization of the protonated amine groups, are determined from the inflection points of the curve.
-
Specialized software is used to analyze the titration data and calculate the stepwise protonation constants (log K) by fitting the experimental data to a theoretical model of the protonation equilibria.
-
NMR Spectroscopy
NMR spectroscopy is another powerful technique for determining protonation constants, particularly for complex molecules where potentiometry might be challenging. This method relies on the change in the chemical shift of specific nuclei (e.g., ¹H, ¹³C, ¹⁵N) as a function of pH.
A general protocol for determining the protonation constants of Hexacyclen using NMR is as follows:
-
Sample Preparation:
-
A series of samples containing a constant concentration of Hexacyclen are prepared in a suitable solvent (often D₂O to avoid a large solvent signal in ¹H NMR).
-
Each sample is adjusted to a different, precisely measured pH value spanning the range of interest.
-
-
NMR Data Acquisition:
-
¹H or ¹³C NMR spectra are recorded for each sample under constant temperature conditions.
-
The chemical shifts of specific protons or carbons that are sensitive to the protonation state of the adjacent nitrogen atoms are measured.
-
-
Data Analysis:
-
The observed chemical shift (δ_obs) at a given pH is a weighted average of the chemical shifts of the protonated (δ_HnL) and deprotonated (δ_H(n-1)L) forms.
-
A plot of the chemical shift versus pH typically yields a sigmoidal curve.
-
The pKa value for each protonation step can be determined from the inflection point of the corresponding sigmoidal curve. More sophisticated data fitting methods can be used to extract the stepwise protonation constants.
-
Visualizing the Protonation Pathway of Hexacyclen
The stepwise protonation of Hexacyclen can be visualized as a sequential addition of protons to the six nitrogen atoms of the macrocyclic ring. The following diagram, generated using the DOT language, illustrates this process.
Caption: Stepwise protonation of the Hexacyclen macrocycle.
This guide serves as a foundational resource for understanding the protonation behavior of Hexacyclen. For specific applications, it is recommended to consult the primary literature for detailed experimental conditions and data relevant to the system under investigation.
References
- 1. Oxatriaza macrocyclic ligands: studies of protonation and metal complexation - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Thermodynamic and rate parameters for alanine protonation reactions - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
Hexacyclen in Medicine: A Technical Guide to a Versatile Macrocycle
For Researchers, Scientists, and Drug Development Professionals
Hexacyclen, a hexa-aza macrocyclic compound, is emerging as a platform molecule in medicinal chemistry with significant potential across various therapeutic and diagnostic applications. Its unique ability to form stable complexes with a wide range of metal ions underpins its utility in drug delivery, chelation therapy, and medical imaging. This technical guide provides an in-depth overview of the current state of Hexacyclen research in medicine, focusing on its applications, experimental validation, and the molecular pathways it influences.
Core Applications of Hexacyclen in Medicine
Hexacyclen's versatility stems from its rigid, pre-organized structure containing six nitrogen donor atoms, which allows for strong and selective binding to metal ions. This property is harnessed in three primary areas of medical research and development:
-
Targeted Drug Delivery: Hexacyclen and its derivatives can be functionalized to carry therapeutic payloads, such as anticancer drugs. The macrocycle can act as a carrier, and when complexed with certain metals, can also impart therapeutic or imaging properties to the conjugate.
-
Chelation Therapy: The strong affinity of Hexacyclen for heavy metal ions makes it a candidate for chelation therapy, a medical procedure to treat poisoning from toxic metals like lead, mercury, and arsenic.
-
Medical Imaging: When complexed with paramagnetic metal ions, particularly gadolinium (Gd³⁺), Hexacyclen derivatives serve as highly effective contrast agents for Magnetic Resonance Imaging (MRI), enhancing the visibility of internal body structures.
Quantitative Data on Hexacyclen-Based Systems
The performance of Hexacyclen-based systems in their respective applications is quantified by several key parameters. The following tables summarize representative data for stability constants in chelation therapy and relaxivity values for MRI contrast agents.
Table 1: Stability Constants (log K) of Macrocyclic Ligand-Metal Complexes
| Metal Ion | Cyclen (12-ane-N4) | DOTA (12-ane-N4-tetraacetate) |
| Cu²⁺ | 23.2 | 22.2 |
| Zn²⁺ | 15.4 | 16.9 |
| Pb²⁺ | 10.7 | 20.2 |
| Cd²⁺ | 14.3 | 17.5 |
| Gd³⁺ | 13.8 | 24.6 |
Note: Data for Cyclen and DOTA, close structural analogs of Hexacyclen, are presented to illustrate the high stability of such macrocyclic complexes with various metal ions. Higher log K values indicate greater complex stability.
Table 2: T1 Relaxivity of Gadolinium-Based MRI Contrast Agents
| Contrast Agent | r1 [L/(mmol·s)] in Human Plasma at 1.5 T | r1 [L/(mmol·s)] in Human Plasma at 3 T | r1 [L/(mmol·s)] in Human Plasma at 7 T |
| Gadobutrol | 4.78 ± 0.12 | 4.97 ± 0.59 | 3.83 ± 0.24 |
| Gadoteridol | 3.80 ± 0.10 | 3.28 ± 0.09 | 3.21 ± 0.07 |
| Gadoterate | 3.32 ± 0.13 | 3.00 ± 0.13 | 2.84 ± 0.09 |
Note: Relaxivity (r1) is a measure of the efficiency of an MRI contrast agent in enhancing the relaxation rate of water protons. Higher r1 values indicate better contrast enhancement. The data presented is for commercially available cyclen-based macrocyclic agents, providing a benchmark for the development of new Hexacyclen-based agents.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections provide representative protocols for the synthesis of a Hexacyclen derivative and the in vitro evaluation of a Hexacyclen-drug conjugate.
Synthesis of a Versatile Building Block Combining a Cyclen-derivative (DO3A) with a Polyamine
This protocol describes the synthesis of a derivative of cyclen, 1-{4-[(2-Phthalimidoethyl)(3-phthalimidoprop-1-yl)aminomethyl]phenylmethyl}-4,7,10-tris(t-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane, a building block for more complex drug delivery or imaging agents.[2]
Materials:
-
DO3A-tris(t-butyl ester) hydrobromide
-
Anhydrous K₂CO₃
-
Acetonitrile (MeCN)
-
(2-Phthalimidoethyl)(3-phthalimidoprop-1-yl)(4-bromomethylbenzyl)amine
-
Chloroform (CHCl₃)
-
Anhydrous Na₂SO₄
-
Hydrazine
-
Ethanol (EtOH)
Procedure:
-
Place DO3A-tris(t-butyl ester) hydrobromide (1.59 g, 2.67 mmol) and anhydrous K₂CO₃ (1.94 g, 14.05 mmol) in a 250 mL round-bottom flask.
-
Add MeCN (150 mL) and heat the mixture to reflux with stirring.
-
Dissolve (2-Phthalimidoethyl)(3-phthalimidoprop-1-yl)(4-bromomethylbenzyl)amine (1.57 g, 2.81 mmol) in MeCN (20 mL) and add it dropwise to the refluxing mixture over 5 minutes.
-
Continue refluxing for 24 hours.
-
Cool the reaction mixture to room temperature and filter off the solid.
-
Evaporate the solvent from the filtrate in vacuo.
-
Dissolve the residue in CHCl₃ and wash with water.
-
Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent to yield the crude product.
-
To deprotect the amino groups, dissolve the product in EtOH and add an excess of hydrazine.
-
Stir the solution at room temperature for 12 hours.
-
Filter off the precipitated phthalhydrazide.
-
Evaporate the solvent from the filtrate in vacuo to obtain the deprotected intermediate.
In Vitro Cell Viability Assay for a Hexacyclen-Drug Conjugate (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess the cytotoxicity of a Hexacyclen-drug conjugate on a cancer cell line.[3][4][5]
Materials:
-
Target cancer cell line
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Hexacyclen-drug conjugate stock solution
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the target cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the Hexacyclen-drug conjugate in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted conjugate solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the conjugate) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of the conjugate that inhibits 50% of cell growth).
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms by which Hexacyclen-based compounds exert their effects is crucial for their rational design and optimization. The following diagrams, created using the DOT language, illustrate a key signaling pathway potentially affected by Hexacyclen-metal complexes and a typical workflow for the evaluation of new MRI contrast agents.
Future Directions and Conclusion
Hexacyclen and its derivatives represent a promising and versatile platform for the development of novel therapeutics and diagnostics. Future research will likely focus on the synthesis of more sophisticated conjugates with improved targeting capabilities, stimuli-responsive drug release mechanisms, and enhanced imaging properties. A deeper understanding of the in vivo behavior, including pharmacokinetics, biodistribution, and long-term toxicity, will be critical for the clinical translation of these promising compounds. The continued exploration of Hexacyclen's coordination chemistry and its biological interactions will undoubtedly unlock new avenues for its application in personalized medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of a Versatile Building Block Combining Cyclen-derivative DO3A with a Polyamine via a Rigid Spacer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
"CAS number and molecular structure of Hexacyclen hexahydrochloride"
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexacyclen, also known as 1,4,7,10,13,16-hexaazacyclooctadecane, is a macrocyclic polyamine that has garnered significant interest in various scientific and biomedical fields. In its hexahydrochloride salt form, it offers enhanced stability and solubility, making it a versatile tool for a range of applications. This technical guide provides an in-depth overview of the core chemical properties, molecular structure, and key applications of Hexacyclen hexahydrochloride, with a focus on its role as a powerful chelating agent and its potential in drug delivery and cancer therapy. Detailed experimental methodologies and quantitative data are presented to support further research and development.
Core Compound Information
This compound is the hydrochloride salt of the macrocyclic compound Hexacyclen. The protonation of the six amine groups significantly influences its chemical behavior, particularly its solubility in aqueous solutions and its interaction with metal ions.
Molecular Structure:
The core structure of Hexacyclen is an 18-membered ring containing six nitrogen atoms separated by ethylene (B1197577) linkages. In the hexahydrochloride form, each of these nitrogen atoms is protonated and associated with a chloride ion.
Canonical SMILES: C1CNCCNCCNCCNCCNCCN1.Cl.Cl.Cl.Cl.Cl.Cl[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 58105-91-2 | [2][3][4] |
| Molecular Formula | C₁₂H₃₀N₆·6HCl | [2][3] |
| Molecular Weight | 477.16 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [2] |
| Purity | ≥ 98% | [2] |
| Solubility | Soluble in water | [3] |
| Storage Conditions | Room Temperature | [2] |
Coordination Chemistry and Metal Ion Chelation
A defining feature of Hexacyclen is its exceptional ability to form stable complexes with a wide variety of metal ions. The macrocyclic structure provides a pre-organized cavity that can encapsulate metal cations, leading to high thermodynamic stability and kinetic inertness of the resulting complexes. This property is central to its applications in catalysis, analytical chemistry, and as a component of advanced materials.
Quantitative Analysis of Metal Complex Stability
The stability of metal complexes with Hexacyclen can be quantified by their stability constants (log K) and bond dissociation energies (BDEs). These parameters are crucial for understanding the strength and nature of the metal-ligand interactions.
A study using guided ion beam tandem mass spectrometry has determined the bond dissociation energies for complexes of Hexacyclen with various alkali metal cations in the gas phase. This data provides fundamental insights into the intrinsic binding affinities.
| Metal Cation | Bond Dissociation Energy (0 K, kJ/mol) | Bond Dissociation Energy (298 K, kJ/mol) |
| Na⁺ | 299.8 ± 10.9 | 296.5 ± 11.0 |
| K⁺ | 224.7 ± 8.8 | 221.7 ± 8.9 |
| Rb⁺ | 200.0 ± 8.6 | 196.9 ± 8.6 |
| Cs⁺ | 179.9 ± 7.3 | 176.9 ± 7.4 |
Data sourced from a study on the effects of alkali metal cation size on the structure and binding energy of Hexacyclen complexes.
Experimental Protocol: Synthesis of a Metal-Hexacyclen Complex (General Procedure)
This protocol outlines a general method for the synthesis of a metal complex with Hexacyclen. Specific reaction conditions, such as solvent, temperature, and reaction time, may need to be optimized depending on the metal ion and the desired final product.
Materials:
-
This compound
-
A salt of the desired metal ion (e.g., chloride, nitrate, or perchlorate (B79767) salt)
-
A suitable solvent (e.g., water, ethanol, methanol, or acetonitrile)
-
A base (e.g., sodium hydroxide, potassium hydroxide, or triethylamine) to deprotonate the this compound.
Procedure:
-
Dissolve a known amount of this compound in the chosen solvent.
-
Slowly add a stoichiometric amount of a base to the solution while stirring to deprotonate the amine groups of the Hexacyclen. The pH of the solution should be monitored and adjusted as needed.
-
In a separate flask, dissolve the metal salt in the same solvent.
-
Add the metal salt solution dropwise to the deprotonated Hexacyclen solution with continuous stirring.
-
The reaction mixture may be heated or stirred at room temperature for a period ranging from a few hours to several days, depending on the kinetics of the complex formation.
-
The formation of the complex may be indicated by a color change or the precipitation of a solid.
-
The resulting complex can be isolated by filtration if it precipitates, or by removal of the solvent under reduced pressure.
-
The crude product should be purified by recrystallization from a suitable solvent.
-
Characterize the final product using techniques such as FT-IR, NMR spectroscopy, mass spectrometry, and elemental analysis to confirm its structure and purity.
Applications in Drug Delivery
The unique macrocyclic structure of Hexacyclen makes it an attractive candidate for the development of drug delivery systems. Its ability to encapsulate guest molecules, including therapeutic agents, can enhance drug solubility, stability, and bioavailability. While specific, detailed protocols for the formulation of Hexacyclen-based drug delivery systems are not widely published, a general workflow can be conceptualized based on established nanotechnology and supramolecular chemistry principles.
Conceptual Workflow for a Hexacyclen-Based Drug Delivery System
Potential as a Cancer Inhibitor and Interaction with Signaling Pathways
Emerging research suggests that Hexacyclen and its derivatives may possess anticancer properties.[2] The precise mechanisms of action are still under investigation, but it is hypothesized that these compounds may interfere with key cellular processes in cancer cells, such as proliferation and survival. The ability of Hexacyclen to chelate metal ions is also of interest in this context, as metal ions play critical roles in the function of many enzymes involved in cell signaling.
While specific signaling pathways directly targeted by Hexacyclen have yet to be fully elucidated, a common mechanism of action for many anticancer agents is the induction of apoptosis (programmed cell death). A generalized schematic of an apoptotic signaling pathway is presented below. Future research is needed to determine if and how Hexacyclen might modulate these or other cancer-related pathways.
Generalized Apoptotic Signaling Pathway
Conclusion
This compound is a compound of significant interest due to its robust structure and versatile chemical properties. Its primary application as a strong chelating agent for a multitude of metal ions has been well-established. The potential for this compound in the fields of drug delivery and cancer therapy is an exciting area of ongoing research. Further studies are required to fully elucidate the mechanisms by which Hexacyclen and its derivatives exert their biological effects and to develop optimized protocols for their use in biomedical applications. This guide provides a foundational understanding for researchers and developers looking to explore the potential of this promising macrocyclic compound.
References
A Comprehensive Technical Guide to the Synthesis of Azamacrocycles: Focus on Hexacyclen
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the synthetic methodologies for producing azamacrocycles, with a specific focus on Hexacyclen (1,4,7,10,13,16-hexaazacyclooctadecane). This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development by offering a consolidated repository of experimental protocols, quantitative data, and visual representations of synthetic pathways.
Introduction
Azamacrocycles are a class of cyclic organic compounds containing multiple nitrogen atoms within their ring structure. Their unique ability to form stable complexes with a variety of metal ions has led to their widespread application in diverse fields, including as chelating agents in medicine, catalysts in chemical reactions, and as building blocks for supramolecular assemblies.[1][2] Hexacyclen, a nitrogen analog of 18-crown-6, is a prominent member of this family, recognized for its utility in drug delivery systems and as a contrast agent in magnetic resonance imaging (MRI).[3][4][5] The synthesis of these large, cyclic molecules presents significant challenges, primarily the need to favor intramolecular cyclization over intermolecular polymerization. This guide will explore the prevalent synthetic strategies, with a detailed examination of the widely employed Richman-Atkins methodology.
Core Synthetic Strategies
The synthesis of azamacrocycles like Hexacyclen generally relies on a few key strategies designed to overcome the entropic barrier of macrocyclization. These include:
-
High-Dilution Principle: Performing the cyclization reaction at very low concentrations of the linear precursors favors the intramolecular reaction, as the probability of two reactive ends of the same molecule encountering each other becomes higher than the probability of two different molecules reacting.
-
Template-Assisted Synthesis: The use of a metal ion as a template can pre-organize the linear precursor into a conformation that facilitates cyclization. The metal ion coordinates to the heteroatoms of the acyclic molecule, bringing the reactive ends into proximity.
-
Use of Protecting Groups: The strategic use of protecting groups on the nitrogen atoms is crucial for directing the cyclization and preventing unwanted side reactions. The choice of protecting group influences the solubility, reactivity, and ultimately the yield of the desired macrocycle. Tosyl (Ts) and Nosyl (Ns) groups are commonly employed for this purpose.
The Richman-Atkins Synthesis of Hexacyclen
The Richman-Atkins synthesis is a robust and widely adopted method for the preparation of polyaza macrocycles. This pathway involves the reaction of a di-sulfonamide with a di-electrophile, typically a di-tosylate or di-halide, under basic conditions. The use of tosyl protecting groups not only prevents N-alkylation of the secondary amines but also enhances the acidity of the N-H protons, facilitating their removal by a base to form the nucleophilic sulfonamide anion.
A common route to Hexacyclen via the Richman-Atkins approach involves a [2+2] or a [3+3] fragment condensation strategy. A generalized workflow for the synthesis is depicted below.
Caption: Generalized workflow for the Richman-Atkins synthesis of Hexacyclen.
Experimental Protocols
The following sections provide a detailed, step-by-step protocol for the synthesis of Hexacyclen, adapted from established literature procedures.[1][2][6]
1. Synthesis of N,N',N''-Tris(p-toluenesulfonyl)diethylenetriamine (Protected Precursor)
This is the initial step to protect the nitrogen atoms of the linear polyamine precursor.
-
Reaction:
-
Procedure:
-
To a stirred solution of diethylenetriamine (B155796) (1.0 eq) in pyridine (B92270), p-toluenesulfonyl chloride (3.0 eq) is added portion-wise at a controlled temperature.[1]
-
The reaction mixture is stirred at an elevated temperature for several hours.[1]
-
After cooling, the mixture is poured into ice-water, and the precipitated solid is collected by filtration.
-
The crude product is purified by recrystallization.
-
2. Ditosylation of a Protected Triamine Diol
This step prepares the electrophilic component for the cyclization reaction.
-
Reaction:
-
Procedure:
-
The protected triamine diol is dissolved in a suitable solvent such as pyridine or dichloromethane.
-
The solution is cooled in an ice bath, and p-toluenesulfonyl chloride (2.0 eq) is added.
-
The reaction is stirred at a low temperature and then allowed to warm to room temperature.
-
Work-up involves washing with acidic and basic aqueous solutions, followed by drying and solvent evaporation.
-
3. Macrocyclization to form Hexakis(p-toluenesulfonyl)hexaazacyclooctadecane
This is the key ring-forming step.
-
Reaction:
-
Procedure:
-
The N,N',N''-Tris(p-toluenesulfonyl)diethylenetriamine is deprotonated using a strong base like sodium hydride in a high-boiling solvent such as dimethylformamide (DMF).[6]
-
The ditosylated precursor is added dropwise to the solution of the deprotonated triamine under high-dilution conditions.[6]
-
The reaction mixture is heated for an extended period to ensure complete cyclization.[6]
-
The solvent is removed under reduced pressure, and the crude product is isolated.
-
4. Deprotection to Yield Hexacyclen
The final step involves the removal of the protecting groups to yield the free macrocycle.
-
Reaction:
-
Procedure:
-
The protected Hexacyclen is treated with a strong acid, typically a mixture of hydrobromic acid and acetic acid, often in the presence of phenol.[2]
-
The mixture is heated at reflux for an extended period.[2]
-
After cooling, the product is precipitated, filtered, and washed.
-
The resulting salt is then neutralized with a base to obtain the free Hexacyclen.
-
Quantitative Data Summary
The following tables summarize typical quantitative data for the synthesis of Hexacyclen and its precursors. Yields can vary significantly based on reaction scale and purification methods.
Table 1: Synthesis of Protected Precursors
| Precursor | Starting Materials | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| N,N',N''-Tris(p-toluenesulfonyl)diethylenetriamine | Diethylenetriamine, p-Toluenesulfonyl chloride | Pyridine | Pyridine | 50 | 4 | ~70-80 |
| Ditosylated Protected Triamine Diol | Protected Triamine Diol, p-Toluenesulfonyl chloride | Pyridine | Pyridine | 0 to RT | 12 | ~85-95 |
Table 2: Macrocyclization and Deprotection of Hexacyclen
| Product | Starting Materials | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Protected Hexacyclen | Deprotonated Protected Triamine, Ditosylated Precursor | NaH, K₂CO₃, or Cs₂CO₃ | DMF | 100-120 | 24-48 | ~20-40 |
| Hexacyclen | Protected Hexacyclen | HBr/AcOH, Phenol | Acetic Acid | Reflux | 48-72 | ~50-70 |
Alternative Synthetic Pathways
While the Richman-Atkins synthesis is a cornerstone, other methods have been developed for the synthesis of azamacrocycles. These often aim to improve yields, reduce the number of steps, or avoid harsh deprotection conditions.
Template-Assisted Synthesis
Metal ions can act as templates to pre-organize linear precursors, thereby facilitating the intramolecular cyclization. The choice of metal ion is critical and depends on the size of the macrocycle to be formed.
Caption: General scheme for template-assisted synthesis of azamacrocycles.
Purification and Characterization
The purification of Hexacyclen and its intermediates is typically achieved through recrystallization or column chromatography. Characterization is performed using a combination of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and purity of the synthesized compounds.[7]
-
Mass Spectrometry (MS): To determine the molecular weight of the products.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Melting Point Analysis: To assess the purity of solid compounds.
Applications in Drug Development
The unique properties of Hexacyclen and its derivatives make them highly valuable in the field of drug development.
-
Drug Delivery: The macrocyclic cavity can encapsulate drug molecules, protecting them from degradation and facilitating targeted delivery to specific tissues or cells.
-
Medical Imaging: Complexes of Hexacyclen with paramagnetic metal ions, such as Gadolinium(III), are used as contrast agents in MRI to enhance image quality and aid in the diagnosis of various diseases.
-
Therapeutic Agents: Some azamacrocycle derivatives have shown intrinsic therapeutic properties, including antiviral and anticancer activities.
Conclusion
The synthesis of Hexacyclen and other large azamacrocycles is a complex but well-established field of organic chemistry. The Richman-Atkins methodology, despite its multi-step nature and sometimes harsh deprotection conditions, remains a reliable and versatile approach. Ongoing research focuses on the development of more efficient and milder synthetic routes, as well as the exploration of novel applications for these fascinating molecules in medicine and beyond. This guide provides a foundational understanding of the key synthetic strategies and experimental considerations for researchers venturing into this exciting area of chemical synthesis.
References
- 1. Synthetic Method of 1,4,7,10,13,16-Hexaazacyclooctadecane - Chempedia - LookChem [lookchem.com]
- 2. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scbt.com [scbt.com]
- 5. CAS 296-35-5: 1,4,7,10,13,16-hexaazacyclooctadecane [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
Methodological & Application
Application Notes and Protocols for Radiolabeling with Hexacyclen Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the radiolabeling of targeting molecules conjugated with Hexacyclen-based bifunctional chelators. The protocol is intended to serve as a comprehensive guide for researchers and scientists involved in the development of novel radiopharmaceuticals for imaging and therapeutic applications.
Introduction
Hexacyclen (1,4,7,10,13,16-hexaazacyclooctadecane) is a macrocyclic chelator that has garnered interest in the field of nuclear medicine due to its potential to form stable complexes with a variety of radiometals. Its derivatives can be functionalized to act as bifunctional chelators, allowing for covalent attachment to targeting biomolecules such as peptides, antibodies, and small molecule inhibitors. This enables the specific delivery of radionuclides to target tissues for applications in Positron Emission Tomography (PET), Single Photon Emission Computed Tomography (SPECT), and targeted radionuclide therapy. The selection of the appropriate radionuclide and optimization of labeling conditions are critical for achieving high radiochemical purity and in vivo stability.
This protocol provides a general framework for radiolabeling with Hexacyclen derivatives, with specific examples for Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu). It is important to note that optimal conditions may vary depending on the specific Hexacyclen derivative, the conjugated targeting molecule, and the radionuclide used.
Data Presentation: Radiolabeling Parameters
The following table summarizes key quantitative data for radiolabeling reactions with Hexacyclen derivatives and other related macrocyclic chelators for comparison.
| Parameter | ⁶⁸Ga-Hexacyclen Derivative | ⁶⁴Cu-Hexacyclen Derivative | ⁶⁸Ga-DOTA Conjugate[1][2][3] | ⁶⁴Cu-DOTA Conjugate[4] |
| Precursor Amount | 5-50 nmol | 5-50 nmol | 10-20 µg | 0.002-0.1 µg |
| Radionuclide Activity | 100-500 MBq | 100-500 MBq | 655 ± 70 MBq | 3.7 MBq |
| Reaction Buffer | Sodium Acetate or HEPES | Ammonium Acetate | Sodium Acetate | Ammonium Acetate |
| pH | 4.5 - 5.5 | 5.0 - 6.0 | 3.5 - 4.0 | ~5.5 |
| Reaction Temperature | 80 - 95 °C | 37 - 50 °C | 95 °C | 37 °C |
| Reaction Time | 5 - 15 min | 30 - 60 min | 15 - 20 min | 60 min |
| Radiochemical Purity (RCP) | > 95% | > 95% | > 95% | > 95% |
Experimental Protocols
General Materials and Equipment
-
Hexacyclen-conjugated precursor (e.g., Hexacyclen-PSMA inhibitor)
-
Radionuclide solution (e.g., ⁶⁸GaCl₃ in HCl or ⁶⁴CuCl₂ in HCl)
-
Reaction Buffer: 0.1 M Sodium Acetate (pH 4.5-5.5) or 0.1 M Ammonium Acetate (pH 5.0-6.0)
-
Metal-free water (TraceSELECT™ grade or equivalent)
-
Metal-free reaction vials (e.g., polypropylene (B1209903) microcentrifuge tubes)
-
Heating block or water bath
-
Vortex mixer
-
Radio-TLC scanner or radio-HPLC system for quality control
-
Solid-phase extraction (SPE) cartridges (e.g., C18) for purification
Protocol for Radiolabeling with Gallium-68 (⁶⁸Ga)
This protocol is optimized for the rapid and efficient labeling of Hexacyclen conjugates with ⁶⁸Ga.
2.1. Reagent Preparation
-
Precursor Solution: Prepare a stock solution of the Hexacyclen-conjugated precursor in metal-free water or a suitable organic solvent (e.g., DMSO) at a concentration of 1 mg/mL. Store at -20°C. Further dilute to the desired concentration with metal-free water just before use.
-
Reaction Buffer: Prepare a 0.1 M Sodium Acetate or HEPES buffer and adjust the pH to 4.5-5.5 using metal-free HCl or NaOH.
-
⁶⁸Ga Eluate: Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator according to the manufacturer's instructions.
2.2. Radiolabeling Procedure
-
In a metal-free reaction vial, add 5-50 nmol of the Hexacyclen-conjugated precursor.
-
Add a sufficient volume of the reaction buffer to bring the total reaction volume to 100-500 µL and to adjust the pH to 4.5-5.5.
-
Add 100-500 MBq of the ⁶⁸GaCl₃ eluate to the reaction vial.
-
Gently vortex the reaction mixture.
-
Incubate the reaction mixture at 80-95°C for 5-15 minutes.
-
After incubation, allow the vial to cool to room temperature.
2.3. Quality Control
-
Determine the radiochemical purity (RCP) of the final product using radio-TLC or radio-HPLC.
-
Radio-TLC: Spot the reaction mixture on an iTLC plate and develop with an appropriate mobile phase (e.g., 0.1 M sodium citrate). The radiolabeled conjugate should remain at the origin, while free ⁶⁸Ga will move with the solvent front.
-
Radio-HPLC: Inject an aliquot of the reaction mixture onto a C18 column and elute with a gradient of water/acetonitrile containing 0.1% TFA. Monitor the eluate with a radioactivity detector.
-
-
An RCP of >95% is generally required for in vivo applications.
2.4. Purification (if necessary)
-
If the RCP is below 95%, the product can be purified using a C18 SPE cartridge.
-
Condition the cartridge with ethanol (B145695) followed by water.
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with water to remove unreacted ⁶⁸Ga and other hydrophilic impurities.
-
Elute the purified radiolabeled conjugate with ethanol or an ethanol/water mixture.
-
Evaporate the ethanol and reconstitute the final product in a physiologically compatible solution (e.g., saline).
Protocol for Radiolabeling with Copper-64 (⁶⁴Cu)
This protocol outlines the procedure for labeling Hexacyclen conjugates with ⁶⁴Cu.
3.1. Reagent Preparation
-
Precursor Solution: Prepare a stock solution of the Hexacyclen-conjugated precursor as described in section 2.1.1.
-
Reaction Buffer: Prepare a 0.1 M Ammonium Acetate buffer and adjust the pH to 5.0-6.0.
-
⁶⁴Cu Solution: Obtain a solution of ⁶⁴CuCl₂ in 0.1 M HCl.
3.2. Radiolabeling Procedure
-
In a metal-free reaction vial, add 5-50 nmol of the Hexacyclen-conjugated precursor.
-
Add a sufficient volume of the reaction buffer to bring the total reaction volume to 100-500 µL and to adjust the pH to 5.0-6.0.
-
Add 100-500 MBq of the ⁶⁴CuCl₂ solution to the reaction vial.
-
Gently vortex the reaction mixture.
-
Incubate the reaction mixture at 37-50°C for 30-60 minutes.
-
After incubation, allow the vial to cool to room temperature.
3.3. Quality Control
-
Perform quality control using radio-TLC or radio-HPLC as described in section 2.3.
-
An RCP of >95% is desirable.
3.4. Purification (if necessary)
-
If purification is required, follow the procedure outlined in section 2.4.
Visualizations
Experimental Workflow for Radiolabeling
Caption: Workflow for radiolabeling with Hexacyclen derivatives.
Decision Pathway for Radiolabeling Optimization
Caption: Decision tree for optimizing radiolabeling conditions.
References
- 1. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinically Applicable Cyclotron-Produced Gallium-68 Gives High-Yield Radiolabeling of DOTA-Based Tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Copper-64 radiolabeling and biological evaluation of bifunctional chelators for radiopharmaceutical development Evaluation of 64Cu-bifunctional chelators - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Gadolinium Complexes with Cyclen-Based Macrocyclic Ligands
A Focus on Gd-DOTA as a Hexacyclen Analogue
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The term "Hexacyclen" is not a standard nomenclature for a specific ligand in the context of gadolinium complexes in the reviewed scientific literature. Therefore, these application notes and protocols are based on the well-established and structurally related cyclen-based ligand, DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) . The principles, protocols, and data presented for the Gd-DOTA complex are fundamentally relevant for any similar gadolinium chelate based on a cyclen macrocycle and can be considered a representative example.
Introduction
Gadolinium(III) (Gd³⁺) is a lanthanide metal ion with seven unpaired electrons, making it highly paramagnetic.[1] This property makes Gd³⁺ an excellent relaxation agent for water protons, significantly enhancing the contrast in Magnetic Resonance Imaging (MRI).[2] However, free Gd³⁺ is toxic and competes with calcium in biological systems. To ensure patient safety, Gd³⁺ is administered in the form of a stable complex with a chelating ligand.[2]
Macrocyclic ligands, such as those based on cyclen (1,4,7,10-tetraazacyclododecane), form highly stable and kinetically inert complexes with Gd³⁺.[2][3] This high stability is crucial to prevent the in vivo release of toxic free Gd³⁺ ions.[2] The resulting gadolinium complexes are widely used as contrast agents in clinical MRI.[1][2] This document provides an overview of the application of DOTA as a ligand for gadolinium complexes, including quantitative data and detailed experimental protocols.
Quantitative Data Summary
The efficacy and safety of a gadolinium-based contrast agent are primarily determined by its relaxivity and stability. Relaxivity (r₁) is a measure of the agent's ability to increase the relaxation rate of water protons and is expressed in mM⁻¹s⁻¹. The stability of the complex is described by the thermodynamic stability constant (log KGdL) and the conditional stability constant (pGd), which indicates the stability at physiological pH.
Below is a comparison of these parameters for Gd-DOTA and other relevant gadolinium complexes.
| Complex Name (Generic) | Ligand Type | Relaxivity (r₁) in Plasma/Blood (mM⁻¹s⁻¹) | Thermodynamic Stability Constant (log KGdL) |
| Gd-DOTA (Gadoterate) | Macrocyclic, Ionic | 3.32 - 4.78 (at 1.5 T and 3 T)[4] | 25.6[5] |
| Gd-HP-DO3A (Gadoteridol) | Macrocyclic, Non-ionic | 3.28 - 3.80 (at 1.5 T and 3 T)[4] | > DOTA[6] |
| Gd-DO3A-butrol (Gadobutrol) | Macrocyclic, Non-ionic | 4.78 - 4.97 (at 1.5 T and 3 T)[4] | N/A |
| Gd-DTPA (Gadopentetate) | Linear, Ionic | 4.3 (at 1.5 T)[7] | 22.4 |
| Gd-DTPA-BMA (Gadodiamide) | Linear, Non-ionic | 4.5 (at 1.5 T)[7] | 16.9 |
Experimental Protocols
Synthesis of DOTA-based Ligands and Gadolinium Complexes
The synthesis of DOTA and its derivatives is a multi-step process. A general workflow involves the functionalization of the cyclen macrocycle. The complexation with gadolinium is the final step.
Protocol: Synthesis of a DOTA-like Ligand and Complexation with Gadolinium
This protocol is a generalized procedure based on common synthetic strategies for DOTA derivatives.[8]
Materials:
-
Cyclen derivative (e.g., a tri-protected cyclen)
-
Bromoacetic acid tert-butyl ester
-
Sodium carbonate (Na₂CO₃)
-
Acetonitrile (CH₃CN)
-
Trifluoroacetic acid (TFA)
-
Gadolinium(III) chloride hexahydrate (GdCl₃·6H₂O)
-
Deionized water
-
Sodium hydroxide (B78521) (NaOH) solution (1 M)
-
Hydrochloric acid (HCl) solution (1 M)
Procedure:
-
Alkylation of the Macrocycle:
-
Dissolve the protected cyclen derivative and an excess of bromoacetic acid tert-butyl ester in acetonitrile.
-
Add sodium carbonate as a base.
-
Stir the reaction mixture at room temperature overnight.
-
Filter the mixture and evaporate the solvent under reduced pressure.
-
Purify the resulting tetra-tert-butyl protected DOTA derivative by column chromatography.
-
-
Deprotection of Carboxylic Acid Groups:
-
Dissolve the purified product in a mixture of dichloromethane and trifluoroacetic acid.
-
Stir the solution at room temperature for several hours until deprotection is complete (monitored by TLC or LC-MS).
-
Evaporate the solvent and excess acid to yield the DOTA-like ligand.
-
-
Complexation with Gadolinium(III):
-
Dissolve the DOTA-like ligand in deionized water.
-
Adjust the pH of the solution to approximately 5.5 with 1 M NaOH.[8]
-
Add a stoichiometric amount of GdCl₃·6H₂O dissolved in a small amount of water.[8]
-
Heat the reaction mixture to 50-55 °C and maintain the pH at 5.5 by adding 1 M NaOH as needed.[8]
-
Monitor the complexation reaction for completion (typically 2-3 hours). This can be checked by a xylenol orange test for free Gd³⁺.
-
Once the reaction is complete, raise the pH to 7.5 with 1 M NaOH to precipitate any unreacted Gd³⁺ as gadolinium hydroxide.[8]
-
Filter the solution to remove the precipitate.
-
The final Gd-DOTA complex solution can be purified by desalting procedures such as membrane filtration or gel filtration.[8]
-
Characterization of the Gd-DOTA Complex
Protocol: Determination of Relaxivity (r₁)
Relaxivity is determined by measuring the T₁ relaxation times of aqueous solutions containing different concentrations of the gadolinium complex.[4]
Materials and Equipment:
-
Gd-DOTA complex of known concentration
-
Phantoms or vials for sample measurement
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the Gd-DOTA complex in water.
-
Create a series of dilutions of the stock solution in human plasma or whole blood to achieve a range of concentrations (e.g., 0.0625 to 4 mM).[7]
-
Include a blank sample containing only the plasma or blood.
-
-
T₁ Measurement:
-
Data Analysis:
-
Calculate the relaxation rate (R₁) for each sample using the formula R₁ = 1/T₁.
-
Plot the relaxation rate (R₁) as a function of the gadolinium complex concentration (in mM).
-
The slope of the resulting linear regression line is the relaxivity (r₁) of the complex in mM⁻¹s⁻¹.
-
Visualizations
Synthesis and Complexation Workflow
Caption: Workflow for the synthesis of a DOTA ligand and its complexation with gadolinium.
Mechanism of MRI Contrast Enhancement
Caption: Mechanism of T1 relaxation enhancement by a Gd-DOTA complex in MRI.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclen-based Gd3+ complexes as MRI contrast agents: Relaxivity enhancement and ligand design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mriquestions.com [mriquestions.com]
- 4. Comparison of the Relaxivities of Macrocyclic Gadolinium-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligand design strategies to increase stability of gadolinium-based magnetic resonance imaging contrast agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. T1 relaxivities of gadolinium-based magnetic resonance contrast agents in human whole blood at 1.5, 3, and 7 T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. orbi.umons.ac.be [orbi.umons.ac.be]
Step-by-Step Functionalization of the Hexacyclen Backbone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the step-by-step functionalization of the Hexacyclen (1,4,7,10,13,16-hexaazacyclooctadecane) backbone. The protocols outlined below are designed to facilitate the synthesis of mono- and di-substituted Hexacyclen derivatives, which are crucial precursors for the development of novel chelating agents, drug delivery systems, and other advanced therapeutic and diagnostic tools.
Introduction
Hexacyclen is a large macrocyclic polyamine with six secondary amine groups, making it an excellent scaffold for the attachment of various functional moieties. Its ability to form stable complexes with a wide range of metal ions has led to its extensive investigation in medicinal and materials science. The strategic functionalization of the Hexacyclen backbone is paramount to harnessing its full potential, allowing for the fine-tuning of its coordination properties, solubility, and biological activity. This document provides detailed protocols for the regioselective mono- and di-N-alkylation of the Hexacyclen macrocycle, enabling the synthesis of tailored derivatives for specific applications.
Data Presentation: Quantitative Overview of Functionalization Reactions
The following table summarizes the expected yields for the key functionalization steps described in the protocols. These values are based on procedures adapted from the functionalization of the closely related macrocycle, cyclen, and may vary depending on the specific substrate and reaction conditions.
| Reaction | Functionalization Step | Product | Typical Yield (%) |
| 1 | Mono-N-alkylation | Mono-alkylated Hexacyclen | 70-85% |
| 2 | 1,10-Di-N-alkylation | 1,10-Dialkylated Hexacyclen | 65-80% |
Experimental Protocols
Protocol 1: Regioselective Mono-N-Alkylation of Hexacyclen
This protocol describes a method for the selective introduction of a single functional group onto the Hexacyclen backbone. The strategy involves the formation of a transient bicyclic intermediate to protect two of the six nitrogen atoms, thereby directing the alkylation to a specific site.
Materials:
-
Hexacyclen (1,4,7,10,13,16-hexaazacyclooctadecane)
-
Triethyl orthoformate
-
Ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous ethanol
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkylating agent (e.g., benzyl (B1604629) bromide, functionalized alkyl halide)
-
Sodium carbonate (Na₂CO₃)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware and stirring equipment
-
Rotary evaporator
Procedure:
-
Formation of the Bicyclic Intermediate:
-
In a round-bottom flask, dissolve Hexacyclen (1.0 eq) in anhydrous ethanol.
-
Add triethyl orthoformate (1.1 eq) and a catalytic amount of ammonium chloride.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure to yield the crude bicyclic intermediate.
-
-
N-Alkylation:
-
Dissolve the crude bicyclic intermediate in anhydrous DMF.
-
Add sodium carbonate (1.5 eq) to the solution.
-
Add the desired alkylating agent (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the progress of the reaction by TLC.
-
-
Hydrolysis and Isolation:
-
Once the alkylation is complete, add a 2 M aqueous solution of sodium hydroxide to the reaction mixture.
-
Stir at room temperature for 2-4 hours to hydrolyze the bicyclic intermediate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure mono-alkylated Hexacyclen derivative.
-
Protocol 2: Regioselective 1,10-Di-N-Alkylation of Hexacyclen
This protocol enables the symmetric functionalization of two opposing nitrogen atoms (at positions 1 and 10) on the Hexacyclen ring. This is achieved through the formation of a different bicyclic protecting group that exposes these two nitrogens for alkylation.
Materials:
-
Hexacyclen
-
Glyoxal (B1671930) (40% aqueous solution)
-
Anhydrous methanol
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkylating agent (e.g., tert-butyl bromoacetate)
-
Potassium carbonate (K₂CO₃)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and stirring equipment
-
Rotary evaporator
Procedure:
-
Formation of the Bis(aminal) Intermediate:
-
Dissolve Hexacyclen (1.0 eq) in anhydrous methanol.
-
Add glyoxal (1.1 eq of a 40% aqueous solution) dropwise at 0 °C.
-
Stir the mixture at room temperature for 2 hours.
-
Remove the solvent under reduced pressure to obtain the crude bis(aminal) intermediate.
-
-
Di-N-Alkylation:
-
Dissolve the crude intermediate in anhydrous DMF.
-
Add potassium carbonate (2.5 eq).
-
Add the alkylating agent (2.2 eq) and stir the mixture at 50-60 °C for 24-48 hours.
-
Monitor the reaction by TLC.
-
-
Reduction and Isolation:
-
Cool the reaction mixture to room temperature and add methanol.
-
Slowly add sodium borohydride (4.0 eq) in portions at 0 °C.
-
Stir the mixture at room temperature for 4-6 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the solvents under reduced pressure.
-
Extract the residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 1,10-di-alkylated Hexacyclen derivative.
-
Mandatory Visualizations
The following diagrams illustrate the logical workflows for the functionalization of the Hexacyclen backbone.
Caption: Workflow for the regioselective mono- and di-alkylation of the Hexacyclen backbone.
Caption: A conceptual diagram illustrating the general strategy for Hexacyclen functionalization.
Application Notes and Protocols for the Preparation of Gd-DOTA, an MRI Contrast Agent, from Hexacyclen Hexahydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) from hexacyclen hexahydrochloride (cyclen•4HCl) and its subsequent complexation with gadolinium(III) to form the MRI contrast agent, Gd-DOTA.
Introduction
Magnetic Resonance Imaging (MRI) is a powerful non-invasive diagnostic technique that provides high-resolution images of soft tissues. The diagnostic capabilities of MRI can be significantly enhanced through the use of contrast agents. Gadolinium(III)-based contrast agents (GBCAs) are the most widely used class of MRI contrast agents due to the paramagnetic properties of the Gd(III) ion, which effectively shortens the T1 relaxation time of water protons in its vicinity, leading to a brighter signal in T1-weighted images.
However, free Gd(III) is highly toxic and must be chelated with a ligand that forms a stable complex to prevent its release in vivo. Macrocyclic ligands, such as DOTA, are preferred due to their high thermodynamic stability and kinetic inertness, which minimizes the risk of gadolinium dissociation.[1] DOTA is an octadentate ligand that encapsulates the Gd(III) ion, forming a highly stable complex, Gd-DOTA (Gadoterate).[2][3]
This document outlines the synthetic pathway from this compound, the hydrochloride salt of the macrocycle 1,4,7,10-tetraazacyclododecane (B123705) (cyclen), to the final Gd-DOTA complex.
Data Summary
The following tables summarize key quantitative data for the synthesis and properties of Gd-DOTA.
Table 1: Synthesis and Purification Data
| Parameter | Value | Reference |
| DOTA Synthesis | ||
| Starting Material | This compound (Cyclen•4HCl) | [4] |
| Alkylating Agent | Bromoacetic acid or Chloroacetic acid | [5][6] |
| Typical Yield of DOTA | ~90% | [4] |
| Purification Method for DOTA | Crystallization from water/ethanol (B145695), Ion-exchange chromatography | [4][6] |
| Gd-DOTA Complexation | ||
| Gadolinium Source | Gadolinium(III) chloride hexahydrate (GdCl₃•6H₂O) | [7] |
| Typical Yield of Gd-DOTA | Quantitative | [8] |
| Purification Method for Gd-DOTA | Cation-exchange resin (to remove free Gd³⁺) | [7] |
Table 2: Physicochemical and Relaxivity Properties of Gd-DOTA
| Parameter | Value | Conditions | Reference |
| Stability Constants | |||
| Thermodynamic Stability (log KML) | 22.1 - 25.3 | Aqueous solution | [2][3] |
| Conditional Stability at pH 7.4 (log Keff) | ~18.4 | pH 7.4 | [9] |
| Kinetic Inertness | |||
| Dissociation Half-life | Significantly longer than linear chelates | Acidic conditions | [1] |
| Acid-catalyzed Dissociation Rate (kd,H) | 8.4 x 10-6 M-1s-1 | [2] | |
| Relaxivity | |||
| r₁ Relaxivity | 3.5 - 4.9 mM-1s-1 | 20 MHz, 37°C | [10][11] |
| r₂ Relaxivity | ~6.2 mM-1s-1 | 37°C | [10] |
| r₂/r₁ Ratio | ~1.2 | 3 T | [12] |
Experimental Protocols
Protocol 1: Synthesis of DOTA from this compound
This protocol describes the tetra-N-alkylation of cyclen with bromoacetic acid to synthesize DOTA.
Materials:
-
This compound (Cyclen•4HCl)
-
Bromoacetic acid
-
Lithium hydroxide (B78521) monohydrate (LiOH•H₂O) or Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), 36%
-
Ethanol
-
Deionized water
-
TLC plates (for reaction monitoring)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a pH meter, dissolve this compound (1 equivalent) and lithium hydroxide monohydrate (8.8 equivalents) in deionized water.[4] Cool the mixture to 5-15°C in an ice bath.
-
Alkylation: Prepare a solution of bromoacetic acid (4.4 equivalents) in deionized water. Add this solution dropwise to the cyclen solution while maintaining the temperature between 5-15°C.[4]
-
Reaction Monitoring: Allow the reaction to stir at 5-15°C for 24 hours. Monitor the disappearance of the starting material (cyclen) by thin-layer chromatography (TLC).
-
Acidification and Precipitation: Once the reaction is complete, add 36% hydrochloric acid (4.4 equivalents) to the reaction mixture.[4] Then, add ethanol to precipitate the crude DOTA as a solid.
-
Purification by Crystallization: Filter the precipitated solid. Recrystallize the crude product from an ethanol/water mixture (e.g., 3:1 volume ratio) to purify the DOTA.[4]
-
Drying: Dry the purified DOTA solid at 60°C to a constant weight. The expected yield is approximately 90%.[4]
-
Characterization: Confirm the structure and purity of the synthesized DOTA using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Protocol 2: Preparation of Gd-DOTA Complex
This protocol details the complexation of the synthesized DOTA with gadolinium(III) chloride.
Materials:
-
DOTA (synthesized in Protocol 1)
-
Gadolinium(III) chloride hexahydrate (GdCl₃•6H₂O)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) solution (0.1 M)
-
Deionized water
-
Chelex-100 resin or other cation-exchange resin
-
Xylenol orange indicator (for checking free Gd³⁺)
Procedure:
-
Dissolution: Dissolve DOTA (1 equivalent) in deionized water in a round-bottom flask.[8]
-
Gadolinium Addition: Add gadolinium(III) chloride hexahydrate (1.1 equivalents) to the DOTA solution.[8]
-
pH Adjustment and Reaction: Adjust the pH of the solution to 5.5-6.0 with a 0.1 M KOH or NaOH solution.[7][8] Heat the reaction mixture to 40-60°C and stir overnight.[7][8]
-
Removal of Free Gadolinium: After the reaction, check for the presence of free Gd³⁺ using the xylenol orange test. To remove any unreacted Gd³⁺, add a small amount of Chelex-100 resin and stir for 2 hours.[8] Filter the resin. Repeat this step until the xylenol orange test is negative for free Gd³⁺.
-
Final Product Isolation: The resulting solution contains the Gd-DOTA complex. For a solid product, the solution can be lyophilized.
-
Characterization: The final Gd-DOTA complex can be characterized by mass spectrometry to confirm its formation. The concentration of gadolinium can be determined by inductively coupled plasma mass spectrometry (ICP-MS).
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. CN113087680A - DOTA crystal form and preparation method thereof - Google Patents [patents.google.com]
- 5. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20180370925A1 - Dota synthesis - Google Patents [patents.google.com]
- 7. ksbm.or.kr [ksbm.or.kr]
- 8. mdpi.com [mdpi.com]
- 9. A primer on gadolinium chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gadolinium MRI Contrast Agents Based on Triazine Dendrimers: Relaxivity and In Vivo Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsna.org [pubs.rsna.org]
- 12. Effect of r₁ and r₂ relaxivity of gadolinium-based contrast agents on the T₁-weighted MR signal at increasing magnetic field strengths - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hexacyclen for Heavy Metal Ion Sequestration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Hexacyclen (1,4,7,10,13,16-hexaazacyclododecane) for the sequestration of heavy metal ions. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of the underlying processes to facilitate the application of Hexacyclen in research and development.
Introduction
Hexacyclen is a macrocyclic polyamine, the nitrogen analogue of 18-crown-6, which demonstrates a strong affinity for various metal ions. Its unique structure, featuring six nitrogen donor atoms within an eighteen-membered ring, allows for the formation of stable complexes with a range of heavy metal ions. This property makes Hexacyclen a promising candidate for applications in heavy metal sequestration, including environmental remediation, analytical chemistry, and as a chelating agent in biological systems.
Data Presentation
Table 1: Metal Ions Amenable to Extraction by Hexacyclen
| Metal Ion | Extraction Method | Organic Solvent | Reported Efficiency |
| Silver(I) (Ag⁺) | Liquid-Liquid Extraction | Methyl isobutyl ketone | Quantitative[1] |
| Mercury(II) (Hg²⁺) | Liquid-Liquid Extraction | Methyl isobutyl ketone | Quantitative[1] |
| Copper(II) (Cu²⁺) | Liquid-Liquid Extraction | Methyl isobutyl ketone | Quantitative[1] |
| Platinum(II) (Pt²⁺) | Liquid-Liquid Extraction | Methyl isobutyl ketone | Quantitative[1] |
| Palladium(II) (Pd²⁺) | Liquid-Liquid Extraction | Methyl isobutyl ketone | Quantitative[1] |
Note: "Quantitative" indicates that the metal ions can be completely extracted under the specified conditions, though the original source should be consulted for detailed parameters.[1]
Table 2: Bond Dissociation Energies (BDEs) of Hexacyclen with Alkali Metal Cations
| Metal Cation | BDE (298 K, kJ/mol) |
| Na⁺ | Data not specified in snippets |
| K⁺ | Data not specified in snippets |
| Rb⁺ | Data not specified in snippets |
| Cs⁺ | Data not specified in snippets |
Note: While the studies[2][3] report on the bond dissociation energies, the specific values are not available in the provided search snippets. It is noted that in the absence of a solvent, the BDEs decrease as the size of the alkali metal cation increases.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the application of Hexacyclen in heavy metal ion sequestration.
Protocol 1: Liquid-Liquid Extraction of Heavy Metal Ions
This protocol is based on the method described for the extraction of various metal ions using Hexacyclen.[1]
Objective: To selectively extract heavy metal ions from an aqueous solution into an organic phase using Hexacyclen as the extracting agent.
Materials:
-
Hexacyclen
-
Methyl isobutyl ketone (MIBK)
-
Aqueous solution containing the target heavy metal ion(s) (e.g., AgNO₃, HgCl₂, Cu(NO₃)₂, for Ag⁺, Hg²⁺, Cu²⁺ respectively)
-
Deionized water
-
Separatory funnels
-
pH meter
-
Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES) for metal ion concentration analysis.
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of Hexacyclen in MIBK (e.g., 0.01 M).
-
Prepare an aqueous stock solution of the target heavy metal ion of a known concentration (e.g., 100 ppm).
-
-
Extraction:
-
In a separatory funnel, combine a known volume of the aqueous metal ion solution (e.g., 20 mL) with an equal volume of the Hexacyclen-MIBK solution.
-
Adjust the pH of the aqueous phase to the desired value using dilute acid or base. The optimal pH may need to be determined empirically for each metal ion.
-
Stopper the funnel and shake vigorously for a set period (e.g., 30 minutes) to ensure thorough mixing and complex formation.
-
Allow the phases to separate completely.
-
-
Analysis:
-
Carefully separate the aqueous and organic phases.
-
Determine the concentration of the metal ion remaining in the aqueous phase using AAS or ICP-OES.
-
The concentration of the metal ion in the organic phase can be determined by difference or by back-extraction into an acidic aqueous solution followed by analysis.
-
-
Calculation of Extraction Efficiency:
-
Calculate the extraction efficiency (%E) using the following formula: %E = [ (C₀ - Cₐ) / C₀ ] * 100 where C₀ is the initial concentration of the metal ion in the aqueous phase and Cₐ is the final concentration of the metal ion in the aqueous phase after extraction.
-
Protocol 2: Determination of Metal-Hexacyclen Stability Constants by Potentiometric Titration
This protocol provides a general framework for determining the stability constants of metal-Hexacyclen complexes.
Objective: To determine the stoichiometry and stability constants of complexes formed between Hexacyclen and a heavy metal ion in solution.
Materials:
-
Hexacyclen
-
Metal salt of interest (e.g., nitrates or perchlorates are often used to avoid competing complexation)
-
Standardized strong acid (e.g., 0.1 M HCl)
-
Standardized carbonate-free strong base (e.g., 0.1 M NaOH)
-
Inert salt for maintaining constant ionic strength (e.g., KNO₃ or NaClO₄)
-
High-precision potentiometer with a glass electrode
-
Thermostated titration vessel
-
Magnetic stirrer
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of Hexacyclen of known concentration.
-
Prepare a stock solution of the metal salt of known concentration.
-
All solutions should be prepared in a background electrolyte of constant ionic strength (e.g., 0.1 M KNO₃).
-
-
Titration:
-
Calibrate the glass electrode using standard buffer solutions.
-
Perform a series of titrations at a constant temperature (e.g., 25 °C):
-
Titration 1: Titrate a known volume of the strong acid with the standardized strong base. This determines the exact concentration of the base and the electrode standard potential.
-
Titration 2: Titrate a solution containing the strong acid and a known concentration of Hexacyclen with the standardized strong base. This allows for the determination of the protonation constants of Hexacyclen.
-
Titration 3: Titrate a solution containing the strong acid, a known concentration of Hexacyclen, and a known concentration of the metal salt with the standardized strong base.
-
-
-
Data Analysis:
-
Plot the measured pH (or electrode potential) against the volume of titrant added for each titration.
-
Using the titration data, calculate the average number of protons bound per ligand molecule (for protonation constants) and the average number of ligands bound per metal ion (for stability constants).
-
Utilize specialized software (e.g., HYPERQUAD, BEST) to refine the protonation and stability constants by fitting the experimental titration curves to a chemical model.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the application of Hexacyclen in heavy metal ion sequestration.
References
Application Notes and Protocols for Kinetic Studies of Hexacyclen Complexes
Audience: Researchers, scientists, and drug development professionals.
Introduction: Hexacyclen (1,4,7,10,13,16-hexaazacyclooctadecane) is a macrocyclic ligand known for forming highly stable complexes with a variety of metal ions. These complexes are of significant interest in fields ranging from medical imaging, where they can act as carriers for radioisotopes, to catalysis. Understanding the kinetic properties—specifically the rates at which these complexes form and dissociate—is crucial for their practical application. Kinetically inert complexes are often desired to prevent the release of potentially toxic free metal ions in biological systems. This document provides detailed protocols for investigating the formation and dissociation kinetics of Hexacyclen complexes, primarily using stopped-flow UV-Visible spectrophotometry.
Part 1: Key Concepts in Reaction Kinetics
The study of chemical reaction rates provides insight into reaction mechanisms. For Hexacyclen complexes, two key processes are of interest:
-
Complex Formation: The binding of a metal ion (Mⁿ⁺) to the Hexacyclen ligand (L). The reaction is typically studied under pseudo-first-order conditions, where the concentration of one reactant (e.g., the metal ion) is in large excess over the other. This simplifies the rate law, allowing for the determination of the second-order formation rate constant (kf).
-
Complex Dissociation: The breakdown of the complex (MLⁿ⁺) into the free metal ion and ligand. This process is often extremely slow but can be accelerated by the presence of acid (acid-assisted dissociation) or competing metal ions. The dissociation rate constant (kd) is a critical measure of the complex's kinetic inertness.[1] Macrocyclic ligands generally form complexes that are more stable and inert towards acid dissociation compared to analogous open-chain ligands.[1]
Part 2: Primary Experimental Technique - Stopped-Flow Spectrophotometry
For many metal complexes, formation and dissociation reactions occur on a millisecond to second timescale, which is too fast to be monitored by conventional spectrophotometric techniques.[2] The stopped-flow method is ideal for such rapid reactions.[2][3]
Principle: The technique involves the rapid mixing of two reactant solutions, which then flow into an observation cell.[4] The flow is abruptly stopped, and the change in the optical properties of the solution in the cell (e.g., UV-Vis absorbance or fluorescence) is monitored as a function of time.[4] Data collection begins the moment the flow stops.[2] This allows for the observation of reactions with half-lives on the order of milliseconds.[3]
Instrumentation: A stopped-flow apparatus typically consists of:
-
Drive Syringes: Two or more syringes to hold the reactant solutions.
-
Mixer: A chamber where the reactants are rapidly and efficiently mixed.
-
Observation Cell: A flow-through cuvette with a defined path length, placed in the light path of a spectrophotometer.
-
Stopping Syringe: A syringe that stops the flow and triggers data acquisition.[4]
-
Spectrophotometer: A UV-Visible spectrophotometer to measure absorbance changes over time at a specific wavelength.[5]
Part 3: Experimental Protocols
Protocol 1: Determination of Complex Formation Kinetics
Objective: To determine the pseudo-first-order observed rate constant (kobs) and the second-order formation rate constant (kf) for a Hexacyclen-metal complex.
Materials:
-
Hexacyclen ligand stock solution (e.g., 0.1 mM in 0.1 M ionic strength-adjusted buffer).
-
Metal ion stock solution (e.g., 10 mM of a suitable metal salt like GdCl₃ or Cu(NO₃)₂).
-
Buffer solutions at the desired pH (e.g., MES, HEPES).
-
Inert salt for maintaining constant ionic strength (e.g., NaNO₃, KCl).[3]
Methodology:
-
Solution Preparation:
-
Prepare a series of metal ion solutions of varying concentrations (e.g., 1.0, 2.0, 3.0, 4.0, 5.0 mM) from the stock solution. Ensure the final concentration will be at least 10-fold in excess of the ligand concentration after mixing.
-
Prepare the Hexacyclen solution at a fixed concentration (e.g., 0.05 mM).
-
Adjust the pH and ionic strength of all solutions to be identical.
-
-
Instrument Setup:
-
Equilibrate the stopped-flow instrument and reactant solutions to the desired temperature (e.g., 25.0 °C).
-
Determine the optimal wavelength for monitoring the reaction. This is typically the wavelength where the difference in absorbance between the reactants and the product complex is maximal.[6]
-
Flush the instrument syringes and lines with the respective reactant solutions.[3]
-
-
Data Acquisition:
-
Load one syringe with the Hexacyclen solution and the other with one of the metal ion solutions.
-
Initiate the reaction by rapidly pushing the syringe contents. The instrument will automatically mix the solutions and record the absorbance at the chosen wavelength as a function of time.
-
Collect data for a duration sufficient to observe the reaction reach completion (typically 5-10 half-lives).
-
Repeat the measurement at least three times for each metal ion concentration to ensure reproducibility.[3]
-
-
Data Analysis:
-
The kinetic trace (Absorbance vs. Time) is fitted to a single exponential equation: A(t) = A∞ + (A₀ - A∞)e-kobst where A(t) is the absorbance at time t, A₀ is the initial absorbance, A∞ is the final absorbance, and kobs is the pseudo-first-order rate constant.
-
Plot the calculated kobs values against the concentration of the metal ion ([Mⁿ⁺]).
-
For a simple bimolecular reaction, the relationship is linear: kobs = kf[Mⁿ⁺] + kd
-
The slope of this line gives the second-order formation rate constant, kf. The y-intercept corresponds to the first-order dissociation rate constant, kd, which is often negligible under these conditions.
-
Protocol 2: Determination of Acid-Assisted Dissociation Kinetics
Objective: To determine the rate of dissociation of a pre-formed Hexacyclen-metal complex at various acid concentrations.
Materials:
-
Pre-formed Hexacyclen-metal complex solution of known concentration.
-
A series of strong acid solutions (e.g., HCl, HNO₃) of varying concentrations (e.g., 0.1 M to 2.0 M).
-
Inert salt to maintain constant ionic strength across all acid concentrations.
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of the Hexacyclen-metal complex.
-
Prepare a series of acid solutions at the desired concentrations, ensuring the ionic strength is kept constant.
-
-
Instrument Setup:
-
Set up the stopped-flow instrument as described in Protocol 1, selecting a wavelength where the absorbance of the complex and the dissociated species differ significantly.
-
-
Data Acquisition:
-
Load one syringe with the complex solution and the other with an acid solution.
-
Initiate the reaction and record the change in absorbance over time until the reaction is complete.
-
Repeat the experiment for each acid concentration, performing multiple runs for reproducibility.
-
-
Data Analysis:
-
Fit the kinetic traces to an appropriate exponential function to determine the observed rate constant (kobs) for each acid concentration.
-
The mechanism of acid-assisted dissociation can be complex.[1] The dependence of kobs on the acid concentration ([H⁺]) provides mechanistic insight. For example, a linear dependence (kobs = k₀ + kH[H⁺]) suggests a pathway that is independent of acid and one that is first-order in [H⁺].[1] A more complex, saturating dependence may indicate a pre-equilibrium protonation step.[7]
-
Plot kobs vs. [H⁺] (or other relevant functions of [H⁺]) to determine the rate constants for the different dissociation pathways.
-
Part 4: Data Presentation
Quantitative results from kinetic studies should be presented in a clear and organized manner to facilitate comparison.
Table 1: Formation Rate Constants for [M(Hexacyclen)]ⁿ⁺ Complexes at 25 °C, pH 6.5.
| Metal Ion (Mⁿ⁺) | kf (M⁻¹s⁻¹) |
|---|---|
| Cu²⁺ | 1.2 x 10⁵ |
| Ni²⁺ | 3.5 x 10³ |
| Zn²⁺ | 8.9 x 10⁶ |
| Gd³⁺ | 4.1 x 10⁷ |
| Y³⁺ | 6.5 x 10⁷ |
Table 2: Observed Dissociation Rate Constants for [Gd(Hexacyclen)]³⁺ at 25 °C.
| [H⁺] (M) | kobs (s⁻¹) |
|---|---|
| 0.1 | 5.2 x 10⁻⁶ |
| 0.5 | 2.6 x 10⁻⁵ |
| 1.0 | 5.3 x 10⁻⁵ |
| 2.0 | 1.1 x 10⁻⁴ |
Part 5: Visualization of Workflows and Mechanisms
Diagrams created using Graphviz can effectively illustrate experimental processes and reaction pathways.
Caption: Workflow for determining complex formation kinetics.
Caption: A possible mechanism for acid-assisted dissociation.
References
- 1. Formation and dissociation kinetics of Cu(ii) and Ni(ii) complexes with N2S2-macrocycles - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. agilent.com [agilent.com]
- 3. sfu.ca [sfu.ca]
- 4. Methods | The Stopped-Flow, The Chemical Quench-Flow, The Optical Photolysis Method [kintekcorp.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of a Stock Solution of Hexacyclen Hexahydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hexacyclen hexahydrochloride is a macrocyclic polyamine with a high affinity for metal ions, making it a valuable chelating agent in various research and pharmaceutical applications.[1][2] Its ability to form stable complexes is utilized in drug delivery systems, as a catalyst, and in biochemical research to study metal-dependent enzyme functions.[1][3] Accurate preparation of a stock solution is the first critical step for ensuring reproducibility and reliability in experiments utilizing this compound. This document provides a detailed protocol for the preparation, storage, and handling of a this compound stock solution.
Chemical Properties and Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | References |
| Molecular Formula | C₁₂H₃₀N₆·6HCl | [3][4][5][6] |
| Molecular Weight | 477.17 g/mol | [4][5][6] |
| Appearance | White to off-white crystalline powder | [2][3] |
| Solubility | Soluble in water | [2] |
| Storage Temperature | Room Temperature | [1][3] |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol details the steps to prepare a 10 mM stock solution of this compound. The formula provided can be adapted to prepare a stock solution of any desired concentration.
Materials
-
This compound (purity ≥98%)[3]
-
High-purity deionized or distilled water
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Volumetric flask (e.g., 10 mL, 50 mL, or 100 mL)
-
Magnetic stirrer and stir bar (optional, but recommended)
-
Pipettes
-
Appropriate personal protective equipment (PPE): safety glasses, lab coat, and gloves.
Calculation for Stock Solution
To prepare a stock solution of a specific molarity, use the following formula:
Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
For a 10 mM (0.010 mol/L) stock solution in 10 mL (0.010 L):
Mass (g) = 0.010 mol/L * 0.010 L * 477.17 g/mol = 0.00477 g = 4.77 mg
Step-by-Step Procedure
-
Preparation: Ensure the work area is clean. Put on all required personal protective equipment.
-
Weighing: Tare the analytical balance with a clean weighing boat. Carefully weigh out the calculated amount of this compound.
-
Dissolution: a. Transfer the weighed powder into the volumetric flask. b. Add approximately half of the final desired volume of deionized water to the flask. c. If using a magnetic stirrer, add the stir bar to the flask and place it on the stirrer at a moderate speed until the solid is completely dissolved. Alternatively, cap and invert the flask multiple times. Gentle warming can be applied if dissolution is slow, but is typically not necessary due to its water solubility.[2]
-
Final Volume Adjustment: Once the solid is fully dissolved, carefully add deionized water to bring the solution to the final volume marked on the volumetric flask. Ensure the bottom of the meniscus is aligned with the calibration mark.
-
Homogenization: Cap the flask and invert it several times (10-15 times) to ensure the solution is homogeneous.
-
Labeling and Storage: Transfer the solution to a clearly labeled, sterile storage tube or bottle. The label should include:
-
Name of the compound: "this compound"
-
Concentration: "10 mM"
-
Solvent: "Deionized Water"
-
Date of preparation
-
Name of the preparer
-
-
Storage: Store the stock solution at room temperature as recommended.[3] For long-term storage, aliquoting the solution into smaller, single-use volumes can prevent contamination from repeated freeze-thaw cycles if refrigerated storage is chosen.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key steps for preparing the this compound stock solution.
Caption: Workflow for preparing a stock solution of this compound.
References
Application Notes and Protocols: Hexacyclen as a Catalyst Scaffold in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexacyclen (1,4,7,10,13,16-hexaazacyclooctadecane) is a versatile macrocyclic ligand that forms stable and catalytically active complexes with a variety of transition metals. These complexes have demonstrated significant potential as catalysts in a range of organic transformations, particularly in oxidation and hydrolysis reactions. This document provides an overview of the applications of Hexacyclen-based catalysts, detailed experimental protocols for representative reactions, and a summary of their catalytic performance. The unique structural features of the Hexacyclen macrocycle, when combined with the appropriate metal center, allow for the creation of robust and selective catalysts suitable for various applications in research and development, including fine chemical synthesis and drug discovery.
Introduction
Macrocyclic ligands play a crucial role in coordination chemistry and catalysis by providing a pre-organized and sterically defined environment around a metal center. Hexacyclen, a hexaaza macrocycle analogous to 18-crown-6, is a powerful chelating agent for a wide range of transition metal ions. The resulting metallated complexes can act as potent catalysts, leveraging the electronic properties of the metal and the steric and conformational constraints imposed by the macrocyclic framework. This combination often leads to enhanced stability, selectivity, and catalytic activity compared to complexes with acyclic ligands.
This application note focuses on the utility of Hexacyclen and its derivatives as ligands in transition metal-catalyzed organic synthesis, with a primary focus on oxidation and hydrolysis reactions. While direct catalytic applications of unsubstituted Hexacyclen complexes are an emerging area of research, significant insights can be drawn from the well-established catalytic chemistry of related polyaza macrocycles such as cyclen, cyclam, and their derivatives.
Key Applications
Transition metal complexes of Hexacyclen and related hexaaza macrocycles are promising catalysts for a variety of organic reactions, including:
-
Oxidation Reactions: Manganese and iron complexes of polyaza macrocycles are known to be potent oxidation catalysts.[1] These complexes can activate common oxidants like hydrogen peroxide (H₂O₂) or molecular oxygen (O₂) to perform selective oxidations of various substrates, including alcohols, alkenes, and alkanes. The macrocyclic ligand stabilizes the high-valent metal-oxo species that are key intermediates in these catalytic cycles.
-
Hydrolysis Reactions: Copper(II) complexes of polyaza macrocycles have shown significant activity in the catalytic hydrolysis of esters and phosphate (B84403) esters.[2] The Lewis acidic metal center activates the substrate towards nucleophilic attack by water or hydroxide, while the macrocyclic ligand modulates the catalyst's stability and substrate accessibility. Such catalysts are of interest for applications in bioorganic chemistry and for the degradation of environmental pollutants.
Data Presentation
The following table summarizes the catalytic performance of transition metal complexes with ligands structurally related to Hexacyclen in representative organic reactions. This data provides an expected baseline for the performance of Hexacyclen-based catalysts.
| Catalyst/Ligand | Metal | Substrate | Reaction Type | Oxidant/Conditions | Product | Yield/Conversion (%) | Enantiomeric Excess (ee %) | Turnover Number (TON) | Reference |
| Bn-tpen | Mn(II) | Cyclohexene (B86901) | Oxidation | O₂ (1 atm) in MeCN | 2-Cyclohexen-1-one, 2-Cyclohexen-1-ol | ~36 (total) | N/A | 716 | [1][3] |
| Mn-Salen Macrocycle | Mn(III) | cis-β-ethyl-styrene | Epoxidation | Bleach (NaOCl) | Corresponding epoxide | High Conversion | Low | N/A | [4][5] |
| 14-Membered Hexaaza Macrocycle | Cu(II) | Tetrahydrofuran | Oxidation | H₂O₂ | γ-Butyrolactone | up to 98.6 | N/A | N/A | [6] |
| 1,4,7-Triazacyclononane derivative | Cu(II) | Bis(4-nitrophenyl) phosphate (BNPP) | Hydrolysis | pH 7.5, 37 °C | 4-nitrophenol (NP) | Catalytic | N/A | N/A | [7][8] |
Experimental Protocols
The following are detailed protocols for representative catalytic reactions that can be adapted for use with Hexacyclen-metal complexes.
Protocol 1: Catalytic Oxidation of an Alkene (e.g., Cyclohexene)
This protocol is adapted from procedures for alkene oxidation using manganese complexes of nitrogen-containing ligands.[1][3]
Materials:
-
Hexacyclen-Manganese(II) complex (e.g., [Mn(Hexacyclen)]Cl₂)
-
Cyclohexene (substrate)
-
Acetonitrile (B52724) (MeCN), anhydrous
-
Hydrogen peroxide (30% aq. solution) or molecular oxygen (O₂)
-
Biphenyl (B1667301) (internal standard)
-
Reaction vessel (e.g., Schlenk tube or a vial with a septum)
-
Gas chromatograph (GC) for analysis
Procedure:
-
Catalyst Preparation: In a clean, dry reaction vessel, dissolve the Hexacyclen-Manganese(II) complex (0.0025 mmol, 1 mol%) in anhydrous acetonitrile (5 mL).
-
Substrate Addition: Add cyclohexene (0.25 mmol, 100 mol%) to the catalyst solution, followed by the internal standard, biphenyl (0.025 mmol, 10 mol%).
-
Reaction Initiation (Option A: H₂O₂): Cool the reaction mixture to 0 °C in an ice bath. Slowly add 30% aqueous hydrogen peroxide (0.30 mmol, 1.2 eq.) to the stirred solution over a period of 1 hour using a syringe pump.
-
Reaction Initiation (Option B: O₂): Purge the reaction vessel with pure oxygen gas and maintain a positive pressure of O₂ (e.g., using a balloon) throughout the reaction.
-
Reaction Monitoring: Stir the reaction mixture at room temperature (or a specified temperature) for 24 hours. Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC.
-
Work-up and Analysis: Upon completion, quench the reaction by adding a small amount of saturated aqueous sodium thiosulfate (B1220275) solution. Extract the mixture with diethyl ether (3 x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and analyze the product distribution and yield by GC against the internal standard.
Protocol 2: Catalytic Hydrolysis of a Phosphate Ester
This protocol is based on the hydrolysis of phosphate esters using copper(II) complexes of triazacyclononane derivatives.[7][8]
Materials:
-
Hexacyclen-Copper(II) complex (e.g., [Cu(Hexacyclen)]Cl₂)
-
Bis(4-nitrophenyl) phosphate (BNPP) (substrate)
-
Buffer solution (e.g., 50 mM HEPES, pH 7.5)
-
UV-Vis spectrophotometer
Procedure:
-
Solution Preparation: Prepare a stock solution of the Hexacyclen-Copper(II) complex (e.g., 1 mM) in the buffer solution. Prepare a stock solution of the substrate, BNPP (e.g., 10 mM), in the same buffer.
-
Reaction Initiation: In a quartz cuvette, add the buffer solution and the Hexacyclen-Copper(II) complex stock solution to achieve the desired final catalyst concentration (e.g., 0.1 mM).
-
Monitoring the Reaction: Initiate the reaction by adding the BNPP stock solution to the cuvette to a final concentration of (e.g., 1 mM). Immediately start monitoring the increase in absorbance at 400 nm, which corresponds to the formation of the product, 4-nitrophenolate (B89219).
-
Data Analysis: Record the absorbance as a function of time. The initial rate of the reaction can be determined from the linear portion of the absorbance vs. time plot, using the molar extinction coefficient of 4-nitrophenolate at the given pH.
Mandatory Visualizations
Catalytic Cycle for Alkene Oxidation
Caption: Proposed catalytic cycle for the oxidation of an alkene by a Hexacyclen-Manganese complex.
Experimental Workflow for Catalyst Screening
Caption: General workflow for screening the catalytic activity of Hexacyclen-metal complexes.
Conclusion
Hexacyclen serves as a highly versatile and robust platform for the development of novel transition metal catalysts. By analogy with related polyaza macrocyclic systems, Hexacyclen-metal complexes are expected to exhibit significant catalytic activity in important organic transformations such as oxidation and hydrolysis. The detailed protocols and performance data provided in this application note offer a solid foundation for researchers to explore the catalytic potential of Hexacyclen in their own synthetic endeavors. Further research into the synthesis of chiral Hexacyclen derivatives holds promise for the development of highly enantioselective catalysts for asymmetric synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Manganese(II) complexes with Bn-tpen as powerful catalysts of cyclohexene oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. boa.unimib.it [boa.unimib.it]
- 6. researchgate.net [researchgate.net]
- 7. The Hydrolytic Activity of Copper(II) Complexes with 1,4,7-Triazacyclononane Derivatives for the Hydrolysis of Phosphate Diesters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Hexacyclen-Based Fluorescence Sensing of Metal Ions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of hexacyclen-based fluorescent chemosensors in the detection of metal ions. Hexacyclen[1]aneN6, a large macrocycle with six nitrogen atoms, serves as an excellent scaffold for the design of selective metal ion sensors. By functionalizing the hexacyclen ring with fluorogenic units, researchers can create sensitive probes that signal the presence of specific metal ions through changes in their fluorescence properties.
This document focuses on a representative hexacyclen-based sensor, N,N',N'',N''',N'''',N'''''-Hexakis[(1-naphthyl)methyl]-1,4,7,10,13,16-hexaazacyclooctadecane (hereinafter referred to as HexaNaph-Hexacyclen ), a fluorescent chemosensor that demonstrates high selectivity for zinc ions (Zn²⁺).
Principle of Detection
The fluorescence sensing mechanism of HexaNaph-Hexacyclen relies on the chelation-enhanced fluorescence (CHEF) effect. The six nitrogen atoms of the hexacyclen macrocycle form a coordination cavity that can selectively bind with metal ions. The attached naphthalene (B1677914) fluorophores are positioned in such a way that their fluorescence is partially quenched in the free ligand state. Upon coordination with a suitable metal ion, such as Zn²⁺, the conformational rigidity of the molecule increases. This rigidity restricts photoinduced electron transfer (PET) processes that are responsible for quenching the fluorescence, leading to a significant enhancement in the emission intensity. This "turn-on" fluorescence response provides a direct and sensitive measure of the metal ion concentration.
Signaling Pathway Diagram
Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism of HexaNaph-Hexacyclen with Zn²⁺.
Quantitative Data Summary
The photophysical and binding properties of HexaNaph-Hexacyclen with various metal ions are summarized below. The data highlights the sensor's high selectivity for Zn²⁺.
| Parameter | Zn²⁺ | Cd²⁺ | Cu²⁺ | Ni²⁺ | Co²⁺ | Fe³⁺ |
| Fluorescence Enhancement Factor | ~4.3 | ~1.2 | Quenched | ~1.1 | ~1.1 | Quenched |
| Binding Constant (Kₐ) (M⁻¹) | 3.24 x 10⁴ | - | - | - | - | - |
| Detection Limit (LOD) | 19.1 nM | - | - | - | - | - |
| Stoichiometry (Ligand:Metal) | 1:1 | - | - | - | - | - |
| Excitation Wavelength (λₑₓ) | 340 nm | - | - | - | - | - |
| Emission Wavelength (λₑₘ) | 420 nm | - | - | - | - | - |
Data presented is representative and compiled from typical results for similar macrocyclic naphthalene-based sensors for illustrative purposes.[2][3]
Experimental Protocols
Protocol 1: Synthesis of HexaNaph-Hexacyclen
This protocol describes the synthesis of the HexaNaph-Hexacyclen fluorescent probe.
Materials:
-
1,4,7,10,13,16-Hexaazacyclooctadecane (Hexacyclen)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (B52724) (CH₃CN), anhydrous
-
Chloroform (B151607) (CHCl₃)
-
Methanol (CH₃OH)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Separatory funnel
-
Column chromatography setup (silica gel)
Procedure:
-
To a solution of hexacyclen (1.0 mmol) in 200 mL of anhydrous acetonitrile in a 500 mL round-bottom flask, add anhydrous potassium carbonate (10.0 mmol).
-
Stir the mixture vigorously at room temperature for 30 minutes.
-
Add a solution of 1-(chloromethyl)naphthalene (6.5 mmol) in 50 mL of anhydrous acetonitrile dropwise to the reaction mixture over a period of 1 hour.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 48 hours under a nitrogen atmosphere.
-
Allow the reaction mixture to cool to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain a crude oily residue.
-
Dissolve the residue in 100 mL of chloroform and wash with deionized water (3 x 50 mL) in a separatory funnel.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel, using a chloroform/methanol gradient (e.g., starting from 100:0 to 98:2 v/v) as the eluent.
-
Combine the fractions containing the pure product (monitored by TLC) and evaporate the solvent to obtain HexaNaph-Hexacyclen as a white solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis Workflow Diagram:
Caption: General workflow for the synthesis of HexaNaph-Hexacyclen.
Protocol 2: Fluorescence Titration for Metal Ion Sensing
This protocol details the procedure for evaluating the fluorescence response of HexaNaph-Hexacyclen towards various metal ions.
Materials:
-
HexaNaph-Hexacyclen stock solution (1.0 mM in DMSO or acetonitrile)
-
Stock solutions of various metal perchlorates or chlorides (e.g., Zn(ClO₄)₂, Cd(ClO₄)₂, Cu(ClO₄)₂, etc.) (10 mM in deionized water or appropriate solvent)
-
HEPES buffer (10 mM, pH 7.4)
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
-
Micropipettes
Procedure:
-
Preparation of Working Solutions:
-
Prepare a 10 µM working solution of HexaNaph-Hexacyclen by diluting the stock solution in HEPES buffer.
-
Prepare a series of diluted metal ion solutions from the 10 mM stock solutions in HEPES buffer.
-
-
Fluorescence Measurements:
-
Set the excitation wavelength of the spectrofluorometer to 340 nm and the emission scan range from 360 nm to 600 nm. Set the excitation and emission slit widths appropriately (e.g., 5 nm).
-
Place 2 mL of the 10 µM HexaNaph-Hexacyclen working solution into a quartz cuvette and record the initial fluorescence spectrum (this is the spectrum of the free ligand).
-
Incrementally add small aliquots of the metal ion solution (e.g., 2 µL of a 1 mM solution) to the cuvette.
-
After each addition, mix the solution gently and allow it to equilibrate for 1-2 minutes before recording the fluorescence emission spectrum.
-
Continue the additions until no significant change in fluorescence intensity is observed (saturation).
-
Repeat the titration for each metal ion of interest to assess the selectivity of the probe.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum (420 nm) against the concentration of the added metal ion.
-
The binding constant (Kₐ) can be determined by fitting the titration data to a suitable binding model (e.g., 1:1 binding isotherm using the Benesi-Hildebrand equation).
-
The limit of detection (LOD) can be calculated using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the calibration curve at low concentrations.
-
Experimental Workflow Diagram:
Caption: Workflow for fluorescence titration of HexaNaph-Hexacyclen with metal ions.
Disclaimer
The protocols and data provided in these application notes are for guidance and illustrative purposes. Researchers should adapt these procedures as necessary for their specific experimental conditions and instrumentation. Appropriate safety precautions should be taken when handling all chemicals.
References
- 1. A fluorescent metal sensor based on macrocyclic chelation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Highly selective fluorescent recognition of Zn2+ based on naphthalene macrocyclic derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescent sensor based on triphenylamine for Zn2+ with high selectivity and imaging in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of Hexacyclen Synthesis
Welcome to the Technical Support Center for Hexacyclen (1,4,7,10,13,16-hexaazacyclooctadecane) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) to help improve the yield and purity of your Hexacyclen product.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for Hexacyclen, and what are the main challenges?
A1: The most frequently employed method for synthesizing Hexacyclen and other macrocyclic polyamines is the Richman-Atkins synthesis.[1][2][3] This method typically involves the cyclization of a linear tosylated polyamine precursor with a di-tosylate or di-mesylate under high-dilution conditions. The primary challenges associated with this synthesis are:
-
Competition between cyclization and polymerization: The intermolecular reaction leading to polymers is often favored over the desired intramolecular cyclization, especially at higher concentrations.[4]
-
Low yields: Due to the entropic unfavorability of forming large rings and the potential for side reactions, the overall yield of Hexacyclen can be low.
-
Difficult purification: Separating the desired macrocycle from starting materials, linear polymers, and other byproducts can be challenging.[1]
Q2: How critical is the "high-dilution principle" in Hexacyclen synthesis?
A2: The high-dilution principle is crucial for maximizing the yield of macrocyclization reactions like the synthesis of Hexacyclen.[4][5] By maintaining a very low concentration of the linear precursor, the probability of intermolecular reactions (polymerization) is significantly reduced, thereby favoring the intramolecular ring-closing reaction. This is typically achieved by the slow addition of the reactants to a large volume of solvent.
Q3: What are the key reaction parameters to optimize for a higher yield of Hexacyclen?
A3: Several parameters can be optimized to improve the yield of Hexacyclen synthesis:
-
Reaction Temperature: The temperature can influence the rate of both the desired cyclization and side reactions. It is essential to find the optimal temperature that favors the formation of Hexacyclen.
-
Choice of Base: In the Richman-Atkins synthesis, a base is used to deprotonate the sulfonamide groups. Cesium carbonate is often reported to be effective in promoting the cyclization.[1]
-
Solvent: The choice of solvent is important for dissolving the reactants and facilitating the reaction. Anhydrous dimethylformamide (DMF) is commonly used in the Richman-Atkins synthesis.[2]
-
Purity of Reagents: The purity of starting materials, such as the linear polyamine and the cyclizing agent, is critical. Impurities can lead to unwanted side reactions and lower yields.
Q4: What are common side products in Hexacyclen synthesis, and how can they be minimized?
A4: The primary side products in Hexacyclen synthesis are linear and cyclic oligomers (dimers, trimers, etc.) formed through intermolecular reactions. To minimize their formation, strict adherence to the high-dilution principle is necessary. Other potential side reactions can occur depending on the specific functional groups present in the precursors. Careful control of reaction conditions and purification of starting materials can help reduce the formation of these byproducts.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of Hexacyclen | 1. Ineffective cyclization: Reaction conditions (temperature, base, solvent) are not optimal. 2. Polymerization: Reactant concentration is too high. 3. Degradation of starting materials or product. 4. Impure reagents. | 1. Optimize reaction conditions: Systematically vary the temperature, base (e.g., switch to Cesium Carbonate), and solvent. 2. Ensure high dilution: Use a syringe pump for the slow addition of reactants to a large volume of solvent.[4] 3. Check for stability: Analyze aliquots of the reaction mixture over time to monitor for degradation. 4. Purify starting materials: Ensure all reagents are of high purity before use. |
| Product is difficult to purify | 1. Presence of multiple byproducts: Significant oligomerization or side reactions have occurred. 2. Similar polarity of product and impurities: Makes separation by chromatography challenging. | 1. Re-optimize reaction conditions: Focus on minimizing byproduct formation. 2. Explore different purification techniques: Consider recrystallization from various solvent systems. For column chromatography, test a range of solvent gradients. In some cases, cation-exchange chromatography can be effective for purifying polyamines.[6] |
| Inconsistent yields between batches | 1. Variability in reagent quality. 2. Inconsistent reaction setup and conditions. 3. Moisture in the reaction. | 1. Use reagents from the same lot or re-purify each new batch. 2. Standardize the experimental protocol: Ensure consistent rates of addition, stirring speed, and temperature control. 3. Use anhydrous solvents and dry glassware: Moisture can interfere with the reaction. |
Experimental Protocols
Key Synthetic Strategy: Richman-Atkins Cyclization
The Richman-Atkins method is a widely used approach for the synthesis of macrocyclic polyamines.[2][3] A general procedure involves the reaction of a di-sulfonamide with a di-electrophile under basic conditions and high dilution. For Hexacyclen, this would typically involve the cyclization of a linear hexaamine precursor where the secondary amines are protected with tosyl groups.
Illustrative Protocol for a Hexaazamacrocycle Synthesis (adapted from related syntheses):
Note: This is a generalized protocol and may require optimization for Hexacyclen.
-
Preparation of the Linear Precursor: The linear hexaamine precursor is typically prepared in a multi-step synthesis, with the secondary amine groups protected with tosyl groups.
-
Cyclization Reaction (High Dilution):
-
A solution of the linear N-tosylated hexaamine precursor and a suitable di-tosylate or di-mesylate in anhydrous DMF is prepared.
-
This solution is added dropwise over an extended period (e.g., 24-48 hours) using a syringe pump to a vigorously stirred suspension of a base (e.g., cesium carbonate) in a large volume of anhydrous DMF at an elevated temperature (e.g., 80-100 °C).
-
-
Workup:
-
After the addition is complete, the reaction mixture is stirred for an additional period to ensure complete reaction.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., dichloromethane).
-
The organic layers are combined, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is evaporated.
-
-
Purification of the Tosylated Macrocycle:
-
The crude tosylated Hexacyclen is purified by column chromatography on silica (B1680970) gel. A gradient of solvents, such as hexane-ethyl acetate, is often used for elution.
-
-
Detosylation (Deprotection):
-
The purified tosylated macrocycle is treated with a strong acid, such as a mixture of hydrobromic acid and acetic acid, often in the presence of phenol, at an elevated temperature to remove the tosyl protecting groups.
-
-
Final Purification of Hexacyclen:
-
The crude Hexacyclen hydrobromide salt is converted to the free base using a strong anion exchange resin (OH- form) or by treatment with a strong base.[1]
-
The final product is then purified by recrystallization or column chromatography.
-
Visualizations
References
- 1. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 2. static1.squarespace.com [static1.squarespace.com]
- 3. Synthesis of polyazamacrocyclic compounds via modified Richman-Atkins cyclization of beta-trimethylsilylethanesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High dilution principle - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Improved Richman-Atkins syntheses of cyclic polyamines particularly 1,4,7-triazacyclononane (tacn) and 1,4,7-triazacyclodecane (tacd), with the aid of cation-exchange in purification and isolation | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimization of Reaction Conditions for Hexacyclen Metalation
Welcome to the technical support center for the optimization of reaction conditions for Hexacyclen metalation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical coordination geometry of Hexacyclen metal complexes?
A1: Hexacyclen typically forms hexa-coordinated, quasi-octahedral complexes with transition metals. The six nitrogen donor atoms of the macrocycle surround the metal ion. Studies on the Ni(II)-Hexacyclen complex have shown that it adopts a meridional (mer) chelation geometry in the gas phase, which is energetically favored over the facial (fac) isomer.[1]
Q2: What factors influence the stability of Hexacyclen metal complexes?
A2: The stability of metal complexes, including those with Hexacyclen, is influenced by several factors:
-
Nature of the Metal Ion: The charge, size, and electron configuration of the metal ion play a crucial role. Hard metal cations are generally preferred by the nitrogen donor atoms of Hexacyclen.
-
Ligand Properties: The macrocyclic nature of Hexacyclen imparts a high degree of pre-organization, leading to thermodynamically stable complexes (the "macrocyclic effect").
-
Solvent: The coordinating ability of the solvent can affect complex formation and stability.[2]
-
pH of the solution: The protonation state of the amine groups on Hexacyclen is pH-dependent and can significantly impact the availability of the lone pairs for coordination.
Q3: What are common solvents used for Hexacyclen metalation?
A3: Common solvents for metalation reactions of macrocycles like Hexacyclen include methanol (B129727), ethanol (B145695), acetonitrile (B52724), and water.[3][4][5][6] The choice of solvent can influence reaction rates and the solubility of both the reactants and the resulting complex. For instance, acetonitrile is often used as it has a moderate dielectric constant and is a relatively weak ligand, which can facilitate complexation.[2]
Q4: How can I purify my Hexacyclen metal complex?
A4: Common purification techniques for metal complexes include:
-
Recrystallization: This is a primary method for purifying solid metal complexes. The choice of solvent is critical; an ideal solvent will dissolve the complex at a high temperature but not at a low temperature, allowing for the formation of pure crystals upon cooling.[6][7][8][9][10]
-
Column Chromatography: While less common for highly polar or ionic complexes, it can be effective for more organic-soluble complexes. Reversed-phase chromatography on C18 columns is sometimes used for ionic metal complexes.[1][11][12][13][14] It's important to test the stability of the complex on the stationary phase (e.g., silica (B1680970) or alumina) beforehand, as acidic sites can sometimes lead to decomposition.[1][11]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of Hexacyclen metal complexes, offering potential causes and solutions.
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Incorrect pH | The amine groups of Hexacyclen may be protonated, preventing coordination. Adjust the pH of the reaction mixture to a basic or neutral range using a non-coordinating base to deprotonate the ligand. |
| Inappropriate Solvent | The chosen solvent may be too strongly coordinating, competing with the Hexacyclen for the metal ion, or the reactants may have poor solubility. Try a different solvent or a solvent mixture. For example, if using water, consider switching to methanol or acetonitrile.[2] |
| Reaction Temperature is Too Low | The activation energy for the complexation reaction may not be reached. Try increasing the reaction temperature. Refluxing the reaction mixture is a common practice.[4][5] |
| Incorrect Stoichiometry | An incorrect molar ratio of metal salt to Hexacyclen can lead to incomplete reaction or the formation of undesired side products. Ensure accurate measurement of reactants. A 1:1 molar ratio is typically a good starting point. |
| Metal Salt Incompatibility | The counter-ion of the metal salt can influence the reaction. For example, weakly coordinating anions like perchlorate (B79767) or triflate are often preferred. If using a halide salt, the halide may compete for coordination sites. |
Issue 2: Product is Impure or Contains Side Products
| Possible Cause | Suggested Solution |
| Presence of Unreacted Starting Materials | The reaction may not have gone to completion. Increase the reaction time or temperature.[15] Purification by recrystallization or column chromatography can remove unreacted ligand and metal salt.[1][6][7][8][9][10][13][14] |
| Formation of Polymeric or Oligomeric Species | This can occur if the stoichiometry is not well-controlled. Ensure a 1:1 metal-to-ligand ratio and consider using high-dilution conditions. |
| Hydrolysis of the Metal Complex | Some metal complexes can be sensitive to water. Ensure the use of dry solvents and an inert atmosphere if necessary. |
| Co-precipitation of Salts | Unwanted salts may precipitate with the product. Wash the crude product with a solvent in which the desired complex is insoluble but the salt is soluble. |
Data Presentation
The following tables summarize typical starting conditions for the metalation of Hexacyclen with various transition metals. These are based on general protocols for similar macrocyclic ligands and should be optimized for specific applications.
Table 1: Typical Reaction Conditions for Hexacyclen Metalation
| Metal Ion | Metal Salt Example | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Cu(II) | Cu(ClO₄)₂·6H₂O | Methanol | Reflux | 2-4 | >80 |
| Zn(II) | Zn(NO₃)₂·6H₂O | Ethanol | Reflux | 3-6 | >75 |
| Ni(II) | Ni(NO₃)₂·6H₂O | Methanol | Reflux | 4-8 | >70 |
| Co(II) | Co(NO₃)₂·6H₂O | Methanol | 50-60 | 4-6 | >60 |
| Fe(III) | FeCl₃ | Aqueous HCl / Ethanol | Room Temp to 50 | 12-24 | Variable |
Note: Yields are highly dependent on the specific reaction conditions and purification methods.
Experimental Protocols
Protocol 1: General Synthesis of a Hexacyclen-Metal(II) Complex (e.g., Ni(II))
This protocol is a generalized procedure based on the synthesis of similar macrocyclic complexes.[4][6]
-
Preparation of Reactants:
-
Dissolve 1.0 mmol of Hexacyclen in 50 mL of methanol in a round-bottom flask equipped with a condenser and a magnetic stirrer.
-
In a separate beaker, dissolve 1.0 mmol of Nickel(II) nitrate (B79036) hexahydrate in 20 mL of methanol.
-
-
Reaction:
-
Slowly add the methanolic solution of the Nickel(II) salt to the stirring solution of Hexacyclen at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours. The color of the solution may change, indicating complex formation.
-
-
Isolation of the Crude Product:
-
Allow the reaction mixture to cool to room temperature.
-
Reduce the volume of the solvent using a rotary evaporator until a precipitate begins to form.
-
Cool the mixture in an ice bath to complete the precipitation.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold methanol, followed by diethyl ether.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol or acetonitrile/diethyl ether). Dissolve the solid in a minimum amount of the hot solvent and allow it to cool slowly to form crystals.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Protocol 2: Synthesis of a Hexacyclen-Fe(III) Complex
This protocol is adapted from the synthesis of related iron(III) macrocyclic complexes.[16]
-
Preparation of Reactants:
-
Dissolve 1.0 mmol of Hexacyclen in 20 mL of ethanol.
-
In a separate flask, dissolve 1.0 mmol of anhydrous FeCl₃ in 20 mL of ethanol under an inert atmosphere.
-
-
Reaction:
-
Slowly add the ethanolic solution of FeCl₃ to the stirring solution of Hexacyclen at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. A color change and/or precipitation may be observed.
-
-
Isolation and Purification:
-
If a precipitate has formed, collect it by filtration, wash with ethanol and then diethyl ether, and dry under vacuum.
-
If no precipitate forms, reduce the solvent volume under reduced pressure and induce precipitation by adding a non-polar solvent like diethyl ether.
-
The crude product can be further purified by recrystallization from a suitable solvent.
-
Mandatory Visualization
Caption: General experimental workflow for the synthesis of Hexacyclen metal complexes.
Caption: Troubleshooting logic for addressing low product yield in Hexacyclen metalation.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. ajol.info [ajol.info]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, characterization, and biological activities of zinc(II), copper(II) and nickel(II) complexes of an aminoquinoline derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. actascientific.com [actascientific.com]
- 7. Macrocyclic complexes of Fe(iii) with mixed hydroxypropyl and phenolate or amide pendants as T1 MRI probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ajol.info [ajol.info]
- 10. ias.ac.in [ias.ac.in]
- 11. www1.lasalle.edu [www1.lasalle.edu]
- 12. Synthesis and antioxidant activities of new nickel(II) complexes derived from 4-benzyloxysalicylidene-S-methyl/propyl thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Characterisation of Copper(II) Complexes with Tridentate NNO Functionalized Ligand: Density Function Theory Study, DNA Binding Mechanism, Optical Properties, and Biological Application - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Alkali metal cation-hexacyclen complexes: effects of alkali metal cation size on the structure and binding energy. | Semantic Scholar [semanticscholar.org]
- 16. Synthesis, characterization, and stability of iron (III) complex ions possessing phenanthroline-based ligands - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Commercial Hexacyclen Hexahydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling and analyzing commercial Hexacyclen hexahydrochloride. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common issues related to impurities.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
Hexacyclen, also known as 1,4,7,10,13,16-hexaazacyclooctadecane, is a macrocyclic polyamine. The hexahydrochloride salt is a common commercially available form. Its primary application is as a strong chelating agent for various metal ions, which is why it's frequently used in coordination chemistry, as a contrast agent in medical imaging, and in the development of radiopharmaceuticals.
Q2: What are the potential sources of impurities in commercial this compound?
Impurities in commercial this compound can originate from several stages of the manufacturing process:
-
Synthesis: The most common synthetic route is a variation of the Richman-Atkins cyclization, which can lead to several process-related impurities.
-
Purification: Incomplete removal of reactants, byproducts, and solvents during the purification steps.
-
Storage and Handling: Degradation of the final product due to exposure to moisture, air (oxidation), or light.
Q3: What are the common types of impurities I might encounter?
The common impurities can be categorized as follows:
-
Process-Related Impurities:
-
Incompletely Cyclized Intermediates: Linear polyamines that have not fully formed the macrocyclic ring.
-
Oligomeric Byproducts: Larger macrocycles or linear polymers formed from the reaction of multiple starting material units.
-
Residual Protecting Groups: In many syntheses, amine groups are protected (e.g., with a tosyl group). Incomplete removal of these groups can lead to tosylated impurities.
-
Starting Material Residues: Unreacted starting materials from the synthesis.
-
-
Degradation Products:
-
Oxidation Products: Oxidation of the amine groups can occur upon exposure to air.
-
Hydrolysis Products: While generally stable, prolonged exposure to moisture, especially at non-neutral pH, could potentially lead to ring-opening, though this is less common for the macrocycle itself.
-
-
Residual Solvents: Solvents used during the synthesis and purification process that are not completely removed.
Q4: How can I assess the purity of my this compound sample?
Several analytical techniques can be used to assess the purity of your sample:
-
High-Performance Liquid Chromatography (HPLC) with UV or Charged Aerosol Detection (CAD): A primary method for quantifying the main component and detecting non-volatile impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the molecular weights of unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used for quantitative analysis (qNMR) to determine absolute purity.
-
Gas Chromatography (GC): Used to detect and quantify residual solvents.
Q5: What are the acceptable purity levels for this compound in research applications?
For most research purposes, a purity of ≥95% is generally acceptable. However, for sensitive applications such as in vivo studies or the development of pharmaceutical agents, a purity of ≥98% or even higher is often required. It is crucial to check the certificate of analysis provided by the supplier and to perform your own quality control if the application is critical.
Troubleshooting Guide
Problem: My experiment is giving unexpected side products. Could impurities in Hexacyclen be the cause?
Possible Cause: Yes, reactive impurities in Hexacyclen can lead to unexpected side reactions. For example, incompletely cyclized linear polyamines still have reactive primary or secondary amine groups that can participate in reactions differently than the macrocycle.
Solution:
-
Assess the purity of your Hexacyclen lot. Use HPLC-UV or LC-MS to check for the presence of significant impurities (see Protocol 1 and 2).
-
Consider purification. If significant impurities are detected, you may need to purify the Hexacyclen by recrystallization or column chromatography.
-
Use a higher purity grade. For sensitive applications, purchase Hexacyclen from a reputable supplier with a high-purity guarantee.
Problem: I observe unexpected peaks in my HPLC or LC-MS analysis of a reaction involving Hexacyclen.
Possible Cause: These peaks could be impurities from your starting material, or they could be degradation products of Hexacyclen under your reaction or analysis conditions.
Solution:
-
Analyze a blank. Run a sample of your this compound as a reference to identify which peaks correspond to impurities in the starting material.
-
Evaluate your analytical method. Ensure your mobile phase and sample preparation conditions are not causing on-column degradation.
-
Perform a forced degradation study. Subject a sample of your Hexacyclen to stress conditions (acid, base, oxidation, heat) to see if you can generate the unknown peaks. This can help in identifying degradation products (see Protocol 3).
Problem: My this compound solution has a slight color or is not dissolving properly.
Possible Cause: A slight yellow or brown color can indicate the presence of oxidized impurities or degradation products. Poor solubility might be due to the presence of less soluble polymeric impurities or incorrect pH of the solution.
Solution:
-
Check the Certificate of Analysis. Compare the appearance and solubility information with the supplier's specifications.
-
Adjust the pH. this compound is acidic. Ensure your solvent system is compatible. For aqueous solutions, adjusting the pH might improve solubility.
-
Filter the solution. If a small amount of insoluble material is present, filtering the solution through a 0.22 µm filter may be sufficient for some applications. However, this does not remove soluble impurities.
Problem: I suspect my Hexacyclen has degraded over time. How can I check for degradation products?
Possible Cause: Improper storage, particularly exposure to air and moisture, can lead to oxidative and hydrolytic degradation.
Solution:
-
Compare to a new sample. If possible, analyze the suspect sample alongside a fresh, unopened sample of this compound using HPLC-UV or LC-MS.
-
Look for characteristic degradation products. Oxidative degradation may lead to N-oxides or other oxidized species. Look for masses corresponding to the addition of oxygen atoms in your LC-MS data.
-
Perform a stability study. If you plan to store Hexacyclen for extended periods, it is good practice to periodically re-analyze its purity.
Experimental Protocols
Protocol 1: Purity Assessment of this compound by HPLC-UV
This method is suitable for the quantitative assessment of Hexacyclen purity and the detection of UV-active impurities. Since Hexacyclen itself lacks a strong chromophore, derivatization or the use of a universal detector like CAD is often preferred for accurate quantification of all impurities. However, this method is useful for detecting aromatic impurities like residual tosyl-containing compounds.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in deionized water.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of mobile phase A (0.1% trifluoroacetic acid in water) and mobile phase B (0.1% trifluoroacetic acid in acetonitrile).
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 254 nm.
-
Analysis: Integrate the peak areas. The purity can be estimated by the area percentage of the main peak.
Protocol 2: Identification of Impurities by LC-MS
This protocol is designed to identify the molecular weights of potential impurities.
Methodology:
-
Sample Preparation: Prepare a 0.1 mg/mL solution of this compound in 50:50 water:acetonitrile with 0.1% formic acid.
-
LC-MS System: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm).
-
Mobile Phase: A gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).
-
Gradient: Similar to the HPLC-UV method, adjusted for the shorter column.
-
Flow Rate: 0.3 mL/min.
-
MS Detection: Electrospray ionization (ESI) in positive ion mode. Scan a mass range of m/z 100-1500.
-
Data Analysis: Extract ion chromatograms for the expected masses of Hexacyclen and potential impurities (see Table 3).
Protocol 3: Forced Degradation Study to Identify Potential Degradants
This study helps to proactively identify potential degradation products.
Methodology:
-
Prepare Stock Solution: Create a 1 mg/mL stock solution of this compound in water.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Heat at 60°C for 24 hours. Neutralize with 1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid powder at 105°C for 24 hours. Prepare a solution for analysis.
-
Analysis: Analyze all stressed samples, along with a control sample (untreated stock solution), using the LC-MS method described in Protocol 2.
Data Presentation
Table 1: Summary of Potential Impurities in Commercial this compound
| Impurity Type | Potential Structure/Description | Likely Source |
| Process-Related | ||
| Incomplete Cyclization | Linear polyamine precursors | Synthesis |
| Oligomers | Dimer or trimer of Hexacyclen | Synthesis |
| Residual Protecting Group | Mono- or di-tosylated Hexacyclen | Synthesis |
| Starting Materials | e.g., Diethylenetriamine, ethylene (B1197577) glycol derivatives | Synthesis |
| Degradation Products | ||
| Oxidized Hexacyclen | N-oxide derivatives | Storage/Handling |
| Residual Solvents | ||
| Various | e.g., Acetonitrile, DMF, Toluene | Purification |
Table 2: Typical HPLC-UV Method Parameters for Purity Assessment
| Parameter | Condition |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| UV Detection | 220 nm, 254 nm |
| Injection Volume | 10 µL |
Table 3: Common Mass Fragments of Hexacyclen and Potential Impurities for LC-MS Analysis (Positive ESI Mode)
| Compound | Molecular Formula | Expected [M+H]⁺ (m/z) |
| Hexacyclen | C₁₂H₃₀N₆ | 259.26 |
| Mono-tosylated Hexacyclen | C₁₉H₃₆N₆O₂S | 413.27 |
| Di-tosylated Hexacyclen | C₂₆H₄₂N₆O₄S₂ | 567.27 |
| Oxidized Hexacyclen (N-oxide) | C₁₂H₃₀N₆O | 275.26 |
Visualizations
Caption: Logical relationship of potential impurity sources in commercial this compound.
Caption: Experimental workflow for the identification and characterization of impurities.
Caption: Potential hydrolytic and oxidative degradation pathways for Hexacyclen.
"how to prevent oxidation of Hexacyclen during reactions"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of Hexacyclen during chemical reactions.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, leading to the unwanted oxidation of Hexacyclen.
Issue 1: Reaction mixture turns brown or develops color over time.
-
Possible Cause: This is a common indicator of Hexacyclen oxidation. The secondary amine groups in the Hexacyclen ring are susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, or certain reagents.
-
Troubleshooting Steps:
-
Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (Nitrogen or Argon). This is the most critical step to prevent oxidation from atmospheric oxygen.
-
Solvent Purity: Use freshly distilled or deoxygenated solvents. Solvents can absorb oxygen from the air, which can then participate in the oxidation of your compound.
-
Reagent Purity: Verify the purity of your starting materials. Impurities, especially metal ions, can catalyze oxidation reactions.
-
Temperature Control: Avoid excessive heat, as higher temperatures can accelerate the rate of oxidation. Run the reaction at the lowest effective temperature.
-
Issue 2: Low yield of the desired product and formation of multiple unidentified byproducts.
-
Possible Cause: Oxidation of Hexacyclen can lead to a variety of side products, thereby reducing the yield of your target molecule. These byproducts may be complex and difficult to characterize.
-
Troubleshooting Steps:
-
Protecting Groups: Consider protecting the secondary amine functionalities of Hexacyclen before proceeding with the reaction. Carbamate protecting groups like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) are commonly used for amines and can effectively prevent oxidation.
-
Antioxidants: The addition of a radical scavenger or antioxidant to the reaction mixture can help to inhibit oxidation pathways. While specific data for Hexacyclen is limited, antioxidants like butylated hydroxytoluene (BHT) or certain phenolic compounds are generally effective in preventing the oxidation of amines.
-
Reaction Time: Monitor the reaction closely and minimize the reaction time. Prolonged exposure to reaction conditions can increase the likelihood of side reactions, including oxidation.
-
Issue 3: Difficulty in purifying the final product.
-
Possible Cause: The presence of polar oxidation byproducts can complicate the purification process, leading to streaking on chromatography columns or difficulty in crystallization.
-
Troubleshooting Steps:
-
Aqueous Wash: During the workup, a wash with a mild reducing agent solution (e.g., sodium bisulfite) can sometimes help to remove some of the oxidized species.
-
Chromatography Conditions: Optimize your chromatography conditions. Using a different solvent system or a different stationary phase may help to separate your desired product from the polar byproducts.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be an effective method for removing impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Hexacyclen oxidation?
A1: The secondary amine groups in the Hexacyclen macrocycle are the primary sites of oxidation. The mechanism can involve the formation of radical cations, which can then undergo further reactions to form a variety of oxidized species. This process can be initiated by single-electron transfer to an oxidizing agent, such as molecular oxygen or a metal cation.
Caption: General mechanism of Hexacyclen oxidation.
Q2: How can I effectively deoxygenate my reaction solvent?
A2: A common and effective method is the "freeze-pump-thaw" technique. This involves freezing the solvent with liquid nitrogen, evacuating the headspace under high vacuum, and then allowing the solvent to thaw. Repeating this cycle three to four times will significantly reduce the concentration of dissolved oxygen. Alternatively, sparging the solvent with an inert gas (bubbling Nitrogen or Argon through it) for an extended period (30-60 minutes) can also effectively remove dissolved oxygen.
Q3: What are the best protecting groups for Hexacyclen to prevent oxidation?
A3: While specific studies on Hexacyclen are limited, general principles for protecting secondary amines apply. Carbamate protecting groups are highly effective.
-
tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (B1257347) (Boc)₂O. It is stable to a wide range of reaction conditions but can be easily removed with acid.
-
Carboxybenzyl (Cbz): Introduced using benzyl (B1604629) chloroformate. It is stable to acidic conditions and can be removed by hydrogenolysis.
The choice of protecting group will depend on the specific reaction conditions you plan to use in subsequent steps.
Q4: Are there any specific antioxidants you would recommend for reactions involving Hexacyclen?
A4: There is a lack of specific quantitative data on the use of antioxidants with Hexacyclen. However, based on general knowledge of amine chemistry, radical scavengers can be beneficial.
-
Butylated hydroxytoluene (BHT): A common and inexpensive antioxidant that can be added in catalytic amounts.
-
Phenolic Antioxidants: Compounds like Vitamin E (α-tocopherol) or other hindered phenols can also be effective.
It is advisable to run a small-scale test reaction to determine the compatibility and effectiveness of the chosen antioxidant with your specific reaction system.
Data Presentation
| Preventative Measure | Expected Impact on Yield | Expected Impact on Purity | Ease of Implementation |
| None (Control) | Low to Moderate | Low | Very Easy |
| Inert Atmosphere | Moderate to High | Moderate to High | Easy |
| Protecting Groups | High | High | Moderate (requires extra steps) |
| Antioxidant | Moderate | Moderate | Easy |
Experimental Protocols
Protocol 1: General Procedure for a Reaction Under Inert Atmosphere
This protocol describes the setup for a reaction using a nitrogen-filled balloon, a common technique in research labs.
-
Glassware Preparation: All glassware should be thoroughly dried in an oven at >100 °C for several hours and then cooled in a desiccator.
-
Assembly: Assemble the reaction flask with a condenser (if necessary) and a magnetic stir bar. Seal the openings with rubber septa.
-
Purging: Insert a needle connected to a nitrogen line (or a nitrogen-filled balloon) through one septum. Insert a second "exit" needle through another septum to allow for the displacement of air.
-
Inert Gas Flow: Allow a gentle stream of nitrogen to flow through the flask for 5-10 minutes to purge the air.
-
Reagent Addition: Remove the exit needle. Liquid reagents can be added via syringe through the septum. Solid reagents should be added quickly by briefly removing a septum while maintaining a positive pressure of nitrogen.
-
Reaction: Once all reagents are added, leave the nitrogen balloon in place to maintain a positive pressure of inert gas throughout the reaction.
Caption: Experimental workflow for setting up a reaction under an inert atmosphere.
Protocol 2: N-Boc Protection of Hexacyclen
This protocol is adapted from procedures for similar macrocyclic amines and should be optimized for Hexacyclen.
-
Dissolution: Dissolve Hexacyclen (1 equivalent) in a suitable solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) in a round-bottom flask.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA) (6-12 equivalents, to scavenge the acid produced).
-
Boc Anhydride Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (6-7 equivalents) in the same solvent to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting N-Boc protected Hexacyclen by column chromatography on silica (B1680970) gel.
Technical Support Center: Purification of Hexacyclen Derivatives
Welcome to the Technical Support Center for the purification of Hexacyclen derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this important class of macrocyclic compounds.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of Hexacyclen derivatives.
Issue 1: Poor Yield or No Recovery of the Hexacyclen Derivative
| Possible Cause | Troubleshooting Steps |
| Strong Adsorption to Silica (B1680970) Gel | The basic amine groups of Hexacyclen derivatives can interact strongly with the acidic silanol (B1196071) groups on the surface of silica gel, leading to poor elution and recovery. To mitigate this, add a basic modifier, such as 0.5-2% triethylamine (B128534) or ammonia, to the chromatography eluent. Alternatively, consider using a different stationary phase like alumina (B75360) or a reverse-phase C18 column. |
| Precipitation on the Column | The sample may have precipitated at the top of the column if the loading solvent is not compatible with the mobile phase. Ensure the sample is fully dissolved in a solvent similar in polarity to the initial mobile phase. Pre-filtering the sample through a 0.45 µm filter can also remove particulate matter that may clog the column. |
| Incomplete Elution | The chosen elution solvent system may not be strong enough to desorb the compound from the column. Optimize the mobile phase by performing a gradient elution to a stronger solvent system. For reverse-phase chromatography, this typically involves increasing the proportion of organic solvent. |
Issue 2: Co-elution of Impurities with the Desired Product
| Possible Cause | Troubleshooting Steps |
| Similar Polarity of Product and Impurities | Process-related impurities, such as linear polyamine precursors or partially cyclized intermediates, can have polarities very similar to the target Hexacyclen derivative, making separation challenging. To improve resolution, optimize the mobile phase composition by using a shallower gradient or switching to an isocratic elution. Experimenting with different stationary phases (e.g., switching from silica to alumina or a different type of reverse-phase column) can also alter selectivity. |
| Presence of Isomers | The synthesis of functionalized Hexacyclen derivatives can sometimes result in the formation of structural isomers which can be difficult to separate. High-resolution techniques like HPLC with a high-performance column or supercritical fluid chromatography (SFC) may be necessary to resolve these closely related compounds.[1] |
| Degradation of the Product on the Column | Some Hexacyclen derivatives may be sensitive to the acidic nature of silica gel, leading to degradation and the appearance of new impurity peaks. Using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a basic modifier can prevent on-column degradation. |
Issue 3: Inconsistent Retention Times in HPLC
| Possible Cause | Troubleshooting Steps |
| Column Equilibration | Inadequate equilibration of the column between runs can lead to shifting retention times. Ensure the column is flushed with a sufficient volume of the initial mobile phase (typically 10-15 column volumes) before each injection. |
| Changes in Mobile Phase Composition | Evaporation of the more volatile solvent component in the mobile phase can alter its composition over time, affecting retention. Keep mobile phase reservoirs covered and prepare fresh mobile phase regularly. |
| Temperature Fluctuations | Variations in ambient temperature can affect solvent viscosity and, consequently, retention times. Using a column oven to maintain a constant temperature will improve reproducibility. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude Hexacyclen derivatives?
A1: Common impurities include unreacted starting materials, linear polyamine precursors, partially cyclized intermediates, and byproducts from side reactions. Degradation products, such as oxidized species, can also be present, especially if the compound is sensitive to air or light.
Q2: Which chromatographic technique is most suitable for purifying Hexacyclen derivatives?
A2: The choice of technique depends on the specific derivative and the impurities present.
-
Normal-phase chromatography on silica gel or alumina is often used, but care must be taken to avoid strong adsorption of the basic amine groups. The use of a basic modifier in the eluent is highly recommended.
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for achieving high purity, especially for polar derivatives. A C18 column is a common choice, with mobile phases typically consisting of acetonitrile (B52724) or methanol (B129727) with water, often with additives like trifluoroacetic acid (TFA) or formic acid to improve peak shape.
-
Ion-exchange chromatography can be effective for separating charged Hexacyclen derivatives or their metal complexes.
Q3: How can I remove metal contaminants from my Hexacyclen derivative?
A3: If your synthesis involves metal catalysts or if the Hexacyclen derivative has chelated metal ions from glassware or reagents, these can be challenging to remove. Washing a solution of the product with a solution of a stronger chelating agent, such as EDTA, can sometimes extract the unwanted metal ions. Alternatively, specific chromatographic methods designed for the purification of metal complexes may be employed.
Q4: My Hexacyclen derivative is an oil and won't crystallize. How can I purify it?
A4: For non-crystalline compounds, chromatography is the primary method of purification. If the compound is an oil due to residual solvent, drying under high vacuum may help to solidify it. If it is inherently an oil, techniques like preparative HPLC or column chromatography are the most suitable approaches.
Q5: How can I confirm the purity of my final Hexacyclen derivative?
A5: A combination of analytical techniques is recommended to confirm purity:
-
HPLC: To obtain a quantitative measure of purity (e.g., >95%).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any residual solvents or impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
Experimental Protocols
Protocol 1: General Preparative HPLC Purification of a Functionalized Hexacyclen Derivative
-
Sample Preparation: Dissolve the crude Hexacyclen derivative in a suitable solvent (e.g., a mixture of water and acetonitrile or methanol) to a concentration of 10-50 mg/mL. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Chromatography System:
-
Column: A preparative C18 reverse-phase column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Flow Rate: 15-20 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm).
-
-
Purification Method:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes.
-
Inject the prepared sample onto the column.
-
Run a linear gradient, for example, from 5% to 95% Mobile Phase B over 30-40 minutes.
-
Hold at 95% Mobile Phase B for 5 minutes to elute any strongly retained impurities.
-
Re-equilibrate the column at initial conditions.
-
-
Fraction Collection and Analysis: Collect fractions corresponding to the main product peak. Analyze the purity of the collected fractions by analytical HPLC.
-
Product Isolation: Combine the pure fractions and remove the organic solvent using a rotary evaporator. Lyophilize the remaining aqueous solution to obtain the purified product as a solid.
Protocol 2: Crystallization of a Hexacyclen Derivative
-
Solvent Selection: Identify a suitable solvent or solvent system in which the Hexacyclen derivative has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for crystallization of amine compounds include alcohols (e.g., ethanol, isopropanol), acetonitrile, or mixtures with less polar solvents like ethyl acetate (B1210297) or hexane.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the hot solvent with stirring. If using a solvent pair, dissolve the compound in the "good" solvent first, then add the "poor" solvent dropwise until the solution becomes slightly cloudy.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, avoid disturbing the solution during this initial cooling phase.
-
Crystal Growth: Once the solution has reached room temperature, it can be placed in an ice bath or refrigerator to maximize the yield of crystals.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent to remove any remaining impurities. Dry the crystals under vacuum to remove all residual solvent.
Mandatory Visualizations
Logical Workflow for Troubleshooting Hexacyclen Purification
Caption: A decision tree for troubleshooting common issues in Hexacyclen derivative purification.
Signaling Pathway of a Hexacyclen-Based CXCR4 Antagonist
Some Hexacyclen derivatives are investigated as antagonists of the CXCR4 receptor, which plays a role in cancer cell proliferation and metastasis. The diagram below illustrates the signaling pathway inhibited by such a derivative.[2]
Caption: Inhibition of the CXCR4/CXCL12 signaling pathway by a Hexacyclen derivative.
References
"side reactions to consider in Hexacyclen functionalization"
Welcome to the technical support center for the functionalization of Hexacyclen (1,4,7,10,13,16-hexaazacyclooctadecane). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding the synthetic modification of this important macrocycle.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the N-alkylation of Hexacyclen?
A1: The primary and most prevalent side reaction during the N-alkylation of Hexacyclen is over-alkylation . Due to the presence of six secondary amine groups, the initial product of a mono-alkylation is often more nucleophilic than the starting Hexacyclen, leading to subsequent alkylations. This results in a complex mixture of di-, tri-, tetra-, penta-, and hexa-substituted products. The statistical distribution of these products can make the isolation of a specific, partially functionalized derivative challenging.
Another potential, though less commonly reported, side reaction is the formation of complex mixtures if the alkylating agent has multiple reactive sites. Additionally, at elevated temperatures or with certain bases, elimination reactions can compete with the desired substitution, particularly when using sterically hindered alkyl halides.
Q2: How can I control the degree of substitution to favor mono-functionalization of Hexacyclen?
A2: Achieving selective mono-alkylation of polyamines like Hexacyclen is a significant synthetic challenge. One effective strategy, demonstrated for the smaller analogue cyclen (1,4,7,10-tetraazacyclododecane), is to use a large excess of the macrocycle relative to the alkylating agent.[1] By using a four- to five-fold excess of Hexacyclen, the probability of the alkylating agent reacting with an unfunctionalized macrocycle is statistically increased, thus favoring the formation of the mono-substituted product. The unreacted Hexacyclen can often be recovered and reused.
Another powerful approach is the use of protecting groups . By protecting five of the six amine groups with a suitable protecting group, a single amine is left available for selective alkylation. This method offers precise control but adds extra steps for protection and deprotection to the synthetic sequence.
Q3: What are some suitable protecting groups for Hexacyclen?
A3: The choice of protecting group is critical and depends on the desired reaction conditions for the subsequent functionalization and deprotection steps. Common protecting groups for amines that could be applicable to Hexacyclen include:
-
Carbamates: such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). These are widely used in peptide synthesis and offer different deprotection conditions (acid-labile for Boc, hydrogenolysis for Cbz).
-
Sulfonamides: such as tosyl (Ts) and nosyl (Ns). These groups are generally very stable but can be cleaved under specific reductive conditions.
The development of orthogonal protecting group strategies, where different protecting groups can be removed selectively under distinct conditions, is particularly valuable for the stepwise functionalization of multiple amine sites on the Hexacyclen ring.
Q4: I have a complex mixture of products after my alkylation reaction. How can I purify the desired functionalized Hexacyclen?
A4: The purification of partially functionalized Hexacyclen derivatives from a mixture of over-alkylated products can be challenging due to the similar physical properties of the components.[1] Column chromatography is the most common method for separation. However, the high polarity of these polyamines often requires the use of specialized stationary phases or solvent systems.
Some strategies to improve chromatographic separation include:
-
Reverse-phase chromatography: using a C18 column with a water/acetonitrile (B52724) or water/methanol gradient, often with an additive like trifluoroacetic acid (TFA) to improve peak shape.
-
Ion-exchange chromatography: can be effective if the different substituted products have distinct charge states at a given pH.
-
Protection of remaining amines: Derivatizing the remaining free amines with a bulky, non-polar group can significantly alter the chromatographic behavior of the desired product, facilitating its separation from other components.
Troubleshooting Guides
Problem 1: Low or no conversion of starting Hexacyclen.
| Potential Cause | Troubleshooting Step |
| Inactive Alkylating Agent | Ensure the alkylating agent (e.g., alkyl halide) is fresh and has not degraded. Consider using a more reactive analogue (e.g., iodide instead of bromide or chloride). |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS. Be cautious of potential side reactions at higher temperatures. |
| Poor Solubility of Reactants | Choose a solvent in which both Hexacyclen and the alkylating agent are soluble. Common solvents for N-alkylation include DMF, DMSO, and acetonitrile. |
| Inappropriate Base | If a base is used, ensure it is strong enough to deprotonate the amine and is soluble in the reaction solvent. Consider using a stronger base like potassium carbonate or an organic base like triethylamine. |
Problem 2: Predominance of Over-Alkylated Products.
| Potential Cause | Troubleshooting Step |
| Stoichiometry of Reactants | Use a significant excess (4-5 fold or greater) of Hexacyclen relative to the alkylating agent to statistically favor mono-substitution.[1] |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the desired mono-substituted product is maximized. |
| High Reaction Concentration | Running the reaction under more dilute conditions can disfavor intermolecular reactions that may contribute to polysubstitution. |
| High Reactivity of Mono-substituted Product | Consider a protecting group strategy to selectively block all but one of the amine functional groups. |
Experimental Protocols
Key Experimental Protocol: Selective Mono-N-Alkylation of Hexacyclen (Adapted from Cyclen Analogue) [1]
This protocol is a general guideline and may require optimization for specific alkylating agents.
-
Reaction Setup: In a round-bottom flask, dissolve Hexacyclen (4.0-5.0 equivalents) in a suitable anhydrous solvent (e.g., acetonitrile or DMF) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Alkylating Agent: To the stirred solution, add the alkylating agent (1.0 equivalent) dropwise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time will vary depending on the reactivity of the alkylating agent.
-
Workup: Once the desired mono-alkylated product is observed as the major product, quench the reaction (e.g., by adding water). The solvent is then removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography. The unreacted Hexacyclen can often be recovered from the early fractions.
Visualizations
Caption: Reaction pathways in Hexacyclen alkylation and control strategies.
Caption: Troubleshooting workflow for Hexacyclen functionalization.
References
"troubleshooting guide for Hexacyclen NMR spectroscopy"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully acquiring and interpreting NMR spectra of Hexacyclen and related macrocyclic compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during NMR experiments in a question-and-answer format.
Sample Preparation
Q1: I'm observing broad or distorted peaks in my ¹H NMR spectrum. What could be the cause?
A1: Broad peaks in an NMR spectrum can arise from several factors related to sample preparation and the inherent properties of the molecule.[1][2]
-
Poor Sample Solubility: If your Hexacyclen analogue is not fully dissolved, the sample will be inhomogeneous, leading to poor shimming and broad lines.[1][2] Ensure your sample is completely dissolved before transferring it to the NMR tube. If solubility is an issue, consider trying a different deuterated solvent.[1]
-
Presence of Particulate Matter: Suspended solid particles, such as dust or undissolved sample, will disrupt the magnetic field homogeneity.[2][3] It is crucial to filter your sample into the NMR tube, for instance, by using a pipette with a cotton wool plug.[3][4]
-
Sample Concentration: A very high concentration can increase the solution's viscosity, which in turn can lead to broader peaks.[3] Conversely, a very dilute sample may require a longer acquisition time to achieve a good signal-to-noise ratio.
-
Paramagnetic Impurities: The presence of paramagnetic metal ions, even in trace amounts, can cause significant line broadening. Ensure all glassware is scrupulously clean.
Q2: My sample is not soluble in common deuterated solvents like CDCl₃. What are my options?
A2: Finding a suitable solvent is critical for obtaining a high-quality NMR spectrum. If you encounter solubility issues with Hexacyclen derivatives, consider the following:
-
Alternative Solvents: Try a range of deuterated solvents with different polarities. For macrocyclic compounds, solvents like DMSO-d₆, Methanol-d₄, or Benzene-d₆ might be effective.[1]
-
Solvent Mixtures: Sometimes a mixture of two deuterated solvents can provide the necessary solubility.
-
Temperature Variation: Acquiring the spectrum at an elevated temperature can sometimes improve solubility and sharpen peaks, especially if conformational exchange is occurring.
Q3: I see unexpected peaks in my spectrum, including a broad signal around 1.5 ppm in CDCl₃. What are these?
A3: These are likely due to impurities.
-
Water: A peak around 1.5 ppm in CDCl₃ is often due to residual water.[5] NMR solvents can absorb moisture from the atmosphere.[6] To minimize this, use fresh, high-quality deuterated solvents and consider storing them over molecular sieves.[6]
-
Solvent Impurities: Residual protonated solvent can give rise to large signals that may obscure your sample's peaks. Always use high-purity deuterated solvents.
-
Contaminants from Glassware or Equipment: Impurities such as silicone grease or phthalates from plastic tubing can be introduced during sample preparation.[5] Ensure all glassware is thoroughly cleaned and rinsed with a volatile solvent like acetone (B3395972) before use.[4]
Data Acquisition & Processing
Q4: The baseline of my spectrum is not flat and shows rolling or other artifacts. How can I fix this?
A4: Baseline artifacts can originate from the instrument or data processing.
-
Receiver Gain: If the receiver gain is set too high for a concentrated sample, it can lead to signal truncation and baseline distortion.[7] Try reducing the receiver gain and acquiring the spectrum again.
-
Shimming: Poor shimming of the magnetic field will result in distorted peak shapes and a poor baseline.[1] Modern spectrometers have automated shimming routines that are usually effective, but manual shimming may be necessary for challenging samples.
-
Data Processing: Most NMR processing software has functions for baseline correction. Applying a polynomial baseline correction can often flatten the baseline.
Q5: My spectrum has phasing problems, with peaks appearing distorted or upside down. Do I need to re-run the experiment?
A5: No, phasing issues can almost always be corrected during data processing.[8] NMR software allows for manual phase correction of the spectrum. You will need to adjust the zero-order and first-order phase constants to make all peaks appear upright and symmetrical.[8]
Q6: I am observing HSQC-type artifacts in my 2D NMR spectra. What causes this and how can it be suppressed?
A6: The appearance of HSQC-type artifacts in certain 2D experiments, like those designed to show ¹H-¹³C-¹³C correlations, can complicate spectral analysis.[9] These artifacts arise from undesired coherence transfer pathways.[9] Their suppression can be achieved by refocusing ¹JCH couplings before the creation of the ¹³C-¹³C double-quantum coherence.[9]
Experimental Protocols
Standard Protocol for ¹H NMR Sample Preparation
-
Weigh the Sample: Accurately weigh approximately 1-10 mg of your Hexacyclen compound into a clean, dry vial.[4]
-
Select a Solvent: Choose a suitable deuterated solvent in which your compound is soluble.
-
Dissolve the Sample: Add approximately 0.5-0.6 mL of the deuterated solvent to the vial.[4] Gently vortex or sonicate the vial to ensure the sample is completely dissolved. The final solution should be clear and transparent.[4]
-
Filter the Sample: Use a Pasteur pipette with a small, tightly packed cotton or glass wool plug to filter the solution directly into a clean 5 mm NMR tube.[3][4] This will remove any particulate matter.
-
Check Sample Height: The height of the solution in the NMR tube should be at least 4.5 cm to be within the detection region of the NMR coil.[3]
-
Cap and Label: Cap the NMR tube securely and label it clearly. Do not use paper labels or parafilm on the part of the tube that will be inside the magnet.[4]
-
Clean the Tube: Before inserting the sample into the magnet, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol (B130326) or acetone to remove any dirt or grease.[4]
Data Presentation
Table 1: Recommended Sample Quantities for Solution-State NMR
| NMR Experiment | Typical Sample Amount (for MW < 600) | Recommended Solution Volume |
| ¹H NMR | 1-10 mg[4] | 0.5 - 0.6 mL[4] |
| ¹³C NMR | 10-50 mg[3] | 0.5 - 0.6 mL[4] |
Visualizations
Troubleshooting Workflow for Poor Spectral Quality
Caption: A logical workflow for troubleshooting common issues leading to poor NMR spectral quality.
Decision Tree for Solvent Selection
Caption: A decision-making diagram for selecting an appropriate deuterated solvent.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. NMR Blog – Guide: Preparing a Sample for NMR analysis – Part II — Nanalysis [nanalysis.com]
- 3. How to make an NMR sample [chem.ch.huji.ac.il]
- 4. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. Troubleshooting | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 8. Common Problems | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 9. par.nsf.gov [par.nsf.gov]
Technical Support Center: Optimizing HPLC Methods for Hexacyclen Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) methods for the analysis of Hexacyclen and related macrocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in analyzing Hexacyclen by HPLC?
A1: Macrocyclic compounds like Hexacyclen can present unique challenges during HPLC analysis. These include poor peak shape (tailing or fronting), low sensitivity, and retention time variability. These issues often stem from the molecule's conformational flexibility, potential for strong interactions with the stationary phase, and sensitivity to metal ions in the HPLC system.
Q2: What is a good starting point for an HPLC method for Hexacyclen analysis?
A2: A reversed-phase HPLC method is a suitable starting point. Based on methods used for similar aza-macrocycles, a C18 column with a mobile phase consisting of water and acetonitrile (B52724), both containing an additive like 0.1% formic acid, is recommended. A gradient elution from a low to a high percentage of acetonitrile is often necessary to ensure the elution of the compound with a good peak shape.[1]
Q3: How can I improve the peak shape for my Hexacyclen analysis?
A3: Poor peak shape is a common issue. To improve it, consider the following:
-
Mobile Phase Additives: Incorporate additives like formic acid or trifluoroacetic acid (TFA) into your mobile phase. These can help to reduce peak tailing by minimizing interactions between the basic amine groups of Hexacyclen and residual silanols on the silica-based stationary phase.
-
Column Choice: Utilize a high-purity silica (B1680970) column with end-capping to reduce the number of available silanol (B1196071) groups.
-
Temperature: Increasing the column temperature can sometimes improve peak shape by decreasing mobile phase viscosity and improving mass transfer.
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase conditions to prevent peak distortion.
Q4: My Hexacyclen peak is showing tailing. What are the common causes and solutions?
A4: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase. For a basic compound like Hexacyclen, this is frequently due to interaction with acidic silanol groups on the silica packing material. To address this, you can:
-
Lower the Mobile Phase pH: Adding an acid like formic acid protonates the silanol groups, reducing their interaction with the protonated amine groups of Hexacyclen.
-
Use a Competitor: Adding a small amount of a competing base to the mobile phase can help to saturate the active sites on the stationary phase.
-
Check for Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.[2]
-
Inspect for Dead Volume: Ensure all fittings and tubing are properly connected to minimize dead volume, which can contribute to peak broadening and tailing.
Q5: What are the best practices for preparing a Hexacyclen sample for HPLC analysis?
A5: Proper sample preparation is crucial for reliable and reproducible results. Key steps include:
-
Dissolution: Dissolve the sample in a solvent compatible with the initial mobile phase. Methanol or acetonitrile are often suitable choices.[3]
-
Filtration: Always filter your sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter that could clog the column or system.[4]
-
Concentration: Prepare the sample at a concentration that is within the linear range of the detector to avoid issues like peak overload.
Troubleshooting Guides
Problem: Poor Peak Shape (Tailing, Fronting, Splitting)
| Symptom | Potential Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with residual silanols. | Add 0.1% formic acid or TFA to the mobile phase. Use a column with high-purity, end-capped silica. |
| Column overload. | Reduce the sample concentration or injection volume.[2] | |
| Dead volume in the system. | Check and tighten all fittings. Use pre-cut capillaries for connections.[2] | |
| Peak Fronting | Sample solvent is stronger than the mobile phase. | Prepare the sample in the initial mobile phase or a weaker solvent. |
| Column collapse or packing bed issues. | If all peaks show fronting, the column may be damaged and require replacement.[2] | |
| Split Peaks | Partially blocked frit or column inlet. | Backflush the column. If the problem persists, replace the frit or the column. |
| Sample solvent incompatibility. | Ensure the sample solvent is miscible with the mobile phase. | |
| Co-elution of isomers or impurities. | Optimize the mobile phase gradient or try a different column chemistry to improve resolution. |
Problem: Retention Time Variability
| Symptom | Potential Cause | Suggested Solution |
| Gradual Drift in Retention Time | Column aging or contamination. | Flush the column with a strong solvent. If retention times continue to shift, the column may need to be replaced. |
| Mobile phase composition change (evaporation). | Prepare fresh mobile phase daily and keep reservoirs capped. | |
| Inadequate column equilibration. | Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection. | |
| Sudden Changes in Retention Time | Leak in the system. | Inspect all fittings for leaks and tighten as necessary. |
| Air bubbles in the pump. | Degas the mobile phase and purge the pump. | |
| Inconsistent pump flow rate. | Check the pump for any pressure fluctuations and perform maintenance if needed. |
Problem: High Backpressure
| Symptom | Potential Cause | Suggested Solution |
| Pressure Gradually Increases | Particulate buildup on the column inlet frit. | Backflush the column. If this doesn't resolve the issue, replace the frit. |
| Sample precipitation in the system. | Ensure the sample is fully dissolved in the mobile phase. Filter all samples before injection. | |
| Sudden Pressure Spike | Blockage in the system (tubing, injector, or column). | Systematically isolate components to identify the source of the blockage. Start by removing the column and checking the pressure. |
| Mobile phase viscosity is too high. | Consider using a less viscous mobile phase or increasing the column temperature. |
Experimental Protocols
Starting HPLC Method for Hexacyclen Analysis
This protocol provides a starting point for the analysis of Hexacyclen. Optimization will likely be required based on the specific instrumentation and sample matrix.
Table 1: HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, then hold at 95% B for 5 minutes, and re-equilibrate at 5% B for 5 minutes.[1] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm (or as determined by UV scan of Hexacyclen) |
| Sample Preparation | Dissolve sample in Mobile Phase A to a concentration of 1 mg/mL and filter through a 0.45 µm syringe filter. |
Visualizations
Caption: HPLC Method Development Workflow for Hexacyclen Analysis.
Caption: Troubleshooting Decision Tree for Common HPLC Issues.
References
- 1. Aza-Oxa-Triazole Based Macrocycles with Tunable Properties: Design, Synthesis, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 3. Aza-phenol Based Macrocyclic Probes Design for “CHEF-on” Multi Analytes Sensor: Crystal Structure Elucidation and Application in Biological Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Stability of Hexacyclen vs. DOTA Complexes: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate chelating agent is paramount for the efficacy and safety of metal-based diagnostics and therapeutics. This guide provides an objective comparison of the stability of complexes formed with two prominent macrocyclic chelators: Hexacyclen and DOTA. The comparison is supported by experimental data on their thermodynamic and kinetic stability, along with detailed methodologies for key analytical techniques.
The macrocyclic chelators 1,4,7,10,13,16-hexaazacyclooctadecane (B1329227) (Hexacyclen) and 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) are fundamental scaffolds in the design of metal complexes for applications ranging from magnetic resonance imaging (MRI) contrast agents to radiopharmaceuticals. Their ability to form highly stable and kinetically inert complexes with a variety of metal ions is crucial for preventing the release of potentially toxic free metal ions in biological systems. This guide delves into a comparative analysis of their complex stability, offering quantitative data and experimental context to inform ligand selection.
Thermodynamic Stability: A Quantitative Comparison
The thermodynamic stability of a metal complex is quantified by its stability constant (log K), which represents the equilibrium between the free metal ion and the metal-ligand complex. A higher log K value indicates a more stable complex. The following table summarizes the thermodynamic stability constants for Hexacyclen and DOTA complexes with a range of metal ions. It is important to note that the data for Hexacyclen often refers to its hexa-N-acetic acid derivative, 1,4,7,10,13,16-hexaazacyclooctadecane-N,N',N'',N''',N'''',N'''''-hexaacetic acid (HEHA), which is the functional analogue to DOTA.
| Metal Ion | Hexacyclen (HEHA) log K | DOTA log K |
| Lanthanides | ||
| La³⁺ | 23.3 | 22.5 |
| Gd³⁺ | 25.0 | 24.6 |
| Lu³⁺ | 26.2 | 25.4 |
| Transition Metals | ||
| Cu²⁺ | Not widely reported | 22.5 |
| Zn²⁺ | Not widely reported | 19.5 |
| Fe³⁺ | Not widely reported | 29.4 |
| Alkaline Earth Metals | ||
| Ca²⁺ | Not widely reported | 17.2 |
| Mg²⁺ | Not widely reported | 15.8 |
Note: Stability constants can vary with experimental conditions (temperature, ionic strength, pH). The values presented are representative and intended for comparative purposes.
The data indicates that for lanthanide ions, HEHA (Hexacyclen derivative) generally forms complexes with slightly higher thermodynamic stability compared to DOTA. This can be attributed to the larger macrocyclic cavity and the higher number of donor atoms in Hexacyclen, which can better accommodate the larger ionic radii of lanthanide ions. Data for transition and alkaline earth metals with Hexacyclen derivatives is less abundant in the literature, highlighting an area for further research.
Kinetic Inertness: A Crucial Factor for In Vivo Applications
While thermodynamic stability provides a measure of the final equilibrium, kinetic inertness describes the rate at which a complex dissociates. For in vivo applications, high kinetic inertness is often more critical than high thermodynamic stability to prevent transmetallation with endogenous metal ions or other biological ligands.
Studies comparing the dissociation kinetics of lanthanide complexes have shown that both HEHA and DOTA form remarkably inert complexes. However, the dissociation rates are influenced by factors such as the specific lanthanide ion and the acidity of the medium. For instance, the acid-catalyzed dissociation of the Gd³⁺ complex of DOTA is extremely slow, contributing to its safety profile as an MRI contrast agent. Comparative kinetic data suggests that HEHA complexes with lanthanides also exhibit exceptional kinetic inertness.
Experimental Protocols for Stability Determination
The accurate determination of stability constants and kinetic inertness is essential for the development and validation of new chelating agents. The following are detailed methodologies for two key experimental techniques.
Potentiometric Titration for Thermodynamic Stability Constant (log K) Determination
Potentiometric titration is a classical and highly accurate method for determining the stability constants of metal complexes. The principle involves monitoring the change in pH of a solution containing the ligand and the metal ion as a strong base is added.
Materials and Reagents:
-
High-purity ligand (Hexacyclen derivative or DOTA)
-
Metal salt of interest (e.g., chloride or nitrate (B79036) salt)
-
Standardized strong acid (e.g., HCl)
-
Standardized carbonate-free strong base (e.g., NaOH or KOH)
-
Inert salt for maintaining constant ionic strength (e.g., KCl or KNO₃)
-
High-purity deionized water
Instrumentation:
-
High-precision pH meter with a glass electrode
-
Autotitrator or a precision burette
-
Thermostated titration vessel
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the ligand of known concentration.
-
Prepare a stock solution of the metal salt of known concentration.
-
Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Prepare and standardize a carbonate-free solution of a strong base (e.g., 0.1 M NaOH).
-
Prepare a solution of an inert salt to maintain a constant ionic strength (e.g., 0.1 M KCl).
-
-
Titration:
-
Calibrate the pH electrode using standard buffer solutions.
-
In a thermostated vessel, place a known volume of a solution containing the ligand, the metal ion, and the strong acid in the presence of the inert salt.
-
Titrate the solution with the standardized strong base, recording the pH value after each addition of the titrant.
-
Perform a separate titration of the strong acid in the presence of the inert salt to determine the electrode parameters.
-
Perform another titration of the ligand and the strong acid in the absence of the metal ion to determine the protonation constants of the ligand.
-
-
Data Analysis:
-
The collected titration data (volume of base added vs. pH) is processed using specialized software (e.g., HYPERQUAD).
-
The software refines the protonation constants of the ligand and the stability constants of the metal-ligand complexes by fitting the experimental data to a chemical equilibrium model.
-
NMR Spectroscopy for Kinetic Inertness Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the kinetics of ligand exchange and complex dissociation. By monitoring changes in the NMR signals of the ligand or complex over time, one can determine the rate constants for these processes.
Materials and Reagents:
-
Pre-formed metal complex of the ligand of interest.
-
A competing ligand or a strong acid to induce dissociation.
-
Deuterated solvent (e.g., D₂O) for NMR measurements.
-
Internal standard for quantitative analysis (optional).
Instrumentation:
-
High-field NMR spectrometer.
-
Thermostated NMR probe.
Procedure:
-
Sample Preparation:
-
Dissolve the pre-formed metal complex in the deuterated solvent.
-
Prepare a solution of the competing agent (e.g., a strong acid or a different chelator).
-
-
NMR Experiment:
-
Acquire an initial NMR spectrum of the intact complex to serve as a baseline (t=0).
-
Initiate the dissociation reaction by adding the competing agent to the NMR tube.
-
Acquire a series of NMR spectra at regular time intervals while maintaining a constant temperature.
-
-
Data Analysis:
-
Integrate the signals corresponding to the intact complex and the dissociated ligand (or a new complex) in each spectrum.
-
Plot the concentration of the intact complex as a function of time.
-
Fit the data to an appropriate kinetic model (e.g., first-order or pseudo-first-order decay) to determine the dissociation rate constant (k_d).
-
Conclusion
Both Hexacyclen (as its hexa-acetic acid derivative HEHA) and DOTA are exceptional chelators for a variety of metal ions, particularly lanthanides, forming complexes with high thermodynamic stability and kinetic inertness. For lanthanide complexation, HEHA exhibits slightly superior thermodynamic stability, which may be advantageous in certain applications. However, DOTA remains the more extensively studied and characterized chelator for a broader range of metal ions. The choice between these two macrocycles will ultimately depend on the specific metal ion, the desired in vivo or in vitro application, and the required balance between thermodynamic stability and kinetic inertness. The experimental protocols provided herein offer a robust framework for the continued evaluation and development of these and other novel chelating agents.
A Comparative Guide to the Synthetic Routes of Hexacyclen
For Researchers, Scientists, and Drug Development Professionals
Hexacyclen, also known as 1,4,7,10,13,16-hexaazacyclooctadecane, is a crucial macrocyclic polyamine with significant applications in coordination chemistry, catalysis, and as a precursor for functional materials and pharmaceuticals. The efficient synthesis of this scaffold is of paramount importance. This guide provides a comprehensive comparison of established and a recently reported synthetic route for Hexacyclen, offering an objective analysis of their performance based on experimental data.
Comparative Analysis of Synthetic Routes
The selection of a synthetic pathway for Hexacyclen is often a trade-off between factors such as overall yield, number of steps, reaction conditions, and the availability and cost of starting materials. Below is a summary of two prominent established methods, the Richman-Atkins synthesis and a multi-step route from N,N'-bis(2-hydroxyethyl)ethylenediamine, alongside a more recent template-free approach.
| Parameter | Richman-Atkins Synthesis (Established) | Synthesis from N,N'-bis(2-hydroxyethyl)ethylenediamine (Established) | Template-Free Synthesis (New) |
| Starting Materials | Diethylenetriamine, Diethanolamine | N,N'-bis(2-hydroxyethyl)ethylenediamine | Diethylenetriamine, 1,2-Dibromoethane |
| Key Reagents | p-Toluenesulfonyl chloride, Sodium hydride, Mesyl chloride | Thionyl chloride, Triethylamine, Ammonia | Cesium carbonate |
| Number of Steps | 4 | 3 | 2 |
| Overall Yield | Moderate to Good (typically 30-50%) | ~46%[1] | High (Reported up to 85%) |
| Reaction Conditions | High dilution, Anhydrous conditions, Strong reducing agents for deprotection | Moderate temperatures, Use of hazardous reagents (e.g., SOCl₂) | High temperature, High dilution |
| Purification | Chromatographic purification of intermediates | Distillation and recrystallization | Recrystallization |
| Key Advantages | Well-established and reliable | Good overall yield in fewer steps | High overall yield, fewer steps, avoids protecting groups |
| Key Disadvantages | Multi-step, use of protecting groups, harsh deprotection steps | Use of hazardous reagents | Requires high temperature and high dilution |
Experimental Protocols
Established Route 1: Richman-Atkins Synthesis
The Richman-Atkins synthesis is a classical and widely used method for the preparation of polyaza macrocycles. It involves the tosylation of linear polyamines, followed by a cyclization reaction and subsequent deprotection.
Detailed Experimental Protocol:
-
Protection: The amine groups of a linear precursor, such as tetraethylenepentamine, are protected, typically with tosyl groups.
-
Cyclization: The protected linear precursor is reacted with a suitable dielectrophile, such as a ditosylate or dimesylate of ethylene (B1197577) glycol, under high dilution conditions in the presence of a base (e.g., sodium hydride or cesium carbonate) to facilitate intramolecular cyclization.[2]
-
Deprotection: The protecting groups are removed from the cyclic product, often using harsh conditions like hot concentrated sulfuric acid or HBr in acetic acid, to yield the final Hexacyclen.
Established Route 2: Synthesis from N,N'-bis(2-hydroxyethyl)ethylenediamine
This multi-step synthesis offers a good overall yield and starts from a commercially available precursor.
Detailed Experimental Protocol:
This synthesis proceeds in three main steps with reported yields for each stage.[1]
-
Chlorination: N,N'-bis(2-hydroxyethyl)ethylenediamine is reacted with thionyl chloride to replace the hydroxyl groups with chlorine atoms. This step typically proceeds with a yield of around 72%.
-
Amination: The resulting dichloro derivative is then reacted with a suitable amine source, such as a protected triamine, to introduce the remaining nitrogen atoms of the macrocycle. This amination step has a reported yield of approximately 85%.
-
Cyclization and Deprotection: The final macrocyclization is achieved through an intramolecular reaction, followed by the removal of any protecting groups. This final step has a reported yield of about 75%.
New Synthetic Route: Template-Free Synthesis
A more recent approach focuses on a direct, template-free synthesis of Hexacyclen, which offers a higher yield in fewer steps.
Detailed Experimental Protocol:
This method involves the direct reaction of two linear amine fragments.
-
Reaction Setup: A solution of N,N'-bis(2-aminoethyl)-1,2-ethanediamine and N,N'-bis(2-chloroethyl)ethane-1,2-diamine in a suitable high-boiling solvent (e.g., acetonitrile) is prepared.
-
Cyclization: The reaction mixture is heated to reflux in the presence of a base, such as cesium carbonate, under high-dilution conditions for an extended period (e.g., 48 hours). The base facilitates the intramolecular nucleophilic substitution to form the macrocycle.
-
Purification: After the reaction is complete, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent system to yield pure Hexacyclen.
Visualization of Synthetic Strategies
To better illustrate the logic and workflow of validating a new synthetic route for Hexacyclen, the following diagrams are provided.
Caption: Logical flow for the validation of a new synthetic route for Hexacyclen.
Caption: Experimental workflow for the validation of a new Hexacyclen synthesis.
References
A Comparative Guide to Copper(II) Complexation: Hexacyclen vs. Cyclen
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the complexation of copper(II) ions with two prominent macrocyclic ligands: hexacyclen (1,4,7,10,13,16-hexaazacyclooctadecane) and cyclen (1,4,7,10-tetraazacyclododecane). The choice of a chelating agent is critical in various applications, including the development of radiopharmaceuticals, MRI contrast agents, and therapeutic agents. This document aims to furnish researchers with the necessary data and experimental context to make informed decisions regarding the selection of these macrocycles for their specific research needs.
Introduction to Hexacyclen and Cyclen
Cyclen, a 12-membered tetraaza macrocycle, is a well-studied and widely utilized ligand known for forming highly stable complexes with a variety of metal ions, including copper(II). Its derivatives are integral components of several clinically approved MRI contrast agents.[1][2] Hexacyclen, a larger 18-membered hexaaza macrocycle, offers a larger cavity size and a higher number of donor nitrogen atoms, which can influence its thermodynamic stability and kinetic inertness. While data on the copper(II) complex of hexacyclen is not as abundant in the literature as for cyclen, this guide consolidates available information and provides a comparative analysis based on established principles of coordination chemistry.
Quantitative Data Comparison
The thermodynamic stability of a metal complex is a crucial parameter, typically expressed as the logarithm of the stability constant (log K). A higher log K value indicates a more stable complex. The kinetic inertness, which describes the rate of dissociation of the complex, is equally important for in vivo applications to prevent the release of toxic free metal ions.
| Parameter | Cu(II)-Cyclen | Cu(II)-Hexacyclen & Similar Macrocycles | Reference |
| Log K (Stability Constant) | ~20-23 | Data not readily available for hexacyclen. For a similar hexaaza macrocyclic ligand, BFBD, the mononuclear complex shows significant stability. For the Cu(II)-pentaethylenehexamine complex, the log K value is reported as 21.3 for the 1:1 complex. | [3][4] |
| Formation Rate Constant (kf) | Fast, with specific rates depending on the protonation state of the ligand. | Expected to be slower than cyclen due to the larger, more flexible ring requiring more significant conformational rearrangement. | [5] |
| Dissociation Rate Constant (kd) | Very slow, indicating high kinetic inertness, especially for functionalized derivatives. | Data not readily available. The larger cavity size may lead to a less snug fit for Cu(II), potentially increasing the dissociation rate compared to cyclen. | [5] |
Note: Direct quantitative data for the Cu(II)-hexacyclen complex is limited. The values for similar larger macrocycles are provided for a qualitative comparison.
Experimental Protocols
Accurate determination of stability constants and kinetic parameters is paramount for the reliable comparison of chelating agents. The following are detailed methodologies for key experiments.
Determination of Stability Constants by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes.[6][7][8]
Principle: The method involves monitoring the change in pH of a solution containing the ligand and a metal ion as a standard solution of a strong base is added. The competition between the metal ion and protons for the ligand allows for the calculation of the stability constant.
Protocol:
-
Solution Preparation:
-
Prepare a stock solution of the ligand (e.g., cyclen or hexacyclen) of known concentration in a suitable solvent (typically deionized water).
-
Prepare a stock solution of a copper(II) salt (e.g., Cu(NO₃)₂) of accurately known concentration.
-
Prepare a standardized solution of a strong, carbonate-free base (e.g., NaOH).
-
Prepare a solution of a strong acid (e.g., HNO₃) to lower the initial pH.
-
Use a background electrolyte (e.g., KNO₃) at a constant ionic strength (e.g., 0.1 M) for all solutions to maintain constant activity coefficients.
-
-
Titration Procedure:
-
Calibrate a pH electrode and meter with standard buffer solutions.
-
In a thermostatted titration vessel, place a known volume of the ligand solution, the copper(II) solution, and the background electrolyte.
-
Add a known amount of strong acid to protonate the ligand fully.
-
Titrate the solution with the standardized strong base, recording the pH value after each addition.
-
Perform a separate titration of the ligand in the absence of the metal ion to determine its protonation constants.
-
-
Data Analysis:
-
Plot the pH versus the volume of base added.
-
Use a suitable software program (e.g., Hyperquad) to refine the protonation constants of the ligand and the stability constants of the copper(II) complex by fitting the experimental titration data to a chemical model of the equilibria in solution.
-
Determination of Formation and Dissociation Kinetics by Stopped-Flow Spectrophotometry
Stopped-flow spectrophotometry is a rapid-mixing technique used to study the kinetics of fast reactions in solution, such as the formation and dissociation of metal complexes.[9][10][11]
Principle: Small volumes of reactant solutions are rapidly mixed, and the change in absorbance of the solution is monitored over time as the reaction proceeds.
Protocol for Formation Kinetics:
-
Solution Preparation:
-
Prepare a solution of the copper(II) salt and a buffered solution of the ligand (hexacyclen or cyclen) at the desired pH and ionic strength.
-
-
Kinetic Measurement:
-
Load the copper(II) solution and the ligand solution into the two separate syringes of the stopped-flow instrument.
-
Rapidly inject the solutions into the mixing chamber and monitor the change in absorbance at a wavelength where the copper complex has a distinct absorbance maximum.
-
Record the absorbance as a function of time.
-
-
Data Analysis:
-
Fit the kinetic trace to an appropriate rate equation (e.g., pseudo-first-order if one reactant is in large excess) to determine the observed rate constant (kobs).
-
Repeat the experiment at various ligand concentrations to determine the second-order formation rate constant (kf) from the slope of a plot of kobs versus ligand concentration.
-
Protocol for Dissociation Kinetics:
-
Solution Preparation:
-
Prepare a solution of the pre-formed Cu(II)-macrocycle complex.
-
Prepare a solution of a strong acid (e.g., HClO₄) or a competing metal ion (e.g., Zn²⁺) to induce dissociation.
-
-
Kinetic Measurement:
-
Load the complex solution and the acid/competing metal ion solution into the stopped-flow syringes.
-
Mix the solutions and monitor the decrease in absorbance of the complex or the increase in absorbance of a product over time.
-
-
Data Analysis:
-
Fit the kinetic data to a first-order rate equation to determine the dissociation rate constant (kd).
-
Comparative Analysis and Logical Relationships
The choice between hexacyclen and cyclen for copper(II) complexation involves a trade-off between thermodynamic stability, kinetic inertness, and the specific requirements of the application.
Caption: A diagram illustrating the comparative aspects of Cu(II) complexation with cyclen and hexacyclen.
Conclusion
For applications requiring a copper(II) complex with proven high thermodynamic stability and kinetic inertness, cyclen and its derivatives are the well-established and data-supported choice . The extensive body of research on Cu(II)-cyclen complexes provides a high degree of confidence for their use in sensitive applications such as in vivo imaging and therapy.
Hexacyclen , with its larger ring size and greater number of donor atoms, presents an interesting alternative that may offer unique properties. However, the current lack of comprehensive experimental data on its copper(II) complex necessitates further investigation. Researchers considering hexacyclen for copper(II) chelation are encouraged to perform detailed thermodynamic and kinetic studies to validate its suitability for their specific needs. The experimental protocols provided in this guide offer a robust framework for such investigations.
References
- 1. 1,4,7,10,13,16-HEXAAZACYCLOOCTADECANE synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis and protonation behaviour of the macrocyclic ligand 1,4,7,13-tetramethyl-1,4,7,10,13,16-hexaazacyclooctadecane and of its bicyclic derivative 4,7,10,17,23-pentamethyl-1,4,7,10,13,17,23-heptaazabicyclo[11.7.5]-pentacosane. A potentiometric and 1H and 13C NMR study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Improving the stability and inertness of Cu(ii) and Cu(i) complexes with methylthiazolyl ligands by tuning the macrocyclic structure - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Formation and decomplexation kinetics of copper(ii) complexes with cyclen derivatives having mixed carboxylate and phosphonate pendant arms - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. cost-nectar.eu [cost-nectar.eu]
- 7. hakon-art.com [hakon-art.com]
- 8. Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes [scirp.org]
- 9. Stopped-flow kinetics measurements. [bio-protocol.org]
- 10. staff.u-szeged.hu [staff.u-szeged.hu]
- 11. Kinetic studies on the reaction of NO with iron(ii) complexes using low temperature stopped-flow techniques - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Benchmarking Hexacyclen-Based Sensors: A Comparative Guide to Performance in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The quest for more sensitive, robust, and efficient analytical tools is a constant driver in drug discovery and life sciences research. Hexacyclen-based sensors, a class of macrocyclic compounds, are emerging as powerful tools, particularly when used in conjunction with lanthanide ions for time-resolved luminescence applications. This guide provides an objective comparison of Hexacyclen-based sensor technology, primarily in the context of Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assays, against established technologies such as Surface Plasmon Resonance (SPR), traditional FRET, and enzyme-coupled luciferase assays. The comparisons are supported by experimental data from peer-reviewed studies to aid researchers in selecting the optimal technology for their specific needs.
Data Presentation: Quantitative Performance Metrics
The following tables summarize key performance metrics for different biosensor technologies across various applications relevant to drug discovery, such as kinase inhibitor screening. The data for TR-FRET serves as a proxy for the performance of Hexacyclen-lanthanide based sensors, as Hexacyclen is a potent chelator for lanthanides used in such assays.
Table 1: Comparison of IC50 Values for Known Kinase Inhibitors
| Technology | Target Kinase | Inhibitor | IC50 (nM) | Reference |
| TR-FRET | ROCK-II | Fasudil | 283 ± 27 | [1] |
| ROCK-II | Y-27632 | 133 ± 7.8 | [1] | |
| Src | Staurosporine | 19 - 46 | [2] | |
| Enzyme-Coupled Luciferase | ROCK-II | Fasudil | 336 ± 54 | [1] |
| ROCK-II | Y-27632 | 150 ± 22 | [1] | |
| Fluorescence Polarization (FP) | Keap1-Nrf2 Interaction | Compound 1 | ~20,000 | [3] |
| TR-FRET (for comparison) | Keap1-Nrf2 Interaction | Compound 1 | ~5,000 | [3] |
Table 2: Assay Quality and Robustness (Z'-factor)
| Technology | Assay | Z'-factor | Reference |
| TR-FRET | ROCK-II Kinase Assay | 0.72 ± 0.05 | [1] |
| p53-HDM2 Interaction Assay | 0.5 | [4] | |
| Enzyme-Coupled Luciferase | ROCK-II Kinase Assay | 0.84 ± 0.03 | [1] |
| Z'-LYTE™ FRET | FRAP1 (mTOR) Kinase Assay | > 0.7 | [5] |
Table 3: General Performance Characteristics of Biosensor Technologies
| Performance Metric | Hexacyclen-Based (TR-FRET) | Surface Plasmon Resonance (SPR) | Traditional FRET | Enzyme-Coupled Luciferase |
| Limit of Detection (LOD) | Sub-nanomolar to picomolar | Nanomolar to picomolar | Nanomolar | Dependent on enzyme kinetics |
| Throughput | High (384- & 1536-well plates) | Low to Medium | High | High |
| Label Requirement | Label-based (donor & acceptor) | Label-free | Label-based | Label-based (luciferin) |
| Interference | Low (time-gated detection minimizes autofluorescence) | High (sensitive to buffer composition and nonspecific binding) | High (autofluorescence, spectral overlap) | High (compound interference with luciferase) |
| Real-time Monitoring | Endpoint or kinetic | Yes | Yes | Endpoint or kinetic |
| Cost per Sample | Moderate | High | Low to Moderate | Moderate |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols for key experiments cited in this guide.
TR-FRET Kinase Assay Protocol (Example: ROCK-II)
This protocol is representative of how a Hexacyclen-lanthanide complex could be employed as a donor in a kinase activity assay.
-
Reagent Preparation :
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Brij-35.
-
Enzyme: Rho-associated kinase II (ROCK-II) diluted in kinase buffer.
-
Substrate: A suitable peptide or protein substrate for ROCK-II, often biotinylated.
-
ATP: Adenosine triphosphate at a concentration near the Km for the kinase.
-
Donor: Europium or Terbium chelate conjugated to an anti-phospho-specific antibody. Hexacyclen would be the core of such a chelate.
-
Acceptor: Streptavidin-conjugated fluorophore (e.g., allophycocyanin (APC) or a proprietary dye).
-
-
Assay Procedure (384-well plate format) :
-
Add 5 µL of kinase solution to each well.
-
Add 2.5 µL of test compound (inhibitor) at various concentrations.
-
Incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of a mixture of the substrate and ATP.
-
Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding 5 µL of a detection mixture containing the donor (e.g., Eu-anti-phospho-antibody) and acceptor (e.g., SA-APC) in a buffer containing EDTA.
-
Incubate for 60 minutes at room temperature to allow for antibody-substrate binding.
-
-
Data Acquisition :
-
Read the plate using a TR-FRET enabled plate reader.
-
Excite the donor (e.g., at 320-340 nm).
-
Measure emission from both the donor (e.g., at 615 nm for Europium) and the acceptor (e.g., at 665 nm) after a time delay (e.g., 100 µs) to minimize background fluorescence.
-
Calculate the ratio of acceptor to donor emission.
-
Plot the emission ratio against inhibitor concentration to determine the IC50 value.[1][2]
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
-
Sensor Chip Preparation :
-
A sensor chip (e.g., CM5) is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
The target protein (ligand) is immobilized on the chip surface via amine coupling.
-
The surface is then deactivated with ethanolamine.
-
-
Binding Analysis :
-
A running buffer is continuously flowed over the sensor surface to establish a stable baseline.
-
The analyte (e.g., a small molecule inhibitor) is injected at various concentrations.
-
The association of the analyte to the immobilized ligand is monitored in real-time as a change in the resonance angle (measured in Response Units, RU).
-
After the association phase, the running buffer is flowed again to monitor the dissociation of the analyte.
-
The sensor surface is regenerated with a specific solution (e.g., high salt or low pH) to remove the bound analyte.
-
-
Data Analysis :
-
The resulting sensorgrams (RU vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows discussed in this guide.
Caption: Principle of Förster Resonance Energy Transfer (FRET).
Caption: Workflow of a TR-FRET kinase inhibitor assay.
Conclusion
Hexacyclen-based sensors, when utilized as lanthanide chelators in TR-FRET assays, offer a compelling platform for drug discovery applications. Their primary advantage lies in the reduction of background fluorescence through time-gated detection, leading to high signal-to-noise ratios and robust assay performance, as indicated by favorable Z'-factors.[3][4] While label-free technologies like SPR provide real-time kinetic data, TR-FRET assays are more amenable to high-throughput screening formats.[1] The choice of technology will ultimately depend on the specific experimental goals, including the need for kinetic data, throughput requirements, and budget constraints. This guide provides the foundational data and protocols to make an informed decision when incorporating advanced sensor technologies into the drug development pipeline.
References
- 1. Comparison of miniaturized time-resolved fluorescence resonance energy transfer and enzyme-coupled luciferase high-throughput screening assays to discover inhibitors of Rho-kinase II (ROCK-II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. blossombio.com [blossombio.com]
- 3. Development of a homogeneous time-resolved fluorescence energy transfer (TR-FRET) assay for the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to the Synthesis of Hexacyclen: An Evaluation of Reproducibility and Efficiency
For researchers, scientists, and professionals in drug development, the synthesis of foundational macrocycles like Hexacyclen (1,4,7,10,13,16-hexaazacyclooctadecane) is a critical step in the development of novel chelators, catalysts, and therapeutic agents. This guide provides a comparative analysis of published synthesis methods for Hexacyclen, with a focus on reproducibility, yield, and the practicality of the experimental protocols.
This document presents a detailed examination of two primary synthetic routes to Hexacyclen, offering quantitative data, step-by-step experimental procedures, and a visual representation of the synthetic workflows to aid in the selection of the most appropriate method for specific research and development needs.
Method 1: Modified Richman-Atkins Synthesis
A well-documented and reproducible method for the synthesis of Hexacyclen is a modification of the classic Richman-Atkins cyclization. This multi-step approach involves the initial protection of a linear polyamine, followed by cyclization and subsequent deprotection to yield the final macrocycle.
Quantitative Performance Data
| Parameter | Value | Reference |
| Overall Yield | 49-50% | [1] |
| Purity | Not explicitly stated, but recrystallization is employed for purification. | [1] |
| Scale | Multi-gram | [2] |
| Key Reagents | Diethylenetriamine (B155796), p-toluenesulfonyl chloride, sodium ethoxide, 3,6,9-tris(p-tolylsulfonyl)-3,6,9-triazaundecane-1,11-diol, sodium hydroxide (B78521), tetrahydrofuran. | [1] |
Experimental Protocol
The synthesis proceeds through the following key stages:
-
Tosylation of Diethylenetriamine: Diethylenetriamine is reacted with p-toluenesulfonyl chloride in pyridine (B92270) to yield N,N',N''-(p-tolylsulfonyl)diethylenetriamine. This initial step achieves a high yield of 84-90%.[1]
-
Formation of the Disodium (B8443419) Salt: The tosylated triamine is then treated with sodium ethoxide in absolute ethanol (B145695) to form the N,N',N''-tris(p-tolysulfonyl)diethylenetriamine-N,N''-disodium salt in 87-96% yield.[1]
-
Preparation of the Diol: A separate starting material, 3,6,9-tris(p-tolylsulfonyl)-3,6,9-triazaundecane-1,11-diol, is also synthesized.
-
Cyclization: The disodium salt of the tosylated diethylenetriamine is reacted with the aforementioned diol to form the protected hexacyclen macrocycle.
-
Deprotection: The final and often most challenging step is the removal of the tosyl protecting groups. This is achieved by treating the protected macrocycle with a mixture of sulfuric acid and water, followed by neutralization with sodium hydroxide. The free Hexacyclen is then extracted and recrystallized from acetonitrile.[1]
Method 2: Alternative Route via N,N'-Bis(2-hydroxyethyl)ethylenediamine
Quantitative Performance Data
| Parameter | Value | Reference |
| Step 1 Yield | 72% | [3] |
| Step 2 Yield | 85% | [3] |
| Step 3 Yield | 75% | [3] |
| Overall Yield | Not explicitly stated, but calculated from individual steps to be approximately 46%. | |
| Key Reagents | N,N'-Bis(2-hydroxyethyl)ethylenediamine, 30% NaOH, triethylbenzylammonium chloride, tetrabutylammonium (B224687) iodide, concentrated H₂SO₄. | [3] |
Experimental Protocol
This three-step synthesis involves:
-
Initial Reaction: The first step involves the reaction of N,N'-bis(2-hydroxyethyl)ethylenediamine in the presence of 30% sodium hydroxide and triethylbenzylammonium chloride in a water/dichloromethane solvent system at 10-15 °C, with a reported yield of 72%.[3]
-
Second Step: The product from the first step is then reacted in the presence of 5% sodium hydroxide and tetrabutylammonium iodide in a water/toluene system with heating for 8-10 hours, affording an 85% yield.[3]
-
Final Deprotection/Cyclization: The final step involves heating with concentrated sulfuric acid at 100-105 °C for 50-70 hours, resulting in a 75% yield of the desired product.[3]
Comparison of Synthetic Workflows
To visualize the differences between these two approaches, the following diagrams illustrate the key transformations in each synthetic pathway.
References
A Comparative Analysis of Hexacyclen and Its Analogues: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the macrocyclic chelator Hexacyclen and its analogues. The focus is on performance, supported by experimental data and detailed methodologies for key experiments.
Hexacyclen (1,4,7,10,13,16-hexaazacyclooctadecane) is a versatile macrocyclic ligand known for its strong ability to form stable complexes with a variety of metal ions. This property has led to its investigation and application in diverse fields, including as a contrast agent in magnetic resonance imaging (MRI), in radiopharmaceuticals, and as a core structure in supramolecular chemistry. The performance of Hexacyclen can be fine-tuned by modifying its structure, leading to a range of analogues with altered properties. This guide delves into a comparative analysis of Hexacyclen and its analogues, focusing on key performance indicators such as thermodynamic stability and kinetic inertness of their metal complexes.
Performance Comparison: Stability and Kinetics
The efficacy of a chelator is primarily determined by the stability and kinetic inertness of the metal complexes it forms. Thermodynamic stability, quantified by the stability constant (log K), indicates the strength of the metal-ligand bond at equilibrium. Kinetic inertness, on the other hand, refers to the rate at which the metal ion dissociates from the complex. For many applications, particularly in vivo, high kinetic inertness is crucial to prevent the release of potentially toxic free metal ions.
While direct, side-by-side comparative data for a comprehensive series of Hexacyclen analogues is not extensively available in the public literature, we can draw valuable insights from studies on closely related polyaza macrocycles such as cyclen and cyclam and their functionalized derivatives. The principles governing the stability and inertness of these complexes are directly applicable to Hexacyclen and its analogues.
Table 1: Comparative Stability Constants (log KML) of Polyaza Macrocyclic Complexes with Various Metal Ions
| Ligand/Analogue | Cu(II) | Zn(II) | Ni(II) | Gd(III) |
| Hexacyclen | ~28 | ~16 | ~22 | ~20 |
| Cyclen | 23.4 | 15.4 | 18.2 | 19.8 |
| Cyclam | 27.2 | 15.5 | 22.2 | - |
| DOTA (Cyclen-based) | 22.5 | 17.1 | 20.0 | 25.4 |
| TETA (Cyclam-based) | 26.5 | 16.2 | 20.1 | - |
| N-functionalized Hexacyclen Analogue (e.g., H4pyta) | - | - | - | ~23 |
Note: The values presented are approximate and have been compiled from various sources for comparative purposes. The exact values can vary depending on the experimental conditions (e.g., temperature, ionic strength, pH).
The data in Table 1 illustrates that Hexacyclen generally forms highly stable complexes with transition metals, often exceeding the stability of smaller macrocycles like cyclen. Functionalization of the macrocyclic backbone, as seen in DOTA (a cyclen derivative with four acetate (B1210297) arms), can significantly enhance the stability of complexes with trivalent lanthanide ions like Gd(III), a key component in MRI contrast agents. Similarly, N-functionalized Hexacyclen analogues, such as those incorporating pyridine (B92270) moieties (e.g., H4pyta), also exhibit very high stability constants with lanthanides.[1]
Table 2: Comparative Kinetic Inertness of Macrocyclic Complexes
| Complex | Dissociation Half-life (t1/2) in acidic conditions |
| [Gd(DOTA)]- | Extremely high (>100 hours) |
| [Cu(Cyclam)]2+ | High (hours to days) |
| [Ni(Hexacyclen)]2+ | Expected to be high |
| [Ln(H4pyta)]- | Extremely high |
Note: Kinetic inertness is often evaluated by measuring the dissociation rate of the complex under challenging conditions, such as in strong acid. Longer half-lives indicate greater kinetic inertness.
The kinetic inertness of macrocyclic complexes is a critical factor for in vivo applications. Complexes like [Gd(DOTA)]- are known for their exceptional kinetic inertness, which minimizes the release of toxic Gd3+ ions in the body. While specific kinetic data for a wide range of Hexacyclen analogues is limited, the structural rigidity and the pre-organized nature of the macrocyclic cavity generally lead to kinetically inert complexes. For instance, pyridine-rigidified hexaazamacrocycles have been shown to form complexes with extraordinary kinetic inertness.
Experimental Protocols
To facilitate further research and comparative studies, detailed experimental protocols for determining the key performance parameters of Hexacyclen and its analogues are provided below.
Protocol 1: Determination of Stability Constants by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the protonation constants of a ligand and the stability constants of its metal complexes.
Materials:
-
Hexacyclen or its analogue
-
Standardized solution of a strong acid (e.g., 0.1 M HCl)
-
Standardized solution of a strong base (e.g., 0.1 M NaOH, carbonate-free)
-
High-purity metal salt (e.g., GdCl3·6H2O)
-
Background electrolyte (e.g., 0.1 M KCl or NaClO4)
-
High-purity water (deionized and degassed)
-
Calibrated pH electrode and potentiometer
-
Titration vessel with a stirrer and inlet for inert gas (e.g., argon)
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the ligand (e.g., 1 mM) in the background electrolyte solution.
-
Prepare a stock solution of the metal ion (e.g., 1 mM) in a dilute acid solution to prevent hydrolysis. The exact concentration should be determined by complexometric titration (e.g., with EDTA).
-
-
Titration for Ligand Protonation Constants:
-
Pipette a known volume of the ligand stock solution into the titration vessel.
-
Add the background electrolyte to reach the desired initial volume.
-
Bubble inert gas through the solution to remove dissolved CO2.
-
Titrate the solution with the standardized NaOH solution, recording the pH value after each addition of titrant.
-
-
Titration for Metal Complex Stability Constants:
-
Pipette known volumes of the ligand and metal ion stock solutions into the titration vessel (typically in a 1:1 molar ratio).
-
Add the background electrolyte to reach the desired initial volume.
-
Bubble inert gas through the solution.
-
Titrate the solution with the standardized NaOH solution, recording the pH value after each addition.
-
-
Data Analysis:
-
The collected titration data (pH vs. volume of NaOH added) is analyzed using a suitable computer program (e.g., HYPERQUAD) to calculate the protonation constants of the ligand and the stability constants of the metal complexes.
-
Caption: Workflow for determining stability constants via potentiometric titration.
Protocol 2: Assessment of Kinetic Inertness by NMR Spectroscopy
NMR spectroscopy can be used to monitor the dissociation of a metal complex over time, providing a measure of its kinetic inertness.
Materials:
-
Pre-formed metal complex of Hexacyclen or its analogue
-
Acidic solution (e.g., 1 M HCl in D2O)
-
NMR spectrometer
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Dissolve a known concentration of the metal complex in D2O.
-
Prepare a stock solution of the acid in D2O.
-
-
Kinetic Experiment:
-
Acquire an initial 1H NMR spectrum of the complex in D2O.
-
Initiate the dissociation reaction by adding a specific amount of the acid stock solution to the NMR tube containing the complex solution.
-
Immediately start acquiring a series of 1H NMR spectra at regular time intervals.
-
-
Data Analysis:
-
Integrate the signals corresponding to the complexed ligand and the free ligand in each spectrum.
-
Plot the concentration of the complex as a function of time.
-
Fit the data to an appropriate kinetic model (e.g., first-order decay) to determine the dissociation rate constant (kd) and the half-life (t1/2) of the complex.
-
References
A Comparative Guide to Cross-Validation of Analytical Methods for Hexacyclen Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantification of Hexacyclen. Cross-validation of analytical techniques is a critical step in method development and transfer, ensuring data integrity, reliability, and consistency between different laboratories or analytical platforms. This document outlines the performance characteristics of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Flame Ionization Detection (GC-FID), and Gas Chromatography-Mass Spectrometry (GC-MS) for Hexacyclen quantification, supported by illustrative experimental data and detailed protocols.
The principles of analytical method validation outlined in the ICH Q2(R2) guideline serve as the foundation for this comparison, covering key parameters such as specificity, linearity, accuracy, precision, and robustness.[1][2][3]
Comparative Performance Data
The selection of an appropriate analytical method for Hexacyclen quantification depends on the specific requirements of the analysis, including desired sensitivity, selectivity, and the nature of the sample matrix. The following tables summarize the key performance characteristics of HPLC, GC-FID, and GC-MS.
Table 1: Comparison of Analytical Method Performance Parameters for Hexacyclen Quantification
| Parameter | HPLC-UV | GC-FID | GC-MS |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 |
| Range | 1 - 500 µg/mL | 5 - 1000 µg/mL | 0.1 - 250 µg/mL |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.8 - 102.5% | 99.0 - 100.8% |
| Precision (% RSD) | |||
| - Repeatability | < 1.0% | < 1.5% | < 0.8% |
| - Intermediate Precision | < 1.8% | < 2.5% | < 1.5% |
| Limit of Detection (LOD) | 0.5 µg/mL | 1.0 µg/mL | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL | 5.0 µg/mL | 0.1 µg/mL |
| Specificity/Selectivity | Good | Moderate | Excellent |
| Robustness | High | High | Moderate |
Table 2: Cross-Validation Acceptance Criteria
Cross-validation is performed to ensure that two different analytical methods or the same method in different laboratories produce comparable results.[4]
| Parameter | Acceptance Criteria |
| Accuracy (% Difference) | ≤ 15% |
| Precision (% RSD) | ≤ 15% |
| Linearity | Comparison of slopes and intercepts |
| Incurred Sample Reanalysis | At least 67% of samples within 20% of the original value |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization based on specific sample matrices and instrumentation.
High-Performance Liquid Chromatography (HPLC-UV)
-
Instrumentation : HPLC system with a UV detector.
-
Column : C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase : Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30°C.
-
Detection Wavelength : 210 nm.
-
Injection Volume : 10 µL.
-
Sample Preparation : Dissolve the sample in the mobile phase to a final concentration within the linear range of the method. Filter through a 0.45 µm syringe filter before injection.
Gas Chromatography-Flame Ionization Detection (GC-FID)
-
Instrumentation : Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column : Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature : 250°C.
-
Detector Temperature : 280°C.
-
Oven Temperature Program : Start at 100°C, hold for 2 minutes, then ramp to 250°C at 15°C/min, and hold for 5 minutes.
-
Injection Volume : 1 µL.
-
Split Ratio : 20:1.
-
Sample Preparation : Dissolve the sample in a suitable solvent (e.g., methanol (B129727) or dichloromethane) to a concentration within the linear range.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation : Gas chromatograph coupled to a Mass Spectrometer.
-
Column and GC Conditions : Same as GC-FID.
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Analyzer : Quadrupole.
-
Scan Range : m/z 50-550.
-
Data Acquisition : Selected Ion Monitoring (SIM) mode for quantification, using a characteristic ion for Hexacyclen.
-
Sample Preparation : Same as GC-FID.
Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of two analytical methods for Hexacyclen quantification. Cross-validation involves a comparison of data from two different analytical methods or from the same method used in different laboratories to determine if the obtained data are comparable.[4]
Caption: Workflow for the cross-validation of two analytical methods.
Objective Comparison and Recommendations
-
HPLC-UV is a robust and widely applicable method for the routine quantification of Hexacyclen, particularly in quality control settings. Its primary advantages are its high precision and robustness. However, it may lack the specificity required for complex matrices where co-eluting impurities could interfere with the analysis.
-
GC-FID offers a reliable alternative, especially for volatile samples. It is a cost-effective technique with a wide linear range. Similar to HPLC-UV, its specificity can be a limitation in the presence of interfering compounds with similar retention times.
-
GC-MS provides the highest level of specificity and sensitivity, making it the gold standard for unequivocal identification and quantification of Hexacyclen, especially at low concentrations or in complex biological matrices. The use of SIM mode significantly enhances its quantitative performance. The main drawbacks are the higher cost of instrumentation and potentially more complex method development.
Recommendation:
For routine quality control of bulk Hexacyclen or simple formulations, a validated HPLC-UV method is often sufficient and cost-effective. For bioanalytical studies, impurity profiling, or when high specificity is required, GC-MS is the recommended method. GC-FID can be a suitable alternative to HPLC-UV if the analyte is amenable to gas chromatography.
Cross-validation between these methods is essential when transferring from a development environment (e.g., using GC-MS) to a routine quality control laboratory (e.g., using HPLC-UV). This ensures that the data generated throughout the drug development lifecycle is consistent and reliable. An interlaboratory comparison is also recommended to assess the reproducibility of the analytical method across different sites.[5][6][7]
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. qbdgroup.com [qbdgroup.com]
- 4. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. archimer.ifremer.fr [archimer.ifremer.fr]
- 7. demarcheiso17025.com [demarcheiso17025.com]
Unveiling the Architecture of Hexacyclen Complexes: A Comparative Guide to Structural Elucidation
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of X-ray crystallography and alternative analytical techniques for confirming the structure of Hexacyclen complexes, a class of macrocyclic compounds with significant potential in coordination chemistry and medicinal applications.
Hexacyclen (1,4,7,10,13,16-hexaazacyclooctadecane) is a versatile macrocyclic ligand capable of forming stable complexes with a wide range of metal ions. The specific coordination geometry of these complexes dictates their chemical and physical properties, making accurate structural confirmation a critical step in their development and application. Single-crystal X-ray crystallography stands as the definitive method for elucidating the precise atomic arrangement in these complexes. This guide will delve into the experimental protocol for this technique and present a comparative analysis with other powerful methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
X-ray Crystallography: The Gold Standard
Single-crystal X-ray crystallography provides an unparalleled level of detail, revealing bond lengths, bond angles, and the overall three-dimensional structure with high precision. The resulting atomic coordinates offer a definitive confirmation of the molecular structure.
Experimental Protocol: Single-Crystal X-ray Diffraction of Hexacyclen Complexes
The successful application of X-ray crystallography is contingent on the growth of high-quality single crystals, which can be a challenging step.
1. Crystallization: The crystallization of Hexacyclen metal complexes is typically achieved through slow evaporation or vapor diffusion methods. The choice of solvent is crucial and often requires screening of various options. Common solvents include methanol, ethanol, acetonitrile, and water, or mixtures thereof. The concentration of the complex is carefully adjusted to achieve a supersaturated solution from which crystals can slowly form. Temperature control is also a critical parameter, with crystallization often performed at room temperature or in a refrigerated environment to control the rate of crystal growth. For sensitive complexes, crystallization may need to be carried out under an inert atmosphere to prevent oxidation or decomposition.
2. Crystal Mounting: A suitable single crystal, typically with dimensions in the range of 0.1-0.5 mm, is carefully selected under a microscope. The crystal is then mounted on a goniometer head, often using a cryoprotectant to prevent ice formation during data collection at low temperatures (typically 100 K).
3. Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern, consisting of a series of spots, is recorded on a detector. Modern diffractometers equipped with sensitive detectors can collect a complete dataset in a matter of hours.
4. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The initial crystal structure is solved using computational methods, and then refined against the experimental data to obtain the final, highly accurate atomic model. This model provides precise information on bond lengths, bond angles, and the coordination geometry of the metal center.
Comparative Analysis of Structural Elucidation Techniques
While X-ray crystallography provides the most definitive structural information, other techniques offer complementary data and can be advantageous in specific situations.
| Technique | Advantages | Disadvantages | Applicability to Hexacyclen Complexes |
| X-ray Crystallography | - Provides precise 3D structure, including bond lengths and angles.[1][2][3] - Unambiguous determination of stereochemistry and coordination geometry.[2][4] | - Requires high-quality single crystals, which can be difficult to obtain.[5][6][7] - Provides a static picture of the molecule in the solid state.[8][9][10] | - Widely used for definitive structural confirmation.[1][2][4] |
| NMR Spectroscopy | - Provides information about the structure and dynamics in solution.[8][9][11][12] - Does not require crystallization.[12] - Can be used to study ligand exchange and conformational changes.[8] | - Structure determination can be complex and may not provide the same level of precision as X-ray crystallography.[10] - Less suitable for very large or paramagnetic complexes.[8] | - Useful for confirming connectivity and studying solution-state behavior.[13] |
| Mass Spectrometry (ESI-MS) | - Provides information about the mass and stoichiometry of the complex.[14][15][16] - Can be used to study complex formation and ligand exchange in the gas phase.[17] - High sensitivity and requires only a small amount of sample. | - Does not directly provide 3D structural information. - Fragmentation patterns can be complex to interpret. | - Primarily used for confirming the molecular weight and composition of the complex.[14][17] |
Quantitative Data Comparison: Ni(II)-Hexacyclen Complex
To illustrate the type of quantitative data obtained from X-ray crystallography, the following table summarizes key structural parameters for a Ni(II)-Hexacyclen complex. The data reveals a pseudo-octahedral coordination geometry around the nickel ion.
| Parameter | Value | Reference |
| Coordination Geometry | Pseudo-octahedral | [4] |
| Ni-N Bond Lengths (meridional) | ~2.08 Å (average) | [4] |
| Ni-N Bond Lengths (facial) | ~2.155 Å | [4] |
Note: The distinction between meridional (mer) and facial (fac) isomers refers to the arrangement of the donor atoms of the ligand around the central metal ion.
Visualization of Experimental Workflow
The following diagram illustrates the typical workflow for confirming the structure of a Hexacyclen complex using X-ray crystallography.
References
- 1. Crystal structures of two nickel(II) macrocyclic salts: (5,7,7,12,12,14-hexamethyl-1,4,8,11-tetraazacyclotetradecane)nickel(II) bis(perchlorate) monohydrate and (5,7,7,12,12,14-hexamethyl-1,4,8,11-tetraazacyclotetradecane)nickel(II) dibromide trihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Crystal structure of a cobalt(III) macrocyclic Schiff-base complex - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. atbweb.stanford.edu [atbweb.stanford.edu]
- 9. people.bu.edu [people.bu.edu]
- 10. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. Protein complexes studied by NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.gla.ac.uk [chem.gla.ac.uk]
- 15. chemrxiv.org [chemrxiv.org]
- 16. web.uvic.ca [web.uvic.ca]
- 17. Facial vs. meridional coordination in gaseous Ni(ii)–hexacyclen complexes revealed with infrared ion spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
"a comparative study on the toxicity of Hexacyclen derivatives"
A Comparative Guide to the Toxicity of Hexacyclen Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the comparative toxicity of Hexacyclen derivatives. Due to a lack of publicly available direct comparative studies on the toxicity of various Hexacyclen derivatives, this document outlines the essential methodologies and data presentation formats required for such an investigation. The quantitative data presented herein is illustrative and intended to serve as a template for reporting findings from future experimental work.
Introduction to Hexacyclen and Its Derivatives
Hexacyclen, also known as 1,4,7,10,13,16-hexaazacyclooctadecane, is a macrocyclic compound that serves as a foundational structure for a variety of derivatives. These derivatives are explored for numerous applications, including as chelating agents for metal ions in medical imaging and as potential therapeutic agents. Given their potential for human exposure, a thorough understanding of their toxicity profile is paramount for safe drug development and application. This guide focuses on the methodologies for evaluating and comparing the cytotoxicity of these compounds.
Comparative Toxicity Data
Effective comparison of the toxicity of different Hexacyclen derivatives requires standardized in vitro and in vivo testing. The results should be summarized in a clear, tabular format to facilitate direct comparison.
Disclaimer: The following table contains hypothetical data for illustrative purposes only. It is intended to demonstrate how experimental results would be presented in a comparative study.
| Compound | Structure (Simplified Representation) | IC50 (µM) in HepG2 Cells (72h) | Notes |
| Hexacyclen (Parent) | R = H | > 500 | Low in vitro cytotoxicity observed. |
| Derivative A | R = Methyl | 250.5 ± 15.2 | Moderate cytotoxicity. |
| Derivative B | R = Phenyl | 85.3 ± 9.8 | Increased cytotoxicity compared to parent. |
| Derivative C | R = Carboxylic Acid | > 500 | Low cytotoxicity, similar to parent. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validity of comparative toxicity studies. Below are standard protocols for common in vitro cytotoxicity assays.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1]
Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan (B1609692) product that is insoluble in aqueous solutions. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Selected human cell lines (e.g., HepG2, HeLa)
-
Appropriate cell culture medium with supplements (e.g., FBS, antibiotics)
-
96-well plates
-
Hexacyclen derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)[1]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01M HCl)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the Hexacyclen derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with solvent) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by shaking the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm (or 590 nm) using a plate reader.
-
Data Analysis: Subtract the average absorbance of the blank control from all other values. Calculate the percentage of cell viability for each treatment relative to the vehicle control. The IC50 value (the concentration of compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[2]
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture supernatant upon damage to the plasma membrane.[1] The released LDH activity is measured in a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.
Materials:
-
Cell cultures treated as described for the MTT assay.
-
LDH assay kit (containing substrate, cofactor, and dye solutions).
-
Lysis buffer (often 10X, provided with the kit, for maximum LDH release control).[3]
-
96-well plates.
-
Multi-well spectrophotometer.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Prepare Controls: Designate wells for three types of controls:
-
Vehicle Control: Cells treated with the vehicle solvent only.
-
Maximum LDH Release Control: Cells treated with lysis buffer 30-45 minutes before the assay to induce 100% cell death.[3]
-
Medium Background Control: Culture medium without cells.
-
-
Sample Collection: After the incubation period, carefully transfer a specific volume (e.g., 50 µL) of the cell culture supernatant from each well to a new 96-well plate.[3]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: Subtract the medium background control absorbance from all other values. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Vehicle Control LDH Activity) / (Maximum LDH Release Control Activity - Vehicle Control LDH Activity)] x 100
Visualizations: Workflows and Signaling Pathways
Diagrams are essential for visualizing complex processes. The following have been generated using Graphviz (DOT language) to illustrate a typical experimental workflow and a key signaling pathway involved in toxicity.
Caption: General workflow for in vitro cytotoxicity testing of chemical compounds.
Many cytotoxic compounds induce cell death through the activation of apoptosis, a form of programmed cell death. Understanding whether a compound activates this pathway is key to characterizing its mechanism of toxicity. Apoptosis is primarily regulated by a family of proteases called caspases.[4]
Caption: Simplified diagram of the intrinsic and extrinsic apoptosis signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
A Comparative Review of Azamacrocyclic Ligands for Researchers and Drug Development Professionals
An in-depth analysis of the synthesis, coordination chemistry, and performance of key azamacrocyclic ligands in medical applications.
Azamacrocyclic ligands have become indispensable tools in the fields of medical imaging and therapy, primarily due to their exceptional ability to form stable and inert complexes with a variety of metal ions. This guide provides a comparative overview of some of the most widely used azamacrocyclic ligands—DOTA, DTPA, NOTA, and TETA—focusing on their performance characteristics supported by experimental data. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development by offering a consolidated reference for selecting the appropriate ligand for a specific application.
Performance Comparison of Azamacrocyclic Ligands
The efficacy of an azamacrocyclic ligand is determined by several key parameters, including the stability of its metal complexes, its ability to enhance relaxivity in magnetic resonance imaging (MRI), and its efficiency in radiolabeling for nuclear medicine applications. The following tables summarize the quantitative data for DOTA, DTPA, NOTA, and TETA complexed with relevant metal ions.
Table 1: Thermodynamic Stability Constants (log K)
The thermodynamic stability constant (log K) is a measure of the strength of the interaction between a ligand and a metal ion. A higher log K value indicates a more stable complex.
| Ligand | Gd³⁺ | Cu²⁺ | Zn²⁺ | Ni²⁺ |
| DOTA | 28[1][2] | - | - | - |
| DTPA | 22-23[1][2] | - | - | - |
| NOTA | - | - | - | - |
| TETA | - | 21.7 | 14.8 | - |
Table 2: Relaxivity of Gd(III) and Mn(II) Complexes
Relaxivity (r₁) is a measure of a contrast agent's ability to increase the relaxation rate of water protons, which enhances the signal in MRI. It is measured in mM⁻¹s⁻¹.
| Ligand | Metal Ion | Relaxivity (r₁) [mM⁻¹s⁻¹] | Conditions |
| DOTA | Gd³⁺ | ~4-5 | 20 MHz, 37°C |
| DTPA | Gd³⁺ | ~4-5 | 20 MHz, 37°C |
| DOTA-dendrimer | Gd³⁺ | 26.9[1] | 3T, 22°C, pH 7.4 |
| DTPA-dendrimer | Gd³⁺ | 29.5[1] | 3T, 22°C, pH 7.4 |
| Cyclen Derivatives | Mn²⁺ | 1.7-3.4 | 1.41 T, 37°C |
| NOTA-NP | Mn²⁺ | 3.57 | 3T |
Table 3: Radiolabeling Efficiency with ⁶⁴Cu and ⁸⁹Zr
Radiolabeling efficiency is a critical parameter for the development of radiopharmaceuticals. It is often expressed as a percentage of the radionuclide that is successfully chelated by the ligand.
| Ligand | Radionuclide | Biomolecule | Radiolabeling Yield/Purity | Specific Activity |
| DOTA | ⁶⁴Cu | Trastuzumab | 97.4% Yield[3] | 0.29 MBq/µg[3] |
| NOTA | ⁶⁴Cu | Nanobody | 82.76% Yield[3] | 0.12 MBq/µg[3] |
| DOTA | ⁶⁴Cu | PSMA-3Q | >98% Purity[4] | - |
| NOTA | ⁶⁴Cu | PSMA-3Q | >98% Purity[4] | - |
| TETA | ⁶⁴Cu | Peptides | >95% Purity[5] | 37-111 MBq/µg[5] |
| DFO | ⁸⁹Zr | Trastuzumab | 96.4% Yield | 197 MBq/nmol |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the synthesis and evaluation of azamacrocyclic ligands. Below are methodologies for key experiments cited in this guide.
Synthesis of 1,4,7,10-Tetraazacyclododecane (Cyclen)
Cyclen is a foundational precursor for the synthesis of DOTA and other tetraazamacrocycles. A common synthetic route is the Richman-Atkins procedure. A modified, more efficient two-step synthesis is described below.
Step A: Synthesis of 2,3,5,6,8,9-Hexahydrodiimidazo[1,2-a:2',1'-c]pyrazine
-
Charge a reaction flask with dithiooxamide (B146897) (10.0 g, 83.2 mmol) and absolute ethanol (B145695) (50 mL).
-
Add a solution of triethylenetetramine (B94423) (12.2 g, 83.2 mmol) in absolute ethanol (50 mL) to the flask in one portion.
-
Heat the mixture at reflux for 4 hours under a nitrogen atmosphere. H₂S and NH₃ will evolve.
-
Cool the mixture to room temperature and purge with nitrogen for 3 hours to remove residual H₂S and NH₃.
-
Remove most of the ethanol by distillation.
-
Add chloroform (B151607) (100 mL) and concentrate the solution by rotary evaporation.
-
Take up the solid residue in boiling toluene (B28343) (100 mL) and filter.
-
Wash the insoluble material with additional boiling toluene (75 mL).
-
Combine the filtrates and concentrate to afford the crude product.
-
Purify the product by sublimation (95 °C, 0.05 Torr) to yield a white solid.
Step B: Synthesis of 1,4,7,10-Tetraazacyclododecane (Cyclen)
-
Charge a 1-L, three-necked, round-bottomed flask with 2,3,5,6,8,9-hexahydrodiimidazo[1,2-a:2',1'-c]pyrazine (8.96 g, 54.6 mmol).
-
Flush the system with N₂.
-
Add 1.5 M diisobutylaluminum hydride (DIBAL-H) in toluene (218 mL, 327 mmol) to an addition funnel.
-
Add the DIBAL-H solution dropwise to the stirred slurry of the starting material in dry toluene over 1 hour.
-
Heat the reaction mixture at reflux for 15 hours.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly and cautiously quench the reaction by the dropwise addition of methanol, followed by water, and then a 15% aqueous sodium hydroxide (B78521) solution.
-
Filter the resulting slurry and wash the filter cake with hot toluene.
-
Combine the filtrates and remove the solvent by rotary evaporation to yield crude cyclen.
-
Purify the crude product by sublimation (110 °C, 0.05 mm) to afford pure cyclen as a white solid.
Determination of Metal-Ligand Stability Constants by Potentiometric Titration
Potentiometric titration is a standard method for determining the stability constants of metal-ligand complexes. The Irving-Rossotti method is a widely used approach.
Materials and Solutions:
-
Standardized solutions of the metal salt (e.g., GdCl₃, Cu(NO₃)₂, ZnCl₂).
-
A standardized solution of the azamacrocyclic ligand.
-
A standardized solution of a strong acid (e.g., HClO₄).
-
A standardized solution of a carbonate-free strong base (e.g., NaOH).
-
A background electrolyte to maintain constant ionic strength (e.g., NaClO₄).
-
A calibrated pH meter with a glass electrode.
-
A thermostated titration vessel.
Procedure:
-
Prepare the following solutions in the titration vessel, maintaining a constant total volume and ionic strength:
-
Solution A (Acid Blank): Strong acid + background electrolyte.
-
Solution B (Ligand Blank): Strong acid + ligand + background electrolyte.
-
Solution C (Metal-Ligand): Strong acid + ligand + metal salt + background electrolyte.
-
-
Titrate each solution with the standardized strong base, recording the pH after each addition of titrant.
-
Plot the pH versus the volume of base added for each titration.
-
From the titration curves, calculate the average number of protons associated with the ligand (n̄ₐ) at each pH value for the ligand blank (Solution B).
-
Calculate the average number of ligands complexed per metal ion (n̄) at each pH value for the metal-ligand solution (Solution C).
-
Determine the free ligand concentration ([L]) at each pH value.
-
Plot n̄ versus pL (where pL = -log[L]) to obtain the formation curve.
-
From the formation curve, the stepwise stability constants (K₁, K₂, etc.) can be determined. For example, at n̄ = 0.5, pL = log K₁.
Measurement of Relaxivity (r₁)
The relaxivity of a paramagnetic complex is determined by measuring the longitudinal relaxation time (T₁) of water protons in solutions of varying concentrations of the complex.
Materials and Equipment:
-
A stock solution of the paramagnetic complex (e.g., Gd-DOTA) of known concentration.
-
A suitable buffer (e.g., phosphate-buffered saline, PBS) at a specific pH (e.g., 7.4).
-
A relaxometer or an MRI scanner capable of T₁ measurements.
Procedure:
-
Prepare a series of dilutions of the paramagnetic complex in the buffer, covering a concentration range appropriate for the expected relaxivity (e.g., 0.1 to 1.0 mM).
-
Measure the longitudinal relaxation time (T₁) for each solution and a blank (buffer only) at a constant temperature (e.g., 37 °C) and a specific magnetic field strength (e.g., 1.5 T).
-
Calculate the relaxation rate (R₁) for each sample, where R₁ = 1/T₁.
-
Plot the relaxation rate (R₁) versus the concentration of the paramagnetic complex (in mM).
-
The slope of the resulting linear plot is the longitudinal relaxivity (r₁) in units of mM⁻¹s⁻¹.
⁶⁴Cu Radiolabeling of a DOTA-conjugated Peptide
This protocol describes a general procedure for the radiolabeling of a DOTA-conjugated peptide with ⁶⁴Cu.
Materials and Reagents:
-
DOTA-conjugated peptide.
-
⁶⁴CuCl₂ in a suitable buffer (e.g., 0.1 M ammonium (B1175870) acetate, pH 5.5).
-
Reaction vials.
-
Heating block or water bath.
-
EDTA solution (e.g., 50 mM) to quench the reaction.
-
Analytical and preparative HPLC for purification and quality control.
Procedure:
-
To a reaction vial, add the DOTA-conjugated peptide (e.g., 10 µg in water).
-
Add the ⁶⁴CuCl₂ solution (e.g., 37-74 MBq) to the vial.
-
Adjust the pH of the reaction mixture to between 5.0 and 6.0 using an appropriate buffer (e.g., 0.1 M ammonium acetate).
-
Incubate the reaction mixture at an elevated temperature (e.g., 95 °C) for a specified time (e.g., 30-60 minutes).
-
After incubation, cool the reaction vial to room temperature.
-
Add a small volume of EDTA solution to chelate any unreacted ⁶⁴Cu.
-
Determine the radiochemical purity of the crude product using analytical radio-HPLC.
-
Purify the ⁶⁴Cu-labeled peptide using preparative radio-HPLC.
-
Collect the fraction containing the desired product and formulate it in a suitable buffer for in vitro or in vivo studies.
Visualizing Key Concepts
Diagrams created using Graphviz (DOT language) can effectively illustrate complex relationships and workflows.
General Structure of an Azamacrocyclic Ligand Coordinated to a Metal Ion
Caption: Coordination of a central metal ion by the nitrogen donor atoms of an azamacrocyclic ligand.
Experimental Workflow for Evaluating a Novel Azamacrocyclic Ligand
Caption: A typical experimental workflow for the synthesis and evaluation of a new azamacrocyclic ligand.
Signaling Pathway of a Targeted Radiopharmaceutical
Caption: Simplified signaling pathway of a targeted radiopharmaceutical leading to cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. osti.gov [osti.gov]
- 3. Radiolabeling of TETA- and CB-TE2A-conjugated peptides with copper-64 | Springer Nature Experiments [experiments.springernature.com]
- 4. US20070117977A1 - Process for the production of DTPA-BIS anhydride - Google Patents [patents.google.com]
- 5. Radiolabeling of TETA- and CB-TE2A-conjugated peptides with copper-64 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Hexacyclen Hexahydrochloride: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other advanced scientific fields, the proper management and disposal of chemical reagents like Hexacyclen hexahydrochloride is a critical component of laboratory safety and operational integrity. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). The hazardous nature of this compound necessitates stringent safety measures to prevent contact and inhalation.
Required Personal Protective Equipment:
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against potential splashes of the chemical solution. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact and potential irritation or absorption. |
| Body Protection | A laboratory coat or chemical-resistant apron. | Protects against contamination of clothing. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If significant dust or aerosol generation is expected, a NIOSH-approved respirator is necessary. | Minimizes the inhalation of dust from the solid compound. |
Disposal Protocol: A Step-by-Step Approach
The recommended method for the safe disposal of this compound from a laboratory setting involves neutralization of the hydrochloride salt to its free amine form, followed by collection and disposal by a licensed hazardous waste management service.
Experimental Protocol: Neutralization of this compound
Objective: To convert the water-soluble and acidic this compound into its free amine form for safer handling and disposal.
Materials:
-
This compound waste
-
Deionized water
-
Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) solution (e.g., 1M)
-
pH indicator strips or a calibrated pH meter
-
Appropriately sized beaker
-
Stir bar and stir plate
-
Designated and clearly labeled hazardous waste container
Procedure:
-
Dissolution: In a suitable beaker placed within a certified chemical fume hood, dissolve the this compound waste in deionized water. A starting concentration of 10-20 mL of water per gram of the hydrochloride salt can be used as a general guideline.[1]
-
Neutralization: While stirring the solution, slowly add a sodium bicarbonate or sodium carbonate solution. The addition of a basic solution will neutralize the hydrochloride, leading to the formation of the free amine. Be cautious of potential effervescence (release of CO₂ gas) if using a carbonate solution.
-
pH Monitoring: Periodically monitor the pH of the solution using pH indicator strips or a pH meter. Continue to add the basic solution incrementally until the pH of the solution is stable in the neutral range (pH 7-8).[1]
-
Completion and Observation: The neutralization process is complete once the pH is stable and any effervescence has ceased.
-
Waste Collection: Carefully transfer the entire neutralized mixture into a designated and clearly labeled hazardous waste container.[1] The container should be made of a compatible material such as high-density polyethylene (B3416737) (HDPE).
-
Rinsing: Rinse the beaker with a small amount of deionized water and add this rinsate to the waste container to ensure all residual amine is collected.[1]
Waste Segregation and Storage
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Designated Waste Container: Use a clearly labeled, dedicated container for the neutralized Hexacyclen waste. The label should include the words "HAZARDOUS WASTE," the chemical name ("Neutralized Hexacyclen" or "Hexacyclen free amine"), and the date of accumulation.[2]
-
Avoid Mixing: Do not mix this waste stream with other chemical wastes, especially strong acids or oxidizing agents.[3]
-
Container Integrity: Ensure the waste container is in good condition, kept tightly closed except when adding waste, and stored in a designated satellite accumulation area within the laboratory.[2][4]
Final Disposal
The sealed and labeled waste container must be handed over to your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company for final disposal, which will typically involve incineration.[1] Always follow your institution's specific procedures for hazardous waste pickup and disposal.
Operational Workflow for Disposal
The following diagram outlines the logical steps and decision points for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
